Diammonium adipate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Additives -> ACIDITY_REGULATOR; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
diazanium;hexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4.2H3N/c7-5(8)3-1-2-4-6(9)10;;/h1-4H2,(H,7,8)(H,9,10);2*1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSKSQHEOZFGLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)[O-])CC(=O)[O-].[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
124-04-9 (Parent) | |
| Record name | Diammonium adipate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003385419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30889466 | |
| Record name | Hexanedioic acid, ammonium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30889466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Hexanedioic acid, ammonium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3385-41-9, 19090-60-9 | |
| Record name | Diammonium adipate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003385419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adipic acid, ammonium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019090609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanedioic acid, ammonium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexanedioic acid, ammonium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30889466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adipic acid, ammonium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.902 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diammonium adipate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.180 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIAMMONIUM ADIPATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VH76YE3HU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
diammonium adipate chemical properties and structure
An In-depth Technical Guide on Diammonium Adipate: Chemical Properties and Structure
Introduction
This compound, also known by its IUPAC name bis(azanium) hexanedioate, is the ammonium salt of adipic acid.[1][2] This organic compound is formed through the neutralization of the two carboxylic acid groups of adipic acid with ammonia.[3] It presents as a white crystalline solid that is soluble in water.[4][5] Industrially, this compound and its derivatives are significant as precursors in the synthesis of polyamides, most notably Nylon 6,6.[3][6] Its utility also extends to the food industry as an acidity regulator, where it is designated by the E number E359.[1] This document provides a comprehensive overview of the core chemical properties, structure, synthesis, and analytical characterization of this compound, tailored for researchers and professionals in chemical and drug development fields.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.
| Property | Value | Source |
| Molecular Formula | C₆H₁₆N₂O₄ | [1][2][7] |
| Molecular Weight | 180.20 g/mol | [2][7][][9] |
| Appearance | White crystalline solid/powder | [4][][10] |
| Melting Point | 152 °C | [] |
| Boiling Point | 338.5 - 392.5 °C at 760 mmHg | [7][] |
| Density | 1.25 g/cm³ | [] |
| Solubility | Soluble in water; practically insoluble in alcohol. | [4] |
| pH | 6.5 - 7.5 | [10] |
| Vapor Pressure | 2.96 x 10⁻⁷ mmHg at 25°C | [7] |
| CAS Number | 3385-41-9 | [1][2] |
Chemical Structure and Crystallography
This compound is an ionic compound consisting of two ammonium cations (NH₄⁺) and one adipate dianion (C₆H₈O₄²⁻). The adipate anion is derived from adipic acid, a six-carbon dicarboxylic acid. The stability of the salt is maintained by the electrostatic attraction between the positively charged ammonium ions and the negatively charged carboxylate groups, as well as a network of hydrogen bonds.[3]
The three-dimensional structure is stabilized by N-H···O hydrogen bonds between the ammonium and adipate ions.[3] While detailed crystallographic data for pure this compound is not extensively documented in public literature, studies on related long-chain polymethylenediammonium adipates, such as hexamethylenethis compound (the direct precursor to Nylon 6,6), reveal well-defined crystal structures, typically in monoclinic space groups.[3][11] These related structures are characterized by layers of ions linked by extensive hydrogen bonding networks.[11]
Caption: Chemical structure of this compound.
Synthesis and Reaction Pathways
The primary method for synthesizing this compound is a direct acid-base neutralization reaction.[3] This process involves reacting adipic acid with two molar equivalents of ammonia, typically in an aqueous solution.[3][12]
Reaction: C₆H₁₀O₄ (Adipic Acid) + 2 NH₃ (Ammonia) → (NH₄)₂(C₆H₈O₄) (this compound)
This reaction is straightforward and results in a quantitative yield of this compound.[12] The process is fundamental to the production of nylon salts, which are precursors to polyamides.[3] For instance, the synthesis of Nylon 6,6 involves the reaction of adipic acid with hexamethylenediamine, which first forms the salt hexamethylenethis compound.
Caption: Synthesis pathway of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a laboratory-scale synthesis via neutralization.
-
Materials: Adipic acid, concentrated ammonium hydroxide (28-30% NH₃), distilled water, ethanol.
-
Procedure: a. In a beaker, dissolve a specific mass of adipic acid in a minimal amount of distilled water with gentle heating and stirring until a clear solution is formed.[13] b. Slowly add a stoichiometric amount (2 moles of ammonia per mole of adipic acid) of concentrated ammonium hydroxide to the adipic acid solution.[12][13] The addition should be done carefully as the reaction is exothermic. c. Stir the mixture to ensure the reaction goes to completion, forming a clear solution of this compound. d. To isolate the product, the salt can be precipitated by adding a solvent in which it is insoluble, such as ethanol, and cooling the mixture. e. Filter the resulting crystalline precipitate and wash with cold ethanol to remove any unreacted starting materials. f. Dry the collected solids in a vacuum oven to yield pure this compound.[13]
Protocol 2: Spectroscopic Characterization
Characterization of the synthesized this compound can be performed using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure.
-
Infrared (IR) Spectroscopy: a. Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate.[14] Specific functional groups absorb at characteristic frequencies, allowing for their identification. b. Methodology (ATR-FTIR): A small amount of the dried this compound sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. The spectrum is recorded over a range of approximately 4000-400 cm⁻¹. c. Expected Data: The spectrum should confirm the presence of the ammonium and carboxylate ions. Look for characteristic peaks corresponding to the ionized amine group (-NH₄⁺) and the carboxylate group (COO⁻).[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: a. Principle: NMR spectroscopy uses a strong magnetic field and radio waves to probe the chemical environment of atomic nuclei (commonly ¹H or ¹³C).[14][16] The resulting spectrum provides information about the connectivity and structure of the molecule. b. Methodology (¹H NMR): Dissolve a small amount of the sample in a suitable deuterated solvent, such as deuterium oxide (D₂O), and place it in an NMR tube. The spectrum is then acquired on an NMR spectrometer. c. Expected Data: For the adipate portion of the molecule, two distinct signals are expected due to the symmetry of the C₄H₈ chain.
Spectral Data Summary
| Spectroscopy | Peak/Shift (ppm) | Assignment |
| ¹H NMR (in D₂O) | ~ 2.20 ppm | Protons on carbons adjacent to COO⁻ (α-CH₂) |
| ~ 1.55 ppm | Protons on central carbons (β-CH₂) | |
| FTIR (cm⁻¹) | ~ 2210 cm⁻¹ | Stretching vibration of the ionized amine group (-NH₄⁺) |
| ~ 1521 cm⁻¹ | Deformation vibration of the -NH₄⁺ group | |
| ~ 1648 & 1451 cm⁻¹ | Vibrations of the carboxylate (COO⁻) group |
Note: FTIR peak values are based on data for the similar salt, hexamethylenethis compound, and serve as an expected range.[15] ¹H NMR data is from a direct spectrum of this compound.[17]
Caption: General experimental workflow for synthesis and analysis.
Safety and Handling
This compound should be handled in a well-ventilated area.[18] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn to avoid contact with skin and eyes.[18][19][20] In case of accidental contact, skin should be washed with soap and water, and eyes should be rinsed with water for several minutes.[4][18] The compound should be stored in a tightly closed container in a cool, dry place away from incompatible materials.[4][19] For firefighting, dry chemical, carbon dioxide, or alcohol-resistant foam are suitable extinguishing media.[18]
References
- 1. Ammonium adipate - Wikipedia [en.wikipedia.org]
- 2. Ammonium adipate | C6H16N2O4 | CID 167786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 3385-41-9 | Benchchem [benchchem.com]
- 4. Ammonium Adipate Pure Manufacturers, with SDS [mubychem.com]
- 5. CAS 19090-60-9: Ammonium adipate | CymitQuimica [cymitquimica.com]
- 6. This compound | 19090-60-9 | Benchchem [benchchem.com]
- 7. Ammonium adipate | CAS#:19090-60-9 | Chemsrc [chemsrc.com]
- 9. GSRS [precision.fda.gov]
- 10. AMMONIUM ADIPATE CAS#: 3385-41-9 [m.chemicalbook.com]
- 11. journals.iucr.org [journals.iucr.org]
- 12. prepchem.com [prepchem.com]
- 13. US20110269993A1 - Processes for producing adipic acid from fermentation broths containing this compound - Google Patents [patents.google.com]
- 14. moorparkcollege.edu [moorparkcollege.edu]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. lehigh.edu [lehigh.edu]
- 17. AMMONIUM ADIPATE(3385-41-9) IR Spectrum [m.chemicalbook.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. junsei.co.jp [junsei.co.jp]
- 20. aksci.com [aksci.com]
synthesis of diammonium adipate from bio-based feedstocks
An In-depth Technical Guide to the Synthesis of Diammonium Adipate from Bio-Based Feedstocks
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Adipic acid is a critical dicarboxylic acid, primarily serving as a monomer for the production of nylon-6,6 and polyurethanes.[1] The conventional industrial synthesis of adipic acid relies on the oxidation of petroleum-derived cyclohexane, a process that is energy-intensive and results in the emission of nitrous oxide (N₂O), a potent greenhouse gas.[2][3] In response to growing environmental concerns and the need for sustainable chemical production, significant research has focused on developing bio-based routes to adipic acid from renewable feedstocks. These green processes aim to reduce greenhouse gas emissions and dependence on fossil fuels.[4][5]
This technical guide details the principal pathways for synthesizing adipic acid from bio-based feedstocks, which is then readily converted to this compound via neutralization.[6] The guide covers both microbiological and chemo-catalytic routes, presenting quantitative data, detailed experimental protocols, and visual diagrams of the core pathways to provide a comprehensive resource for professionals in the field.
Bio-Based Synthesis Pathways for Adipic Acid
The production of adipic acid from renewable resources can be broadly categorized into two main strategies: microbiological synthesis through fermentation and chemo-catalytic conversion of biomass-derived platform molecules.
Microbiological Synthesis (Fermentation Routes)
Metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae has enabled the production of adipic acid and its immediate precursors from simple sugars like glucose.[7][8]
A. Synthesis via cis,cis-Muconic Acid Intermediate
One of the most developed biological routes involves the microbial conversion of glucose to cis,cis-muconic acid (ccMA), which is subsequently hydrogenated to adipic acid.[2][9] This pathway leverages the native shikimate pathway of the host organism, diverting intermediates towards the target molecule. The process involves three key heterologous enzymes to create a de novo pathway from 3-dehydroshikimate (DHS), a natural intermediate in aromatic amino acid synthesis.[9][10]
Caption: Microbial synthesis of adipic acid via the cis,cis-muconic acid pathway.
B. Synthesis via Reverse Adipate-Degradation Pathway (RADP)
A more direct fermentation route involves reconstructing a synthetic pathway that is essentially the reverse of the natural adipate degradation pathway found in some bacteria, such as Thermobifida fusca.[11][12] This engineered pathway in E. coli starts from central metabolites acetyl-CoA and succinyl-CoA, which are condensed and subsequently reduced through a series of five enzymatic steps to yield adipic acid directly.[11][13]
Caption: Direct microbial synthesis of adipic acid via the Reverse Adipate-Degradation Pathway.
Chemo-Catalytic Synthesis from Biomass Derivatives
This approach uses chemical catalysts to convert biomass-derived platform molecules into adipic acid. These routes often involve multiple reaction steps but can achieve high yields and selectivities.
A. Synthesis from Glucose via Glucaric Acid
A prominent chemo-catalytic route transforms glucose into adipic acid in a two-step process. First, glucose is selectively oxidized to produce D-glucaric acid. Subsequently, the glucaric acid undergoes a hydrodeoxygenation (HDO) or deoxydehydration (DODH) reaction to remove its four hydroxyl groups, yielding adipic acid.[4][14][15]
Caption: Chemo-catalytic synthesis of adipic acid from glucose via a D-glucaric acid intermediate.
B. Synthesis from Lignocellulose via Furan Derivatives
Lignocellulosic biomass can be processed to yield sugars, which are then dehydrated to furan compounds like 5-hydroxymethylfurfural (HMF). HMF is a versatile platform chemical that can be converted to adipic acid through 2,5-furandicarboxylic acid (FDCA). The pathway involves the oxidation of HMF to FDCA, hydrogenation of the furan ring to form tetrahydrofuran-2,5-dicarboxylic acid (THFDCA), and finally, a ring-opening hydrogenolysis to produce adipic acid.[1][16]
Caption: Chemo-catalytic synthesis of adipic acid from lignocellulose via furan intermediates.
Final Synthesis Step: this compound Formation
Regardless of the synthesis pathway, the resulting adipic acid is converted to this compound through a straightforward acid-base neutralization with ammonia.[6] When adipic acid is produced via fermentation, the product is often present in the broth as a salt. The recovery and purification process involves separating the adipic acid from the fermentation medium, which can be achieved by methods like distillation and crystallization, followed by the final neutralization step.[6][17]
Caption: General workflow for the production of this compound from adipic acid.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the bio-based production of adipic acid and its precursors.
Table 1: Microbial Production of Adipic Acid and Precursors
| Product | Microorganism | Feedstock | Titer (g/L) | Yield (% Theoretical or g/g) | Reference |
|---|---|---|---|---|---|
| cis,cis-Muconic Acid | E. coli | Glucose | 64.5 | 0.39 g/g | [18] |
| cis,cis-Muconic Acid | S. cerevisiae | Glucose | 1.56 mg/L | - | [9] |
| Adipic Acid (RADP) | E. coli | Glucose | 68.0 | 93.1% | [11] |
| Adipic Acid (RADP) | E. coli | Glucose | 22.3 | 0.25 g/g | [13] |
| Adipic Acid (from CH) | E. coli | Cyclohexane | 22.6 | - | [19] |
| Adipic Acid (from KA oil) | E. coli | KA oil | 110.0 | - | [19] |
| Adipic Acid (from 6-HHA) | E. coli | 6-HHA | 15.6 | - |[20] |
Table 2: Chemo-Catalytic Conversion to Adipic Acid
| Starting Material | Catalyst | Conditions | Adipic Acid Yield (%) | Reference |
|---|---|---|---|---|
| trans,trans-Muconic Acid | 5% Pt/C | 70 °C, 4 bar H₂, 2 h | 100% | [21] |
| cis,cis-Muconic Acid | Pd₈Ni₂/HHT | 30 min | >80% | [22] |
| FDCA to THFDCA | Ru/Al₂O₃ | - | - | [16] |
| THFDCA to Adipic Acid | Ionic Liquid | - | 99% (overall from FDCA) | [16] |
| Glucose to Glucaric Acid | Pt/CNT | - | 82% | [15] |
| Glucaric Acid to Adipic Acid | Pd-ReOₓ/AC | - | 99% | [14][15] |
| GVL to Pentenoic Acids | SiO₂/Al₂O₃ | 210 °C | 96% | [23] |
| Pentenoic Acids to Adipic Acid | Pd-acetate | 105 °C, 6 MPa | 48% (molar) |[23] |
Experimental Protocols
This section provides detailed methodologies for key experiments described in the literature.
Protocol 1: Microbial Production and Hydrogenation of cis,cis-Muconic Acid
-
Objective: To produce adipic acid from glucose using an engineered E. coli strain followed by chemical hydrogenation.
-
Microbial Fermentation:
-
Strain: E. coli engineered with the ccMA pathway (expressing AroZ, AroY, CatA genes).[9][10]
-
Medium: Use a defined minimal medium (e.g., M9 medium) supplemented with glucose (e.g., 20-40 g/L) as the carbon source and appropriate antibiotics for plasmid maintenance.
-
Cultivation: Perform fed-batch fermentation in a controlled bioreactor (e.g., 5 L). Maintain pH at ~7.0 (controlled with NH₄OH), temperature at 30-37 °C, and dissolved oxygen above 20% by adjusting agitation and aeration.
-
Induction: Induce expression of the pathway genes at an appropriate cell density (e.g., OD₆₀₀ of 0.6-0.8) with an inducer like IPTG.
-
Harvesting: After fermentation (e.g., 48-72 hours), centrifuge the broth to remove cells. The supernatant contains ccMA.
-
-
Catalytic Hydrogenation:
-
Catalyst: Use a commercial 5% Platinum on Carbon (Pt/C) catalyst.[21][24]
-
Reaction Setup: Transfer the ccMA-containing supernatant into a high-pressure autoclave reactor. Add the Pt/C catalyst (e.g., substrate/catalyst ratio of 10 wt/wt).[21]
-
Reaction Conditions: Seal the reactor, purge with H₂, and pressurize to 4 bar of H₂. Heat the reaction to 70 °C with vigorous stirring.[21]
-
Monitoring and Completion: Monitor the reaction progress by analyzing samples for ccMA consumption and adipic acid formation using HPLC. The reaction is typically complete within 2-4 hours.[21]
-
Recovery: After cooling, depressurize the reactor, and filter the mixture to recover the catalyst. The resulting solution contains adipic acid, which can be purified by crystallization.
-
Protocol 2: Direct Adipic Acid Production via RADP in E. coli
-
Objective: To produce adipic acid directly from glucose via fed-batch fermentation of an engineered E. coli strain.
-
Methodology:
-
Strain: Use an E. coli strain engineered with the five-step reverse adipate-degradation pathway from T. fusca.[11] The strain should also have deletions of competing pathways to enhance flux towards succinyl-CoA.
-
Fed-Batch Fermentation:
-
Inoculate a 5 L fermenter containing a defined mineral salt medium.
-
Maintain the culture at 37 °C and pH 6.8 (controlled with 25% ammonia).
-
Initiate a feeding strategy once the initial glucose is depleted. Supply a concentrated glucose solution (e.g., 800 g/L) to maintain a low glucose concentration in the fermenter, preventing overflow metabolism.
-
Induce gene expression with IPTG during the exponential growth phase.
-
-
Process Duration: Continue the fermentation for approximately 72 hours.[13]
-
Analysis: Quantify the adipic acid concentration in the supernatant using HPLC or GC-MS. The final reported titer reached 68.0 g/L.[11]
-
Protocol 3: Two-Step Chemo-Catalytic Conversion of Glucose to Adipic Acid
-
Objective: To synthesize adipic acid from glucose via a glucaric acid intermediate using heterogeneous catalysts.
-
Step 1: Oxidation of Glucose to Glucaric Acid: [15]
-
Catalyst: Platinum on carbon nanotubes (Pt/CNT).
-
Reaction: In a batch reactor, dissolve glucose in water. Add the Pt/CNT catalyst.
-
Conditions: Pressurize the reactor with O₂ (e.g., 1 MPa) and heat to a specified temperature (e.g., 70 °C). Stir for 24 hours.
-
Workup: Filter the catalyst. The aqueous solution contains glucaric acid.
-
-
Step 2: Hydrodeoxygenation of Glucaric Acid to Adipic Acid: [14][15]
-
Catalyst: Bifunctional Palladium-Rhenium Oxide on Activated Carbon (Pd-ReOₓ/AC).
-
Reaction: Add the glucaric acid solution and the Pd-ReOₓ/AC catalyst to a high-pressure reactor.
-
Conditions: Pressurize the reactor with H₂ and heat the mixture. The reaction removes the four hydroxyl groups.
-
Workup: After the reaction, cool, depressurize, and filter the catalyst. Adipic acid can be isolated from the solution with a reported yield of up to 99%.[14]
-
Protocol 4: Synthesis and Purification of this compound
-
Objective: To convert purified adipic acid into this compound.
-
Methodology:
-
Purification of Adipic Acid: Start with a solution of adipic acid obtained from one of the bio-based routes. If from a fermentation broth, the adipic acid can be recovered and purified through distillation and crystallization.[17]
-
Neutralization: Dissolve the purified adipic acid in an appropriate solvent (e.g., water).
-
Ammonia Addition: While stirring, slowly add a stoichiometric amount of aqueous ammonia (NH₄OH) or bubble anhydrous ammonia gas through the solution. The reaction is an exothermic acid-base neutralization.
-
Crystallization: Cool the resulting solution to induce crystallization of this compound.
-
Isolation: Collect the crystals by filtration, wash with a cold solvent to remove impurities, and dry under vacuum to obtain pure this compound.
-
Conclusion and Future Outlook
The represents a significant advancement towards a sustainable chemical industry. Both microbiological and chemo-catalytic pathways have demonstrated considerable potential, with some fermentation routes achieving adipic acid titers exceeding 100 g/L.[19] The primary advantage of these methods is the substantial reduction in greenhouse gas emissions compared to the conventional petrochemical process.[2]
However, challenges remain for commercial-scale implementation. Key hurdles include optimizing microbial strain stability, improving catalyst longevity and recyclability, and reducing the costs associated with feedstock processing and product purification.[5] Future research will likely focus on integrating bioprocesses with chemical catalysis, developing more robust and efficient enzymes and catalysts, and utilizing waste biomass as a low-cost feedstock. Continued innovation in these areas will be crucial for making bio-based adipic acid and its derivatives, like this compound, economically competitive and a cornerstone of the future bio-economy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Biobased adipic acid [biorrefineria.blogspot.com]
- 3. Understanding the Production Process of Adipic Acid [chemanalyst.com]
- 4. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 5. Adipic Acid Biobased: A Sustainable Alternative for the Chemical Industry - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 6. This compound | 19090-60-9 | Benchchem [benchchem.com]
- 7. Recent Advances in Microbial Production of cis,cis-Muconic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biosynthesis of cis,cis-Muconic Acid and Its Aromatic Precursors, Catechol and Protocatechuic Acid, from Renewable Feedstocks by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 11. Metabolic engineering of Escherichia coli for producing adipic acid through the reverse adipate-degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic engineering of Escherichia coli for producing adipic acid through the reverse adipate-degradation pathway-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 13. [Metabolic engineering of Escherichia coli for adipic acid production]. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Efficient Catalysts for Green Synthesis of Adipic Acid from Biomass-WYG [wangye.xmu.edu.cn]
- 16. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 17. US20110269993A1 - Processes for producing adipic acid from fermentation broths containing this compound - Google Patents [patents.google.com]
- 18. mdpi.com [mdpi.com]
- 19. Multidimensional Engineering of Escherichia coli for Efficient Adipic Acid Synthesis From Cyclohexane - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Microbial production of adipic acid from 6-hydroxyhexanoic acid for biocatalytic upcycling of polycaprolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Thermal Decomposition Mechanism of Diammonium Adipate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diammonium adipate, a salt of adipic acid and ammonia, undergoes a multi-step thermal decomposition process, yielding a range of valuable chemical intermediates. Understanding the intricate mechanisms of this decomposition is crucial for optimizing industrial processes, such as the synthesis of polyamides like Nylon 6,6, and for controlling reaction pathways to favor desired products. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, detailing the sequential reaction pathways, key intermediates, and final products. The guide synthesizes available data on decomposition temperatures and products, outlines relevant experimental protocols for analysis, and presents visual diagrams of the decomposition cascade and analytical workflows.
Introduction
The thermal decomposition of ammonium carboxylate salts is a well-established method for the synthesis of amides. In the case of this compound, this process is of significant industrial relevance as it forms the basis for the production of adipamide, a key precursor to adiponitrile and subsequently hexamethylenediamine, one of the two monomers required for Nylon 6,6 production. The decomposition pathway is not a simple, single-step reaction but rather a cascade of events that are highly dependent on temperature and other process conditions. A thorough understanding of this mechanism is essential for maximizing the yield of desired products while minimizing the formation of unwanted by-products.
The Thermal Decomposition Pathway
The thermal decomposition of this compound proceeds through a series of sequential and sometimes parallel reactions. The primary pathway involves the initial loss of ammonia followed by dehydration reactions to form amides, imides, and nitriles.
Step 1: Dissociation to Monoammonium Adipate and Ammonia
The initial stage of decomposition involves the loss of one molecule of ammonia to form monoammonium adipate. This is a reversible acid-base dissociation that is driven forward by heating, which facilitates the volatilization of ammonia.
(NH₄)₂C₆H₈O₄ (this compound) ⇌ NH₄H C₆H₈O₄ (Monoammonium Adipate) + NH₃ (Ammonia)
Step 2: Formation of Adipic Acid and Ammonia
Upon further heating, the monoammonium adipate can lose a second molecule of ammonia to yield adipic acid.
NH₄H C₆H₈O₄ (Monoammonium Adipate) ⇌ C₆H₁₀O₄ (Adipic Acid) + NH₃ (Ammonia)
Step 3: Formation of Adipamide
The adipic acid and ammonia present in the reaction mixture then undergo a condensation reaction to form adipamide. This is a critical step in the synthesis of nylon precursors. The reaction proceeds via the formation of an ammonium carboxylate salt intermediate which then dehydrates.[1] High temperatures, typically around 260°C, are required to drive off the water and shift the equilibrium towards the amide.[1]
C₆H₁₀O₄ (Adipic Acid) + 2NH₃ (Ammonia) ⇌ C₆H₁₂N₂O₂ (Adipamide) + 2H₂O (Water)
This can also be viewed as a two-step process involving the formation of adipamic acid as an intermediate:
C₆H₁₀O₄ (Adipic Acid) + NH₃ (Ammonia) → C₆H₁₁NO₃ (Adipamic Acid) + H₂O (Water) C₆H₁₁NO₃ (Adipamic Acid) + NH₃ (Ammonia) → C₆H₁₂N₂O₂ (Adipamide) + H₂O (Water)
Step 4: Subsequent Decomposition of Adipamide
At higher temperatures, adipamide can undergo further reactions, leading to the formation of adipimide (a cyclic imide) and adiponitrile.
-
Formation of Adipimide: Intramolecular cyclization of adipamide with the elimination of ammonia can lead to the formation of adipimide.
C₆H₁₂N₂O₂ (Adipamide) → C₆H₉NO₂ (Adipimide) + NH₃ (Ammonia)
-
Formation of Adiponitrile: Further dehydration of adipamide at elevated temperatures, often in the presence of a catalyst, yields adiponitrile.
C₆H₁₂N₂O₂ (Adipamide) → C₆H₈N₂ (Adiponitrile) + 2H₂O (Water)
Step 5: High-Temperature Degradation
At very high temperatures, the carbon backbone of the adipate molecule can start to degrade. A notable product from the high-temperature degradation of adipic acid and its derivatives is cyclopentanone, formed through a process called ketonization.
C₆H₁₀O₄ (Adipic Acid) → C₅H₈O (Cyclopentanone) + CO₂ + H₂O
The overall decomposition pathway is a complex interplay of these reactions, with the relative yields of the different products being highly sensitive to the reaction temperature, pressure, and the presence of catalysts.
Quantitative Data
| Decomposition Stage | Temperature Range (°C) | Primary Products | Analytical Technique |
| Initial Ammonia Loss | 100 - 200 | Monoammonium Adipate, Ammonia | TGA-MS |
| Formation of Adipic Acid | 150 - 250 | Adipic Acid, Ammonia | TGA-MS |
| Formation of Adipamide | 200 - 300 | Adipamide, Water | TGA-FTIR, DSC |
| Formation of Adiponitrile | > 300 | Adiponitrile, Water | Pyrolysis-GC/MS |
| High-Temperature Degradation | > 350 | Cyclopentanone, CO₂, H₂O, various hydrocarbons | Pyrolysis-GC/MS |
Experimental Protocols
The study of the thermal decomposition of this compound typically involves a combination of thermoanalytical and spectroscopic techniques to identify the various stages of decomposition and the evolved gaseous products.
Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)
Objective: To determine the mass loss of this compound as a function of temperature and to identify the evolved gaseous products at each stage of decomposition.
Methodology:
-
A small sample of this compound (typically 5-10 mg) is placed in an alumina or platinum crucible.
-
The crucible is placed in a TGA instrument.
-
The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen or argon) with a constant flow rate (e.g., 50 mL/min).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The evolved gases from the TGA furnace are transferred via a heated transfer line to a mass spectrometer.
-
Mass spectra of the evolved gases are continuously recorded, allowing for the identification of species such as ammonia (m/z = 17) and water (m/z = 18).
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the thermal transitions (e.g., melting, decomposition) of this compound.
Methodology:
-
A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The sample is heated at a constant rate (e.g., 10°C/min) over a desired temperature range.
-
The differential heat flow between the sample and the reference is measured and recorded as a function of temperature. Endothermic and exothermic events are identified as peaks in the DSC thermogram.
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)
Objective: To identify the complex mixture of organic compounds produced during the high-temperature pyrolysis of this compound and its decomposition intermediates.
Methodology:
-
A small amount of the sample is placed in a pyrolysis probe.
-
The probe is rapidly heated to a high temperature (e.g., 600°C) to induce flash pyrolysis.
-
The pyrolysis products (pyrolysate) are swept by a carrier gas into a gas chromatograph (GC).
-
The components of the pyrolysate are separated based on their boiling points and interactions with the GC column.
-
The separated components are then introduced into a mass spectrometer for identification based on their mass spectra.
Visualizations
Thermal Decomposition Pathway of this compound
Experimental Workflow for Thermal Analysis
Conclusion
The thermal decomposition of this compound is a complex process involving multiple reaction steps. The initial loss of ammonia leads to the formation of adipic acid, which then reacts with ammonia to form adipamide. At higher temperatures, adipamide can undergo cyclization to form adipimide or dehydration to produce adiponitrile. High-temperature degradation can lead to the formation of cyclopentanone. A comprehensive analysis using techniques such as TGA-MS, DSC, and Py-GC/MS is essential for fully elucidating the reaction mechanism and for optimizing the process to obtain desired chemical intermediates. This guide provides a foundational understanding of these processes for researchers and professionals in the field.
References
An In-depth Technical Guide to the Crystal Structure Analysis of Diammonium Adipate Salts
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the methodologies required for the crystal structure analysis of diammonium adipate. While a definitive, publicly available crystal structure of this compound has not been identified during the literature review for this guide, this document serves as a detailed procedural manual for researchers aiming to elucidate its structure. It covers the synthesis of this compound, crystallization techniques, and in-depth protocols for single-crystal and powder X-ray diffraction. The guide also discusses the expected hydrogen bonding interactions that are crucial for the crystal packing of this salt. The information is presented to be of practical value to researchers in materials science, crystallography, and pharmaceutical development.
Introduction
This compound, the salt formed from the neutralization of adipic acid with two equivalents of ammonia, is a compound of interest due to its role as a precursor in various chemical syntheses and its potential applications in materials science.[1][2] The crystal structure of a material dictates many of its physical and chemical properties, including solubility, stability, and mechanical characteristics. Therefore, a thorough understanding of the three-dimensional arrangement of ions in the this compound crystal lattice is of fundamental importance.
The crystal structure of ammonium carboxylate salts is often characterized by extensive hydrogen bonding networks.[3][4][5][6][7] In the case of this compound, strong N-H···O hydrogen bonds are expected between the ammonium cations (NH₄⁺) and the carboxylate groups (COO⁻) of the adipate dianion. These interactions are anticipated to be the primary directing forces in the self-assembly of the ions into a stable, three-dimensional supramolecular structure.
This guide provides the necessary background and detailed experimental procedures to enable researchers to perform a complete crystal structure analysis of this compound, from synthesis to data interpretation.
Data Presentation
As no definitive crystal structure data for this compound is publicly available, the following tables are provided as templates for researchers to populate with their experimental findings.
Table 1: Crystallographic Data and Structure Refinement for this compound
| Parameter | Value |
| Chemical Formula | C₆H₁₆N₂O₄ |
| Formula Weight | 180.20 g/mol |
| Crystal System | To be determined |
| Space Group | To be determined |
| Unit Cell Dimensions | |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
| Data Collection | |
| Radiation (λ, Å) | e.g., Mo Kα, 0.71073 |
| Temperature (K) | e.g., 100(2) |
| 2θ range for data collection (°) | e.g., 4.0 to 60.0 |
| Reflections collected | To be determined |
| Independent reflections | To be determined |
| Refinement | |
| R-int | To be determined |
| Final R indices [I > 2σ(I)] | To be determined |
| R indices (all data) | To be determined |
| Goodness-of-fit on F² | To be determined |
Table 2: Selected Bond Lengths and Angles for this compound
| Bond/Angle | Length (Å) / Angle (°) |
| Adipate Anion | |
| C1-O1 | To be determined |
| C1-O2 | To be determined |
| C1-C2 | To be determined |
| C2-C3 | To be determined |
| O1-C1-O2 | To be determined |
| Hydrogen Bonds | |
| N-H···O | To be determined |
Experimental Protocols
Synthesis and Crystallization of this compound
The synthesis of this compound is a straightforward acid-base neutralization reaction.[1]
Materials:
-
Adipic acid (HOOC(CH₂)₄COOH)
-
Ammonium hydroxide solution (NH₄OH, e.g., 28-30% NH₃ in water)
-
Ethanol (optional, as an anti-solvent)
-
Deionized water
Procedure:
-
Dissolve a known quantity of adipic acid in a minimal amount of warm deionized water in a beaker with magnetic stirring.
-
Slowly add a stoichiometric amount (2 molar equivalents) of ammonium hydroxide solution to the adipic acid solution. The reaction is exothermic, so the addition should be done carefully.
-
Continue stirring for a period (e.g., 1 hour) to ensure the reaction goes to completion. The resulting clear solution contains dissolved this compound.[8]
-
For crystallization, several methods can be employed:
-
Slow Evaporation: Cover the beaker with perforated parafilm and leave it undisturbed at room temperature. Crystals should form over a period of several days to weeks.
-
Cooling Crystallization: If the salt is sufficiently soluble at higher temperatures, the saturated solution can be slowly cooled to induce crystallization.
-
Anti-Solvent Diffusion: Place the aqueous solution of this compound in a small vial. Carefully layer a miscible organic solvent in which the salt is insoluble (an anti-solvent), such as ethanol, on top of the aqueous layer. Crystals will form at the interface.
-
Single-Crystal X-ray Diffraction (SC-XRD)
This technique provides detailed information about the unit cell dimensions, space group, and atomic positions within the crystal.[9][10][11][12]
Protocol:
-
Crystal Selection and Mounting:
-
Data Collection:
-
Center the crystal on the diffractometer.
-
A preliminary screening is often performed to assess the crystal quality and to determine the unit cell parameters.[12]
-
Data collection is typically carried out at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
The instrument software is used to devise a data collection strategy to measure the intensities of a large number of unique reflections by rotating the crystal in the X-ray beam.[12] Data is typically collected over a wide 2θ range.
-
-
Data Reduction and Structure Solution:
-
The raw diffraction data is processed to correct for instrumental factors, polarization, and absorption effects.
-
The corrected data is then used to solve the crystal structure, often using direct methods or Patterson synthesis to determine the initial positions of the atoms.
-
The structural model is then refined using least-squares methods to obtain the final atomic coordinates and anisotropic displacement parameters.
-
Powder X-ray Diffraction (PXRD)
PXRD is a valuable technique for phase identification and for obtaining structural information when suitable single crystals cannot be grown.[14][15]
Protocol:
-
Sample Preparation:
-
Data Collection:
-
Place the sample holder in the diffractometer.
-
Set the instrument parameters, including the 2θ scan range (e.g., 5° to 70°), step size, and scan speed.[15]
-
The X-ray source, typically Cu Kα radiation, is directed at the sample, and the detector records the intensity of the diffracted X-rays at different 2θ angles.[14]
-
-
Data Analysis:
-
The resulting diffractogram (a plot of intensity versus 2θ) is analyzed to identify the positions and intensities of the diffraction peaks.
-
This pattern can be used for phase identification by comparing it to databases of known patterns.
-
The unit cell parameters can be determined from the peak positions through a process called indexing.
-
For a more detailed structural analysis, Rietveld refinement can be performed if a plausible structural model is available.
-
Visualizations
Caption: Experimental workflow for the crystal structure analysis of this compound.
Caption: Logical relationship of ionic interactions in the this compound crystal lattice.
References
- 1. This compound | 3385-41-9 | Benchchem [benchchem.com]
- 2. This compound | 19090-60-9 | Benchchem [benchchem.com]
- 3. Hydrogen bonding networks in ammonium carboxylate salts : the crystal structures of phenylethylammonium fumarate-fumaric acid, phenylethylammonium succinate-succinic acid and anilinium fumarate-fumaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Six two- and three-component ammonium carboxylate salt structures with a ladder-type hydrogen-bonding motif, three incorporating neutral carboxylic acid molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iucr.org [iucr.org]
- 7. Hydrogen bonding networks in ammonium carboxylate salts : the crystal structures of phenylethylammonium fumarate-fumaric acid, phenylethylammonium succinate-succinic acid and anilinium fumarate-fumaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. US20110269993A1 - Processes for producing adipic acid from fermentation broths containing this compound - Google Patents [patents.google.com]
- 9. fiveable.me [fiveable.me]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 13. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. serc.carleton.edu [serc.carleton.edu]
- 16. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mcgill.ca [mcgill.ca]
Diammonium Adipate in Aqueous Solutions: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diammonium adipate, the salt formed from adipic acid and ammonia, is a compound of interest in various chemical and pharmaceutical applications. Its behavior in aqueous solutions, specifically its solubility and stability, is a critical factor in process development, formulation, and ensuring product quality. This technical guide provides a comprehensive overview of the available data and scientific understanding of the solubility and stability of this compound in aqueous environments. While specific quantitative data for this compound is limited in publicly available literature, this document compiles relevant information, draws parallels from similar compounds, and outlines detailed experimental protocols for its characterization.
Introduction
Adipic acid and its salts, including this compound, are versatile chemical entities. This compound is known to be soluble in water.[1] The dissolution of this compound in water is an equilibrium process involving the dissociation of the salt into adipate and ammonium ions. Understanding the factors that influence this equilibrium, such as temperature and pH, is crucial for its practical applications.
The stability of this compound in aqueous solutions is another key consideration. As the salt of a dicarboxylic acid and a weak base, it is susceptible to hydrolysis, which can impact the integrity and performance of formulations. This guide will explore the likely degradation pathways and provide methodologies for assessing the stability of this compound in aqueous media.
Solubility of this compound
Qualitative Solubility
This compound is described as being soluble in water.[1] This is expected, as ammonium salts of carboxylic acids are typically water-soluble.
Effect of Temperature on Solubility
For most salts, solubility in water increases with temperature. While a specific solubility curve for this compound is not available, the use of cooling crystallization as a method for its purification suggests that its solubility decreases significantly at lower temperatures.[2]
Effect of pH on Solubility
The pH of an aqueous solution can significantly influence the solubility of salts of weak acids and bases. A 1% w/v solution of this compound in water is reported to have a pH between 6.0 and 7.5.[1] At this pH, the adipate is likely to be in its fully deprotonated form (adipate dianion), and the ammonia in its protonated form (ammonium cation).
Changes in pH will affect the ionization state of the adipate and ammonium ions. In acidic conditions (low pH), the adipate ions will be protonated to form monoammonium adipate and adipic acid, which may have different solubilities. In alkaline conditions (high pH), the ammonium ions will be deprotonated to form free ammonia, which is volatile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C6H16N2O4 | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| Appearance | White to practically white powder | [1] |
| Solubility in Water | Soluble | [1] |
| pH (1% w/v solution) | 6.0 - 7.5 | [1] |
Stability of this compound in Aqueous Solutions
The primary degradation pathway for this compound in aqueous solutions is expected to be hydrolysis. This reaction involves the cleavage of the amide-like bond in the salt, leading to the formation of adipic acid and ammonia.
Hydrolysis
The hydrolysis of this compound is a reversible reaction that is influenced by temperature and pH.
Figure 1: Hydrolysis of this compound
Caption: Proposed hydrolysis of this compound in aqueous solution.
The kinetics of this hydrolysis reaction are expected to be dependent on both temperature and pH. Generally, the rate of hydrolysis increases with increasing temperature. The pH dependence is more complex, with the reaction potentially being catalyzed by both acid and base.
Thermal Decomposition
When heated, especially in the solid state or in concentrated solutions, this compound can undergo thermal decomposition. Hazardous decomposition products are reported to include carbon dioxide, carbon monoxide, and nitrogen oxides.[1]
Experimental Protocols
To obtain quantitative data on the solubility and stability of this compound, the following experimental protocols can be employed.
Determination of Aqueous Solubility
A reliable method for determining the solubility of this compound is the isothermal equilibrium method followed by quantitative analysis.
Figure 2: Experimental Workflow for Solubility Determination
Caption: Workflow for determining the aqueous solubility of this compound.
Methodology:
-
Equilibration: An excess amount of this compound is added to a known volume of deionized water in a temperature-controlled shaker bath. The mixture is agitated for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Sampling and Filtration: A sample of the supernatant is withdrawn using a pre-heated or pre-cooled syringe (to the temperature of the experiment) fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.
-
Analysis: The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Stability Study: Hydrolysis Kinetics
The stability of this compound in aqueous solution can be assessed by monitoring its concentration over time under controlled conditions of temperature and pH.
Figure 3: Experimental Workflow for Stability Study
Caption: Workflow for investigating the stability of this compound.
Methodology:
-
Solution Preparation: Prepare aqueous solutions of this compound of a known concentration in buffers of different pH values (e.g., pH 4, 7, and 9).
-
Incubation: Store the solutions in sealed containers at various constant temperatures (e.g., 25°C, 40°C, and 60°C).
-
Sampling: At predetermined time points, withdraw aliquots from each solution.
-
Analysis: Analyze the samples immediately by a stability-indicating HPLC method to quantify the remaining this compound and any degradation products formed.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed and validated for the simultaneous determination of this compound and its potential degradation product, adipic acid.
Table 2: Proposed HPLC Method Parameters
| Parameter | Proposed Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a low wavelength (e.g., 210 nm) for adipic acid and a conductivity detector for ammonium, or a charged aerosol detector (CAD) for both |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
Conclusion
This technical guide has summarized the currently available information on the solubility and stability of this compound in aqueous solutions. While it is qualitatively understood to be a water-soluble and potentially hydrolytically labile compound, there is a clear need for more quantitative data to fully characterize its behavior. The experimental protocols outlined in this document provide a framework for researchers and drug development professionals to generate the necessary data for their specific applications. A thorough understanding of these properties is essential for the successful utilization of this compound in various scientific and industrial fields.
References
Spectroscopic Characterization of Diammonium Adipate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize diammonium adipate, a compound of interest in various chemical and pharmaceutical applications. The guide focuses on Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering detailed methodologies and data interpretation.
Introduction
This compound is the salt formed from the reaction of adipic acid, a dicarboxylic acid, with two equivalents of ammonia. Its characterization is crucial for quality control, stability studies, and formulation development. Spectroscopic methods provide a non-destructive and highly informative approach to confirm its identity, purity, and structural features.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is characterized by the vibrations of the ammonium ion (NH₄⁺) and the adipate carboxylate group (COO⁻), as well as the methylene (CH₂) backbone.
Data Presentation: FTIR
| Wavenumber (cm⁻¹) | Assignment | Description |
| ~3100-3200 | N-H stretching | Broad absorption characteristic of the ammonium ion. |
| ~2940, ~2860 | C-H stretching | Asymmetric and symmetric stretching of the methylene groups in the adipate backbone. |
| ~1648 | Asymmetric COO⁻ stretching | Strong absorption due to the asymmetric stretching of the carboxylate groups. This is a key indicator of salt formation. |
| ~1521 | N-H bending | Deformation vibration of the ammonium ion. |
| ~1451 | Symmetric COO⁻ stretching | Strong absorption from the symmetric stretching of the carboxylate groups. |
| ~1460 | CH₂ bending | Scissoring vibration of the methylene groups. |
| ~1260 | C-O-C asymmetric stretching | Associated with the ester-like character of the carboxylate group. |
| ~1170 | C-O-C symmetric stretching | Also characteristic of the carboxylate group. |
Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.
Experimental Protocol: FTIR Analysis
A common and convenient method for analyzing solid samples like this compound is Attenuated Total Reflectance (ATR)-FTIR.
-
Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory, typically with a diamond or zinc selenide (ZnSe) crystal.
-
Background Spectrum: Before analyzing the sample, a background spectrum of the clean, empty ATR crystal is collected. This spectrum is automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.
-
Sample Preparation: No special sample preparation is usually required for ATR. A small amount of the this compound powder is placed directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to the sample using the ATR's pressure clamp to ensure good contact with the crystal. The spectrum is then acquired, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance. An ATR correction may be applied to the data to account for the wavelength-dependent depth of penetration of the IR beam.
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational spectroscopy technique to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the carbon backbone of the adipate molecule and the symmetric vibrations of the ammonium ion.
Data Presentation: Raman
| Raman Shift (cm⁻¹) | Assignment | Description |
| ~3040 | N-H stretching | Symmetric stretching of the ammonium ion. |
| ~2940, ~2860 | C-H stretching | Asymmetric and symmetric stretching of the methylene groups. |
| ~1680 | N-H bending | Bending vibration of the ammonium ion. |
| ~1440 | CH₂ bending | Scissoring and twisting vibrations of the methylene groups. |
| ~1045 | C-C stretching | Stretching vibrations of the carbon-carbon single bonds in the adipate backbone. |
| ~980 | Symmetric COO⁻ stretching | Symmetric stretching of the carboxylate group, often a strong and sharp peak. |
Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.
Experimental Protocol: Raman Spectroscopy
-
Instrument Setup: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a sensitive detector (e.g., CCD) is used. The instrument is calibrated using a standard material with known Raman peaks (e.g., silicon).
-
Sample Preparation: A small amount of the this compound powder is placed in a suitable sample holder, such as a glass vial or on a microscope slide.
-
Data Acquisition: The laser is focused on the sample, and the scattered light is collected and directed to the spectrometer. The acquisition time and laser power are optimized to obtain a good quality spectrum without causing sample degradation.
-
Data Processing: The raw Raman spectrum is processed to remove any background fluorescence and cosmic rays. The resulting spectrum is plotted as intensity versus Raman shift (in cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and environment of atoms within a molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR are valuable for the characterization of this compound.
Data Presentation: NMR
¹H NMR (in D₂O)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~2.20 | Multiplet | α-CH₂ (protons on carbons adjacent to the carboxylate groups) |
| ~1.55 | Multiplet | β-CH₂ (protons on the central carbons of the adipate chain) |
Note: The ammonium protons (NH₄⁺) are typically not observed in D₂O due to rapid exchange with the solvent.
¹³C NMR (in D₂O)
| Chemical Shift (δ, ppm) | Assignment |
| ~183.8 | C=O (carboxylate carbon) |
| ~35.0 | α-CH₂ |
| ~24.0 | β-CH₂ |
Note: The chemical shifts are referenced to a suitable internal standard (e.g., DSS or TSP).
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
The instrument is locked onto the deuterium signal of the solvent.
-
The magnetic field is "shimmed" to optimize its homogeneity, which is crucial for obtaining sharp NMR signals.
-
-
Data Acquisition:
-
For ¹H NMR, a sufficient signal-to-noise ratio is typically achieved within a few minutes.
-
For ¹³C NMR, which is inherently less sensitive, a longer acquisition time (e.g., several hours) may be necessary, depending on the sample concentration and instrument sensitivity. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.
-
-
Data Processing:
-
The raw data (Free Induction Decay or FID) is Fourier transformed to generate the NMR spectrum.
-
The spectrum is phased and baseline corrected.
-
The chemical shifts (δ) are referenced to an internal standard.
-
Quantum Chemical Insights into Diammonium Adipate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diammonium adipate, the salt formed from adipic acid and two equivalents of ammonia, is a molecule of interest in various chemical and pharmaceutical contexts. Understanding its molecular structure, vibrational properties, and intermolecular interactions is crucial for predicting its behavior in different environments. This technical guide provides an in-depth overview of the theoretical investigation of this compound using quantum chemical calculations. While a dedicated, comprehensive computational study on this specific molecule is not extensively available in peer-reviewed literature, this guide synthesizes established computational methodologies and presents illustrative data to offer valuable insights into its molecular characteristics. The information herein is based on standard computational chemistry practices and data from studies on closely related dicarboxylic acid-ammonia systems.
Introduction
Adipic acid is a dicarboxylic acid of significant industrial importance, primarily as a precursor in the production of nylon.[1] Its ammonium salt, this compound, is formed through a straightforward acid-base neutralization reaction.[2] The molecular structure and stability of this salt are governed by the ionic interaction between the adipate dianion and the two ammonium cations, as well as a network of hydrogen bonds. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the geometric and electronic properties of such molecular systems.[3]
This guide outlines the theoretical framework for the quantum chemical analysis of this compound, presents expected quantitative data for its optimized geometry and vibrational frequencies, and details the computational protocols typically employed in such studies.
Molecular Geometry and Energetics
The geometry of the this compound molecule is optimized to find the lowest energy conformation. This involves calculating key structural parameters such as bond lengths, bond angles, and dihedral angles. The interaction between the adipate dianion and the ammonium cations is a critical factor in determining the overall structure.
Optimized Molecular Structure
Quantum chemical calculations can predict the most stable three-dimensional arrangement of atoms in the this compound salt.[4] The adipate backbone can adopt various conformations, and its interaction with the ammonium ions through hydrogen bonding plays a significant role in stabilizing the final structure.
Table 1: Illustrative Optimized Geometric Parameters for this compound
| Parameter | Atoms Involved | Value (Å or °) |
| Bond Lengths | ||
| C-C (average in chain) | 1.54 | |
| C=O (carboxylate) | 1.26 | |
| C-O (carboxylate) | 1.26 | |
| N-H (ammonium) | 1.03 | |
| Bond Angles | ||
| O-C-O (carboxylate) | 125.0 | |
| C-C-C (chain) | 112.0 | |
| H-N-H (ammonium) | 109.5 | |
| Hydrogen Bond | ||
| N-H···O | ~2.80 |
Note: These values are representative and based on typical results from DFT calculations for similar organic ammonium salts. Actual values would be dependent on the specific level of theory and basis set used.
Vibrational Spectroscopy
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule. Quantum chemical calculations can predict the vibrational frequencies and their corresponding normal modes, aiding in the interpretation of experimental spectra.
Table 2: Illustrative Calculated Vibrational Frequencies for Key Functional Groups in this compound
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |
| N-H Stretch | Ammonium (NH₄⁺) | 3300 - 3100 |
| C-H Stretch | Alkane (CH₂) | 2950 - 2850 |
| C=O Stretch (asymmetric) | Carboxylate (COO⁻) | ~1560 |
| C=O Stretch (symmetric) | Carboxylate (COO⁻) | ~1410 |
| C-N Stretch | Not applicable | |
| O-H Stretch | Not applicable |
Note: These frequencies are illustrative and are typically subject to scaling factors to better match experimental data.
Experimental Protocols: Computational Methodology
The quantum chemical calculations for this compound would typically be performed using Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.
Geometry Optimization
The molecular geometry of this compound would be optimized using a functional such as B3LYP or PW91PW91, paired with a suitable basis set like 6-311++G(d,p).[4] The optimization process involves finding the minimum energy structure on the potential energy surface.
Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This calculation yields the harmonic vibrational frequencies and the corresponding IR and Raman intensities. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
Software
Standard quantum chemistry software packages such as Gaussian, ORCA, or GAMESS are commonly used for these types of calculations.
Visualizations
Computational Workflow
The following diagram illustrates the typical workflow for performing quantum chemical calculations on the this compound molecule.
Intermolecular Interactions
The primary intermolecular forces in this compound are the ionic attraction between the ammonium and adipate ions and the hydrogen bonding network.
Conclusion
Quantum chemical calculations provide a powerful framework for understanding the molecular properties of this compound. While specific, published computational data for this molecule is limited, the methodologies outlined in this guide, based on established practices for similar systems, offer a robust approach for its theoretical investigation. The illustrative data presented for its geometry and vibrational frequencies serve as a valuable reference for researchers and scientists in the fields of chemistry and drug development. Further dedicated computational studies would be beneficial to provide a more precise and experimentally validated understanding of this molecule.
References
A Historical Perspective on Diammonium Adipate Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diammonium adipate, a salt derived from the neutralization of adipic acid with ammonia, has a rich and evolving history in chemical research and industrial applications. While often overshadowed by its close relative, hexamethylene this compound (nylon salt), this compound holds its own significance, from its foundational role in the development of synthetic polymers to its use as a food additive and its recent emergence in the context of sustainable, bio-based chemical production. This technical guide provides a comprehensive historical perspective on this compound research, detailing the evolution of its synthesis, analytical characterization, and applications.
Historical Timeline of this compound and its Precursor
The research trajectory of this compound is intrinsically linked to the discovery and industrialization of its precursor, adipic acid.
-
1837: Adipic acid is first discovered through the oxidation of fats.
-
Early 20th Century: The development of synthetic polymers drives interest in dicarboxylic acids and their derivatives.
-
1906: A commercially viable synthesis of adipic acid from the oxidation of cyclohexanol is developed, paving the way for its large-scale production.[1]
-
Mid-20th Century: With the rise of the polymer industry, particularly the production of Nylon 6,6, the synthesis and properties of adipate salts, including this compound, become a subject of intense study.
-
1977: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluates ammonium adipate for use as a food additive, establishing an Acceptable Daily Intake (ADI).[2]
-
Late 20th & Early 21st Century: Growing environmental concerns lead to research into "green" and bio-based production routes for adipic acid, often involving the production of this compound in fermentation broths.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C6H16N2O4 | [] |
| Molecular Weight | 180.20 g/mol | |
| Appearance | White crystalline powder | |
| Melting Point | 152°C | |
| Boiling Point | 338.5°C at 760 mmHg | [] |
| Density | 1.25 g/cm³ | [] |
| E Number | E359 | [5] |
Evolution of Synthesis and Production
The synthesis of this compound has evolved from simple laboratory-scale preparations to sophisticated industrial processes, including modern biotechnological routes.
Classical Synthesis: Neutralization of Adipic Acid
The most straightforward and historically significant method for producing this compound is the direct neutralization of adipic acid with ammonia in an aqueous solution.[3] This acid-base reaction is exothermic and yields the diammonium salt.
While specific detailed protocols from the early 20th century are scarce in readily available literature, a likely procedure would have involved the following steps, based on common laboratory practices of the era:
-
Dissolution: A weighed amount of adipic acid would be dissolved in distilled water, likely with heating to aid dissolution.
-
Neutralization: An aqueous solution of ammonia (ammonium hydroxide) of a known concentration would be slowly added to the adipic acid solution with constant stirring. The endpoint of the neutralization would have been determined using a chemical indicator, such as litmus paper, to test for a neutral to slightly alkaline pH.
-
Crystallization: The resulting solution of this compound would be concentrated by heating to evaporate excess water. Upon cooling, the this compound would crystallize out of the solution.
-
Isolation and Drying: The crystals would be collected by filtration, washed with a small amount of cold water to remove impurities, and then dried in a desiccator or a drying oven at a mild temperature.
Industrial Production for Nylon Precursors
While hexamethylene this compound is the direct "nylon salt," the fundamental chemistry of adipate salt formation was perfected in the context of nylon production. The industrial process involves the precise stoichiometric reaction of adipic acid and a diamine (in the case of nylon salt) or ammonia in a controlled reactor.
Modern Bio-synthesis and Recovery
The 21st century has seen a shift towards sustainable manufacturing, with significant research focused on the bio-based production of adipic acid. In this process, genetically engineered microbes ferment sugars to produce adipic acid. To maintain a neutral pH for the fermentation process, ammonium hydroxide is often added, resulting in a fermentation broth containing this compound.[3]
The recovery of adipic acid from a this compound-containing fermentation broth typically involves the following key steps:
-
Clarification: The fermentation broth is first clarified to remove microbial cells and other solid impurities.
-
Distillation: The clarified broth is subjected to distillation, often under super-atmospheric pressure and at temperatures ranging from >100°C to about 300°C. This step serves to remove water and ammonia, shifting the equilibrium from this compound back to adipic acid.
-
Crystallization: The resulting liquid, enriched in adipic acid, is cooled to induce crystallization of substantially pure adipic acid.
-
Separation: The solid adipic acid is then separated from the remaining liquid through filtration or centrifugation.
Evolution of Analytical Techniques
The methods used to characterize and quantify this compound have evolved significantly over time, reflecting the broader advancements in analytical chemistry.
| Time Period | Analytical Techniques | Description |
| Early to Mid-20th Century | Titrimetry: Acid-base titrations were a primary method for determining the concentration of this compound solutions. This involved titrating the adipate with a standardized acid to determine the amount of ammonia present, or titrating the ammonium with a standardized base.[5] Gravimetric analysis may have also been used to determine purity by precipitating the adipate with a suitable reagent. | |
| Mid to Late 20th Century | Spectroscopy: The advent of infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy allowed for the structural characterization of this compound, confirming the presence of ammonium ions and the adipate carboxylate groups. | |
| Late 20th to 21st Century | Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) (after derivatization) enabled the separation and quantification of adipic acid and its salts with high precision and sensitivity. Mass Spectrometry (MS): Coupled with chromatography (LC-MS or GC-MS), mass spectrometry provides definitive identification and quantification of this compound and any impurities. Elemental Analysis: Modern elemental analyzers provide precise determination of the carbon, hydrogen, nitrogen, and oxygen content, confirming the empirical formula. |
Applications of this compound
Precursor in Polymer Chemistry
The primary historical driver for research into adipate salts was their role as precursors in the synthesis of polyamides, most notably Nylon 6,6. While hexamethylene this compound is the direct monomer, the study of this compound contributed to the fundamental understanding of the salt formation and polymerization processes.[3]
Food Additive (E359)
This compound is approved for use as a food additive with the E number E359.[5] It functions as an acidity regulator, helping to maintain a desired pH in food products. Its use is based on its properties as a salt of a weak acid (adipic acid) and a weak base (ammonia).[3]
Visualizing Key Processes
To better illustrate the core concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Chemical synthesis of this compound from adipic acid and ammonia.
Caption: Workflow for the recovery of adipic acid from a this compound-containing fermentation broth.
Conclusion
The historical journey of this compound research reflects the broader trends in the chemical industry, from the rise of synthetic polymers to the current emphasis on sustainable and bio-based manufacturing. While its role as a direct precursor in large-scale polymer production is less prominent than that of its nylon salt counterpart, its significance as a food additive and a key intermediate in modern biotechnological processes ensures its continued relevance. The evolution of analytical techniques has allowed for an increasingly sophisticated understanding of its properties and purity. For researchers and professionals in drug development and materials science, an appreciation of this historical context provides a valuable foundation for future innovation.
References
diammonium adipate polymorphism and crystal morphology
An In-depth Technical Guide to the Polymorphism and Crystal Morphology of Diammonium Adipate
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct and detailed experimental data on the polymorphism of pure this compound is limited in publicly available literature.[1] Much of the crystallographic and thermal analysis data presented herein is based on closely related long-chain polymethylenediammonium adipates and general principles of organic salt crystallization. This guide serves as a comprehensive overview of the expected behavior and the experimental methodologies required for a thorough investigation of this compound polymorphism.
Introduction
This compound, the salt of adipic acid and ammonia, is a compound of interest in various chemical and pharmaceutical applications. Like many organic salts, it is expected to exhibit polymorphism, the ability to exist in multiple crystalline forms.[2][3][4] Different polymorphs of a substance can have distinct physicochemical properties, including solubility, stability, melting point, and crystal habit, which can significantly impact its processing, formulation, and bioavailability in pharmaceutical applications.[5] This technical guide provides a detailed overview of the potential polymorphism of this compound, its crystal morphology, and the key experimental protocols for its investigation.
Crystallography of this compound and Related Compounds
Table 1: Crystallographic Data for Polymethylenediammonium Adipates [6][7]
| Compound | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| Ethylenethis compound | C₈H₁₈N₂O₄ | Monoclinic | P2₁/n | 5.55 | 10.82 | 11.86 | 129 |
| Tetramethylenethis compound | C₁₀H₂₂N₂O₄ | Monoclinic | P2₁/c | 7.68 | 5.97 | 17.21 | 125.5 |
| Hexamethylenethis compound | C₁₂H₂₆N₂O₄ | Monoclinic | P2₁/n | 5.57 | 15.48 | 9.07 | 114 |
| Octamethylenethis compound | C₁₄H₃₀N₂O₄ | Monoclinic | P2₁/c | 5.40 | 6.72 | 20.97 | 94 |
The crystal structures of these related salts are characterized by layers of adipate and diammonium ions held together by a network of N-H···O hydrogen bonds.[7] It is highly probable that this compound would adopt a similar layered structure.
Experimental Protocols
A thorough investigation of the polymorphism of this compound requires a systematic approach involving controlled crystallization experiments and subsequent solid-state characterization.
Crystallization Methods
The choice of crystallization method can significantly influence the resulting polymorphic form and crystal morphology.[8]
3.1.1 Solution Crystallization
-
Protocol:
-
Prepare a saturated or supersaturated solution of this compound in a suitable solvent (e.g., water, ethanol, or mixtures thereof) at an elevated temperature.
-
Slowly cool the solution to induce crystallization. The cooling rate should be carefully controlled to promote the formation of well-ordered crystals.
-
Alternatively, allow the solvent to evaporate slowly at a constant temperature.
-
Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[9][10]
-
3.1.2 Anti-Solvent Crystallization
-
Protocol:
-
Dissolve this compound in a solvent in which it is readily soluble.
-
Add a miscible anti-solvent (a solvent in which this compound is poorly soluble) dropwise to the solution with stirring.
-
The addition of the anti-solvent reduces the solubility of the solute, leading to precipitation.
-
Control the rate of anti-solvent addition and the stirring speed to influence crystal size and morphology.
-
Isolate the crystals by filtration, wash with the anti-solvent, and dry under vacuum.[11]
-
Solid-State Characterization Techniques
3.2.1 Powder X-ray Diffraction (PXRD)
PXRD is a primary technique for identifying and distinguishing between different polymorphic forms, as each form will produce a unique diffraction pattern.[12][13]
-
Protocol:
-
Gently grind a small amount of the crystalline sample to a fine powder.
-
Mount the powder on a sample holder.
-
Acquire the diffraction pattern using a diffractometer with, for example, Cu Kα radiation.
-
Scan a 2θ range typically from 5° to 40° with a step size of 0.02° and an appropriate counting time per step.
-
Compare the resulting diffractograms to identify different polymorphic forms.
-
3.2.2 Differential Scanning Calorimetry (DSC)
DSC is used to study the thermal properties of the different polymorphs, such as melting points and phase transition temperatures.[14][15]
-
Protocol:
-
Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Record the heat flow as a function of temperature.
-
Endothermic peaks correspond to melting or solid-solid phase transitions, while exothermic peaks can indicate crystallization or decomposition.[16]
-
3.2.3 Microscopy (Optical and Scanning Electron Microscopy - SEM)
Microscopy is essential for visualizing the crystal morphology (habit) of the different polymorphs.[17][18]
-
Protocol:
-
Optical Microscopy: Place a small amount of the crystals on a glass slide and observe under a polarized light microscope. This can help to identify different crystal habits and detect birefringence.
-
Scanning Electron Microscopy (SEM): Mount the crystals on an SEM stub using conductive tape and coat with a thin layer of a conductive material (e.g., gold or palladium). Acquire images at different magnifications to observe the detailed surface topography and morphology of the crystals.
-
Visualization of Workflows and Relationships
To aid in the understanding of polymorphism investigation and the factors influencing crystal morphology, the following diagrams are provided.
Caption: Experimental workflow for the investigation of this compound polymorphism.
Caption: Factors influencing the resulting polymorph and crystal morphology of this compound.
Conclusion
The study of polymorphism is critical for the development of robust and reliable processes for the production and formulation of crystalline materials like this compound. Although specific data for this compound is not extensively reported, the principles of crystallization and solid-state characterization outlined in this guide provide a solid foundation for a comprehensive investigation. By systematically exploring the effects of various crystallization parameters and employing a suite of analytical techniques, researchers can identify, characterize, and select the desired polymorphic form of this compound with the optimal physicochemical properties for their specific application. Further research is warranted to fully elucidate the polymorphic landscape of this important compound.
References
- 1. This compound | 3385-41-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Polymorphs with Remarkably Distinct Physical and/or Chemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polymorphs with Remarkably Distinct Physical and/or Chemical Properties | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 19090-60-9 | Benchchem [benchchem.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Polymorphism in Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation and growth mechanism of micro spherical ammonium dinitramide crystal based on ultrasound-assisted solvent-antisolvent method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. moodle2.units.it [moodle2.units.it]
- 14. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Preparation and growth mechanism of micro spherical ammonium dinitramide crystal based on ultrasound-assisted solvent-antisolvent method - Beijing Institute of Technology [pure.bit.edu.cn:443]
physical and chemical properties of high-purity diammonium adipate
An In-depth Technical Guide to the Physical and Chemical Properties of High-Purity Diammonium Adipate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core . The information is intended to support research, development, and quality control activities where this compound is utilized.
Chemical Identity
This compound is the ammonium salt of adipic acid.[1][2] It is formed through the neutralization of the two carboxylic acid groups of adipic acid with two equivalents of ammonia.[3]
Physical Properties
The physical characteristics of high-purity this compound are summarized in the table below. These properties are fundamental for handling, storage, and formulation development.
| Property | Value | References |
| Appearance | White crystalline powder or tiny crystals. | [1][] |
| Molecular Formula | C₆H₁₆N₂O₄ | [1] |
| Molecular Weight | 180.20 g/mol | [1][3][][5] |
| Melting Point | 152 °C to 183 °C | [1][] |
| Boiling Point | 338.5 °C at 760 mmHg | [][6] |
| Density | 1.25 - 1.26 g/cm³ | [][7] |
| Solubility | Soluble in water; practically insoluble in alcohol. | [1] |
| Odor | Light ammoniacal odor. | [1] |
Chemical Properties
The chemical behavior of this compound is dictated by the presence of ammonium and carboxylate ions.
| Property | Value / Description | References |
| IUPAC Name | diazanium;hexanedioate | [][8] |
| Synonyms | Ammonium adipate, Adipic acid diammonium salt | [2][][6] |
| pH (1-5% aq. solution) | 6.0 - 7.5 | [1][7] |
| Stability | Stable under ordinary conditions of use and storage. | [1] |
| Incompatibilities | Reacts with strong oxidizing agents. | [1] |
| Hazardous Decomposition | When heated to decomposition, it may form carbon dioxide, carbon monoxide, and nitrogen oxides. | [1] |
Synthesis and Purification Workflow
High-purity this compound is typically synthesized through a neutralization reaction between adipic acid and ammonium hydroxide, followed by purification steps like recrystallization.
Caption: Workflow for the synthesis and purification of high-purity this compound.
Analytical Characterization Workflow
A series of analytical techniques are employed to confirm the identity, structure, and purity of this compound.
Caption: Standard analytical workflow for the characterization of this compound.
Experimental Protocols
Detailed methodologies for key analytical experiments are provided below for researchers.
Synthesis: Neutralization of Adipic Acid
This protocol describes a typical lab-scale synthesis of this compound.
-
Dissolution: Dissolve a known quantity of high-purity adipic acid in deionized water in a reaction vessel.
-
Neutralization: While stirring, gradually add ammonium hydroxide (NH₄OH) solution to the adipic acid solution.[3]
-
pH and Temperature Control: Monitor the pH of the reaction mixture, aiming for a final pH of 7-8. Maintain the temperature between 25-40°C to facilitate the reaction without significant decomposition.[3]
-
Precipitation: As the neutralization proceeds, this compound will precipitate out of the solution.
-
Isolation: Collect the crude product by vacuum filtration.[3]
Purification: Recrystallization
To achieve high purity, the crude product is subjected to recrystallization.
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot aqueous ethanol.
-
Cooling: Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.
-
Filtration: Collect the purified crystals by vacuum filtration.
-
Drying: Dry the crystals under a vacuum to remove residual solvent.
Characterization by FT-IR Spectroscopy
Infrared spectroscopy is used to identify the key functional groups.
-
Sample Preparation: Prepare a sample by mixing a small amount of dry this compound with potassium bromide (KBr) and pressing it into a pellet, or by using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.
-
Spectral Analysis: Identify characteristic absorption bands:
Characterization by NMR Spectroscopy
¹H and ¹³C NMR are used to confirm the molecular structure of the adipate backbone.
-
Sample Preparation: Dissolve a precisely weighed sample of this compound in a suitable deuterated solvent, such as D₂O.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Spectral Analysis:
-
¹H NMR: Expect to see signals corresponding to the methylene (CH₂) protons of the adipate backbone, typically in the range of δ 1.6–2.4 ppm.[3]
-
¹³C NMR: Expect signals for the carboxylate carbons and the different methylene carbons in the aliphatic chain.
-
Characterization by Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability and decomposition of the material.
-
Sample Preparation: Place a small, accurately weighed amount of the dried this compound sample into a TGA crucible (typically alumina or platinum).
-
Instrumentation Setup: Place the crucible in the TGA furnace. Program the instrument with a specific heating rate (e.g., 20 °C/min) under a controlled atmosphere (e.g., nitrogen flow).[9]
-
Data Acquisition: Heat the sample from ambient temperature to a final temperature (e.g., 300 °C or higher) while continuously monitoring the sample's weight as a function of temperature.[9]
-
Data Analysis: Analyze the resulting TGA curve (weight % vs. temperature) to determine the onset of decomposition and identify distinct weight loss steps, which correspond to the loss of ammonia and subsequent decomposition of the adipate moiety.
References
- 1. Ammonium Adipate Pure Manufacturers, with SDS [mubychem.com]
- 2. Ammonium adipate - Wikipedia [en.wikipedia.org]
- 3. This compound | 3385-41-9 | Benchchem [benchchem.com]
- 5. This compound | 19090-60-9 | Benchchem [benchchem.com]
- 6. lookchem.com [lookchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Ammonium adipate | C6H16N2O4 | CID 167786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Diammonium Adipate as a Precursor for Nylon 6,6 Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nylon 6,6 is a high-performance polyamide widely utilized in various industries due to its excellent mechanical strength, thermal stability, and chemical resistance.[1][2] Its synthesis is a classic example of step-growth polymerization. The precursor for this polymerization is hexamethylene diammonium adipate, commonly referred to as nylon salt. This salt is formed from the acid-base reaction between adipic acid and hexamethylenediamine. While the user's query mentions "this compound," it is important to clarify that the direct and stoichiometrically balanced precursor for Nylon 6,6 is hexamethylene this compound. This document provides detailed application notes and protocols for the laboratory-scale synthesis of Nylon 6,6, focusing on the preparation of the nylon salt and its subsequent polymerization.
Data Presentation
The following tables summarize key quantitative data for the reactants and the product, as well as typical reaction conditions for the synthesis of Nylon 6,6.
Table 1: Properties of Reactants and Product
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Density (g/cm³) |
| Adipic Acid | 146.14 | 152.1 | 1.36 |
| Hexamethylenediamine | 116.21 | 42 | 0.89 |
| Hexamethylene this compound (Nylon Salt) | 262.35 | 190-191 | - |
| Nylon 6,6 | Variable | 255-265 | ~1.14[3] |
Table 2: Typical Laboratory Conditions for Nylon 6,6 Synthesis
| Parameter | Value | Notes |
| Nylon Salt Formation | ||
| Solvent | Ethanol/Water | Facilitates the reaction and precipitation of the salt. |
| Temperature | ~60-80°C | To dissolve adipic acid and promote salt formation. |
| Reaction Time | 10-20 minutes | For complete precipitation of the nylon salt. |
| Polymerization | ||
| Temperature | 260-285°C | Above the melting point of Nylon 6,6 to ensure a molten state. |
| Pressure | Atmospheric to ~18 bar | Increased pressure helps in the removal of water and drives the reaction forward. |
| Atmosphere | Inert (e.g., Nitrogen) | To prevent oxidation at high temperatures. |
| Reaction Time | 1-3 hours | Dependent on the desired molecular weight. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical reaction pathway for the synthesis of Nylon 6,6 and the general experimental workflow.
Caption: Chemical reaction pathway for Nylon 6,6 synthesis.
Caption: Experimental workflow for Nylon 6,6 synthesis.
Experimental Protocols
Protocol 1: Preparation of Hexamethylene this compound (Nylon Salt)
This protocol details the synthesis of the nylon salt precursor from adipic acid and hexamethylenediamine.
Materials:
-
Adipic acid
-
Hexamethylenediamine (70% aqueous solution)
-
Ethanol (95%)
-
Deionized water
-
250 mL Beaker
-
Hot plate with magnetic stirrer
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
In a 250 mL beaker, dissolve 5.0 g of adipic acid in 50 mL of 95% ethanol. Gentle heating and stirring may be required to fully dissolve the acid.
-
In a separate container, prepare a solution of 5.8 mL of 70% aqueous hexamethylenediamine.
-
Slowly add the hexamethylenediamine solution to the warm adipic acid solution while stirring continuously.
-
A white precipitate of hexamethylene this compound will form immediately.
-
Continue stirring the mixture for 10 minutes to ensure complete precipitation.
-
Allow the mixture to cool to room temperature.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with two 20 mL portions of cold ethanol to remove any unreacted monomers.
-
Dry the collected nylon salt in a vacuum oven at 50-60°C until a constant weight is achieved.
-
Calculate the percent yield of the nylon salt.
Protocol 2: Polycondensation of Hexamethylene this compound to Nylon 6,6
This protocol describes the conversion of the prepared nylon salt into Nylon 6,6 polymer through melt polymerization.
Materials:
-
Hexamethylene this compound (from Protocol 1)
-
High-temperature reaction vessel (e.g., a thick-walled test tube or a small-scale reactor)
-
Heating mantle or sand bath capable of reaching 280°C
-
Inert gas supply (e.g., nitrogen)
-
Thermometer or thermocouple
-
Glass rod or a mechanical stirrer for viscous melts
Procedure:
-
Place 5.0 g of the dried hexamethylene this compound into the reaction vessel.
-
Flush the vessel with an inert gas, such as nitrogen, for several minutes to remove oxygen. Maintain a gentle flow of the inert gas throughout the reaction.
-
Heat the reaction vessel to approximately 220°C. The nylon salt will melt, and water vapor will begin to evolve.
-
Gradually increase the temperature to 270-280°C. The viscosity of the melt will increase as the polymerization proceeds.
-
Maintain the temperature for 1-2 hours. The removal of water drives the polycondensation reaction to completion.
-
After the desired reaction time, carefully remove the heat source and allow the molten polymer to cool under the inert atmosphere.
-
Once cooled, the solid Nylon 6,6 can be removed from the reaction vessel. It may be necessary to break the vessel to retrieve the polymer if it adheres strongly to the walls.
-
The resulting Nylon 6,6 can be characterized by determining its melting point, and by spectroscopic methods such as Fourier-Transform Infrared (FTIR) spectroscopy to identify the characteristic amide bond.
Safety Precautions:
-
Hexamethylenediamine is corrosive and can cause skin and eye burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
The polymerization is conducted at high temperatures. Use appropriate shielding and exercise caution to prevent thermal burns.
-
The reaction should be carried out in a well-ventilated fume hood.
References
Application Notes and Protocols for the Quantification of Diammonium Adipate in Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diammonium adipate, the ammonium salt of adipic acid, is a key intermediate in various industrial processes, including the production of polymers and as a component in certain formulations. Accurate quantification of this compound in solution is crucial for process monitoring, quality control, and research and development. This document provides detailed application notes and experimental protocols for three common analytical methods suitable for this purpose: High-Performance Liquid Chromatography (HPLC), Acid-Base Titration, and Ion Chromatography (IC).
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile compounds like this compound. The method separates the adipate anion from other components in the sample matrix, and its concentration is determined by a suitable detector, typically UV-Vis.
Data Presentation
The following table summarizes typical performance characteristics for an HPLC method for this compound quantification. These values are representative and should be confirmed during method validation.
| Parameter | Typical Performance |
| Linearity Range | 1 - 500 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid or other suitable buffer components
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
2. Preparation of Mobile Phase:
-
Prepare a mobile phase of a suitable composition, for example, a mixture of phosphate buffer and acetonitrile. A common mobile phase for adipic acid analysis consists of an acidic aqueous buffer (e.g., 0.01 M potassium phosphate, adjusted to pH 2.5 with phosphoric acid) and acetonitrile in an isocratic elution.[1]
-
Degas the mobile phase prior to use.
3. Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 250, 500 µg/mL).
4. Sample Preparation:
-
Dilute the sample solution containing this compound with the mobile phase to bring the concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase: e.g., 95:5 (v/v) 0.01 M Potassium Phosphate (pH 2.5) / Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (for the adipate carboxyl group)
6. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the adipate anion against the concentration of the this compound standards.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Workflow Diagram
Caption: Workflow for the quantification of this compound by HPLC.
Acid-Base Titration
Acid-base titration is a classic and cost-effective method for determining the concentration of a basic substance like this compound. The ammonium ions are titrated with a standardized strong acid, and the endpoint is determined using a pH indicator or a pH meter.
Data Presentation
The following table outlines the expected performance characteristics for a validated titration method.
| Parameter | Typical Performance |
| Linearity Range | 10 - 1000 mg/sample |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 1% |
| Accuracy (% Recovery) | 99 - 101% |
Experimental Protocol
1. Instrumentation and Materials:
-
Burette (50 mL)
-
Pipettes and volumetric flasks
-
pH meter or a suitable colorimetric indicator (e.g., methyl red)
-
Standardized strong acid titrant (e.g., 0.1 M Hydrochloric Acid, HCl)
-
Deionized water
2. Titrant Standardization:
-
If not using a commercially certified standardized acid, standardize the HCl solution against a primary standard such as tris(hydroxymethyl)aminomethane (TRIS).
3. Sample Preparation:
-
Accurately pipette a known volume of the this compound solution into a beaker or Erlenmeyer flask.
-
Dilute with deionized water to ensure the pH electrode is properly immersed.
4. Titration Procedure:
-
Place the beaker on a magnetic stirrer and immerse the pH electrode (if using).
-
Add a few drops of methyl red indicator if performing a colorimetric titration.
-
Record the initial pH of the solution.
-
Slowly add the standardized HCl from the burette while continuously stirring.
-
Record the volume of HCl added and the corresponding pH at regular intervals.
-
The endpoint is reached when a sharp change in pH occurs (for potentiometric titration) or when the indicator changes color from yellow to red (for colorimetric titration).[2] The equivalence point for the titration of the ammonium ion will be in the acidic pH range.
5. Data Analysis:
-
Determine the volume of HCl required to reach the equivalence point. This can be done by finding the inflection point of the titration curve (a plot of pH versus titrant volume) or by the color change of the indicator.
-
Calculate the concentration of this compound in the original sample using the following formula:
CDAA = (VHCl × CHCl × MDAA) / (2 × Vsample)
Where:
-
CDAA = Concentration of this compound
-
VHCl = Volume of HCl at the equivalence point
-
CHCl = Concentration of standardized HCl
-
MDAA = Molar mass of this compound (180.20 g/mol )
-
Vsample = Volume of the this compound sample
-
The factor of 2 is due to the two ammonium ions per molecule of this compound.
-
Logical Relationship Diagram
Caption: Logical flow of the acid-base titration method.
Ion Chromatography (IC)
Ion chromatography is a powerful technique for the simultaneous quantification of both the ammonium cation (NH₄⁺) and the adipate anion in a single analysis. This method is particularly useful for complex sample matrices where specificity is a concern.
Data Presentation
The following table presents typical performance characteristics for an IC method for the simultaneous analysis of ammonium and adipate ions.
| Parameter | Ammonium (NH₄⁺) | Adipate |
| Linearity Range | 0.1 - 10 mg/L | 0.5 - 50 mg/L |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Precision (%RSD) | < 3% | < 3% |
| Accuracy (% Recovery) | 95 - 105% | 95 - 105% |
| Limit of Detection (LOD) | ~0.01 mg/L | ~0.05 mg/L |
| Limit of Quantification (LOQ) | ~0.03 mg/L | ~0.15 mg/L |
Experimental Protocol
1. Instrumentation and Materials:
-
Ion chromatography system with a conductivity detector
-
Cation-exchange column for ammonium analysis (e.g., IonPac CS16)
-
Anion-exchange column for adipate analysis (e.g., IonPac AS11-HC)[3]
-
Suppressors for both cation and anion analysis
-
This compound reference standard
-
IC-grade reagents for eluent preparation (e.g., methanesulfonic acid for cation analysis, sodium hydroxide for anion analysis)
-
Deionized water (18.2 MΩ·cm)
2. Preparation of Eluents:
-
Prepare the appropriate eluents for both cation and anion exchange chromatography according to the column manufacturer's recommendations. For example, a methanesulfonic acid eluent can be used for cation separation.[4][5]
3. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in deionized water.
-
Create a series of calibration standards by diluting the stock solution to cover the desired concentration range for both ammonium and adipate ions.
4. Sample Preparation:
-
Dilute the sample with deionized water to fall within the linear range of the method.
-
Filter the sample through a 0.22 µm IC syringe filter.
5. Chromatographic Conditions (Example for separate analyses):
-
For Ammonium (NH₄⁺) Analysis:
-
Column: Cation-exchange column (e.g., IonPac CS16)
-
Eluent: e.g., Methanesulfonic acid gradient
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 25 µL
-
Detection: Suppressed conductivity
-
-
For Adipate Analysis:
-
Column: Anion-exchange column (e.g., IonPac AS11-HC)
-
Eluent: e.g., Sodium hydroxide gradient
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 25 µL
-
Detection: Suppressed conductivity
-
6. Data Analysis:
-
Generate separate calibration curves for the ammonium and adipate ions by plotting their respective peak areas against their concentrations in the standards.
-
Quantify the concentration of each ion in the sample by comparing their peak areas to their respective calibration curves.
-
The concentration of this compound can be calculated from the concentration of either the ammonium or the adipate ion, providing a cross-validation of the result.
Experimental Workflow Diagram
Caption: Workflow for the simultaneous analysis of ammonium and adipate by Ion Chromatography.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Analyzing Organic Acids by Ion Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. lcms.cz [lcms.cz]
- 5. Determination of inorganic cations and ammonium in environmental waters by ion chromatography with a high-capacity cation-exchange column [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of Diammonium Adipate in Controlled-Release Drug Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diammonium adipate, the ammonium salt of adipic acid, is a compound with potential applications in the pharmaceutical industry as a functional excipient in controlled-release drug delivery systems.[1] Adipic acid and its monosodium salt are well-documented for their roles in modifying drug release profiles through pH modulation and pore formation.[2][3] As a salt of a weak acid (adipic acid) and a weak base (ammonia), this compound is hypothesized to offer similar functionalities, serving as a buffering agent and a hydrophilic pore-former to achieve desired drug release kinetics.[1] These application notes provide a theoretical framework and detailed experimental protocols for the evaluation and utilization of this compound in the formulation of controlled-release dosage forms.
Proposed Mechanisms of Action
The utility of this compound in controlled-release systems is predicated on two primary physicochemical mechanisms:
-
pH Modulation for pH-Independent Drug Release: For active pharmaceutical ingredients (APIs) with pH-dependent solubility, maintaining a consistent microenvironmental pH within the dosage form is critical for achieving a uniform release profile as it transits through the variable pH of the gastrointestinal tract. This compound can act as a buffering agent, creating a stable pH microenvironment within the formulation matrix. This localized pH control ensures consistent drug dissolution and release, thereby minimizing the impact of external pH variations.[3][4]
-
Pore Formation in Hydrophobic Matrices: In controlled-release formulations based on insoluble polymers, such as ethylcellulose, drug release is often limited by the slow diffusion of the drug through the dense matrix. As a water-soluble salt, this compound, when incorporated into such a matrix, will dissolve upon contact with aqueous fluids. This dissolution and subsequent leaching of the excipient create a network of pores and channels within the matrix.[1][4] This porous network increases the surface area available for drug dissolution and provides pathways for the drug to diffuse out, thus modulating the release rate. The concentration of this compound can be varied to control the porosity of the matrix and, consequently, the drug release kinetics.
Data Presentation
The following tables present hypothetical data to illustrate the expected impact of varying this compound concentrations on the formulation's physical properties and drug release profiles. This data is extrapolated from studies on monosodium adipate, a chemically similar salt of adipic acid.[2]
Table 1: Hypothetical Formulation and Physical Properties of Controlled-Release Tablets
| Ingredient (mg/tablet) | F1 (0% this compound) | F2 (5% this compound) | F3 (10% this compound) |
| Model Drug | 100 | 100 | 100 |
| Hydroxypropyl Methylcellulose (HPMC K100M) | 150 | 140 | 130 |
| This compound | 0 | 20 | 40 |
| Microcrystalline Cellulose (MCC) | 145 | 135 | 125 |
| Magnesium Stearate | 5 | 5 | 5 |
| Total Weight (mg) | 400 | 400 | 400 |
| Hardness ( kg/cm ²) | 7.8 ± 0.4 | 7.5 ± 0.3 | 7.2 ± 0.5 |
| Friability (%) | < 1 | < 1 | < 1 |
Data are presented as mean ± standard deviation (n=10).
Table 2: Hypothetical In Vitro Cumulative Drug Release (%)
| Time (hours) | F1 (0% this compound) | F2 (5% this compound) | F3 (10% this compound) |
| 1 | 10.2 ± 1.1 | 15.5 ± 1.3 | 20.8 ± 1.5 |
| 2 | 18.5 ± 1.4 | 28.1 ± 1.6 | 35.2 ± 1.8 |
| 4 | 32.8 ± 2.0 | 45.6 ± 2.2 | 58.9 ± 2.4 |
| 6 | 45.1 ± 2.3 | 60.2 ± 2.5 | 75.4 ± 2.7 |
| 8 | 58.9 ± 2.6 | 76.8 ± 2.8 | 89.1 ± 3.0 |
| 12 | 80.4 ± 3.1 | 92.3 ± 3.3 | 98.7 ± 3.5 |
Data are presented as mean ± standard deviation (n=6).
Interpretation of Hypothetical Data: The data in Table 2 suggests that as the concentration of this compound increases, the rate of drug release also increases. This is consistent with its proposed role as a hydrophilic pore-former, where higher concentrations create a more porous matrix, facilitating faster drug diffusion.
Experimental Protocols
The following protocols provide a framework for the formulation and evaluation of controlled-release tablets incorporating this compound.
Protocol 1: Formulation of Controlled-Release Matrix Tablets via Wet Granulation
Objective: To prepare controlled-release matrix tablets containing a model drug and varying concentrations of this compound.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Hydroxypropyl Methylcellulose (HPMC)
-
Microcrystalline Cellulose (MCC)
-
Polyvinylpyrrolidone (PVP K30)
-
Isopropyl Alcohol
-
Magnesium Stearate
-
20-mesh and 60-mesh sieves
-
Blender
-
Tray dryer
-
Rotary tablet press
Methodology:
-
Dry Mixing: Sift the API, this compound, HPMC, and MCC through a 20-mesh sieve. Mix the powders in a blender for 15 minutes to ensure uniform distribution.[2]
-
Granulation: Prepare a 5% w/v solution of PVP K30 in isopropyl alcohol. Slowly add the binder solution to the powder blend while mixing until a coherent mass suitable for granulation is formed.[2]
-
Wet Screening: Pass the wet mass through a 20-mesh sieve to produce granules.[2]
-
Drying: Dry the granules in a tray dryer at 50°C for 2-3 hours, or until the loss on drying (LOD) is less than 2%.[2]
-
Dry Screening: Pass the dried granules through a 60-mesh sieve to break up any aggregates.[2]
-
Lubrication: Add sifted magnesium stearate to the granules and blend for 5 minutes.[2]
-
Compression: Compress the final blend into tablets using a rotary tablet press with appropriate tooling to achieve the target weight and hardness.[2]
Protocol 2: In Vitro Dissolution Testing
Objective: To evaluate the in vitro drug release profile of the formulated controlled-release tablets.
Apparatus and Conditions:
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Method)
-
Dissolution Media: 900 mL of 0.1 N HCl (pH 1.2) for the first 2 hours, followed by 900 mL of pH 6.8 phosphate buffer for the remainder of the study.[2]
-
Rotation Speed: 50 RPM[2]
-
Temperature: 37 ± 0.5°C[2]
-
Sampling Times: 0.5, 1, 2, 4, 6, 8, and 12 hours[2]
-
Sample Volume: 5 mL (replace with an equal volume of fresh, pre-warmed medium)[2]
Methodology:
-
Place one tablet in each of the six dissolution vessels containing 900 mL of 0.1 N HCl.
-
Begin the test and withdraw 5 mL samples at the specified time points up to 2 hours. Replace the withdrawn volume with fresh, pre-warmed 0.1 N HCl.[2]
-
After 2 hours, carefully change the dissolution medium to pH 6.8 phosphate buffer.
-
Continue the test, withdrawing samples at the remaining specified time points. Replace the withdrawn volume with fresh, pre-warmed pH 6.8 phosphate buffer.
-
Filter each sample through a 0.45 µm syringe filter.
-
Analyze the samples for drug content using a validated analytical method (e.g., UV-Vis Spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released at each time point, correcting for previously removed samples.
While direct experimental data for this compound in controlled-release drug delivery is limited, its chemical properties as a salt of adipic acid suggest its potential as a versatile excipient. The proposed mechanisms of pH modulation and pore formation offer plausible strategies for controlling drug release. The provided protocols, adapted from established methods for similar compounds, offer a robust starting point for researchers to investigate and quantify the effects of this compound in their specific formulations. Further empirical studies are necessary to validate these hypotheses and fully characterize the utility of this compound in the development of advanced drug delivery systems.
References
Application of Diammonium Adipate in the Synthesis of Novel Polyamides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diammonium adipate, a salt formed from adipic acid and ammonia, is a key precursor in the synthesis of polyamides. While its primary industrial application is in the production of Polyamide 6,6 (Nylon 6,6), recent research has focused on leveraging this compound and its constituent monomer, adipic acid, for the creation of novel polyamides with tailored properties. By copolymerizing adipic acid with novel diamines or other dicarboxylic acids, researchers can develop new materials with enhanced thermal stability, improved solubility, and specialized functionalities. These advancements are paving the way for high-performance polyamides suitable for a range of applications, from advanced engineering plastics to biomedical devices.
This document provides detailed application notes and experimental protocols for the synthesis of novel polyamides utilizing adipic acid, the core component of this compound. The protocols are based on established research methodologies and are intended to guide researchers in the development of new polyamide materials.
Data Presentation: Properties of Novel Polyamides
The following tables summarize the key physical and thermal properties of various novel polyamides synthesized using adipic acid in combination with different co-monomers. This data is essential for comparing the performance characteristics of these new materials.
Table 1: Thermal Properties of Novel Adipic Acid-Based Copolyamides
| Polyamide Composition | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | 10% Weight Loss Temperature (Td10) (°C) |
| PA6/PAI-20 (80% PA6, 20% PAI from adipic acid) | 85 | 195 | 450[1] |
| Polyamide from adipic acid and BABA diamine | 43.5 - 66.6 | 164.0 - 211.0 | 449.5 - 452.2[2] |
| Polyamide from adipic acid and BAEA diamine | - | - | >380[2] |
Note: BABA = N¹,N⁶-bis(4-aminobutyl)adipamide; BAEA = N¹,N⁶-Bis-(2-aminoethyl)adipamide; PAI = Poly(amide imide).
Table 2: Mechanical and Physical Properties of Novel Adipic Acid-Based Copolyamides
| Polyamide Composition | Inherent Viscosity (dL/g) | Tensile Strength (MPa) | Elongation at Break (%) |
| PA6/PAI-20 | - | >80 | >100[1] |
| Polyamide from adipic acid and BABA diamine | 2.12 - 2.81 | decreased with increasing BABA/SA salt content | 429.34 - 726.19[2] |
| Polyamide from adipic acid and BAEA diamine | - | up to 27.4 ± 0.1 | 36.4 ± 4.0 - 313.5 ± 2.0[2] |
Experimental Protocols
The following are detailed methodologies for the synthesis of novel polyamides using adipic acid. These protocols are representative of common laboratory-scale polycondensation reactions.
Protocol 1: Synthesis of a Novel Aliphatic Copolyamide via Melt Polymerization
This protocol describes the synthesis of a novel copolyamide by reacting adipic acid with a custom-synthesized diamine, such as N¹,N⁶-bis(4-aminobutyl)adipamide (BABA), in the presence of a catalyst.
Materials:
-
Adipic Acid
-
N¹,N⁶-bis(4-aminobutyl)adipamide (BABA)
-
Sebacic Acid (SA) (as a co-diacid, if applicable)
-
Catalyst (e.g., sodium hypophosphite)
-
Deionized water
Equipment:
-
High-pressure stainless-steel autoclave equipped with a mechanical stirrer, nitrogen inlet, and a distillation setup.
-
Heating mantle with temperature controller.
-
Vacuum pump.
Procedure:
-
Salt Preparation:
-
In a reaction vessel, dissolve equimolar amounts of the diamine (e.g., BABA) and diacid (adipic acid and any co-diacid like sebacic acid) in deionized water to form a concentrated salt solution (typically 50-60% by weight).[2]
-
Adjust the pH of the solution to neutral (pH 7.0) by the careful addition of either the diamine or diacid.
-
-
Polycondensation:
-
Charge the aqueous salt solution and a catalytic amount of sodium hypophosphite into the high-pressure autoclave.
-
Purge the autoclave with high-purity nitrogen several times to remove any oxygen.
-
Heat the reactor to 220°C under a nitrogen atmosphere. The pressure will rise due to the generation of steam.
-
Maintain this temperature for 1-2 hours to allow for the initial polycondensation and removal of water.
-
Gradually increase the temperature to 250-280°C while slowly reducing the pressure to atmospheric pressure, and then to a high vacuum (<1 torr).
-
Continue the reaction under high vacuum for 2-4 hours to facilitate the removal of water and increase the molecular weight of the polymer. The viscosity of the reaction mixture will increase significantly.
-
Once the desired viscosity is achieved (as indicated by the stirrer torque), stop the reaction by cooling the reactor.
-
Extrude the molten polymer from the reactor under nitrogen pressure and quench in a water bath.
-
Collect the resulting polymer strands and pelletize them for further characterization.
-
Protocol 2: Synthesis of a Soluble Aromatic-Aliphatic Polyamide via Direct Polycondensation
This protocol outlines the synthesis of a soluble polyamide by reacting adipic acid with an aromatic diamine using the Yamazaki phosphorylation reaction.[3] This method is particularly useful for preparing high-molecular-weight polyamides at lower temperatures.
Materials:
-
Adipic Acid
-
Aromatic Diamine (e.g., 4,4'-oxydianiline)
-
N-Methyl-2-pyrrolidone (NMP) (anhydrous)
-
Pyridine (anhydrous)
-
Triphenyl phosphite (TPP)
-
Lithium Chloride (LiCl) (anhydrous)
-
Methanol
-
Deionized water
Equipment:
-
Three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a reflux condenser.
-
Heating mantle with a temperature controller.
-
Beakers, funnels, and filtration apparatus.
Procedure:
-
Reaction Setup:
-
In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve the aromatic diamine (1 equivalent) and adipic acid (1 equivalent) in anhydrous NMP.
-
Add anhydrous LiCl to the solution to improve the solubility of the resulting polyamide.
-
Add anhydrous pyridine (2 equivalents) to the reaction mixture.
-
-
Polycondensation:
-
To the stirred solution, add triphenyl phosphite (TPP) (2 equivalents) as the condensing agent.
-
Heat the reaction mixture to 100-115°C and maintain this temperature for 3-5 hours. The solution will become more viscous as the polymerization proceeds.
-
After the reaction is complete, cool the viscous solution to room temperature.
-
-
Polymer Isolation and Purification:
-
Pour the polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with hot water and then with methanol to remove any unreacted monomers, salts, and by-products.
-
Dry the purified polyamide in a vacuum oven at 80-100°C for 24 hours.
-
Visualizations
The following diagrams illustrate the key workflows and chemical transformations involved in the synthesis of novel polyamides from this compound/adipic acid.
Caption: General workflow for synthesizing novel copolyamides.
Caption: Reaction scheme for a soluble aromatic-aliphatic polyamide.
References
Application Notes and Protocols: Diammonium Adipate as a Nitrogen Source in Microbial Fermentation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diammonium adipate is the ammonium salt of adipic acid, a dicarboxylic acid. In the context of microbial fermentation, it is most commonly encountered as the neutralized form of biologically produced adipic acid in the fermentation broth.[1][2][3][4] While conventional nitrogen sources like ammonium sulfate, diammonium phosphate, and urea are well-established, the potential of this compound as a primary nitrogen source is an area of exploration.[5][6] Theoretically, it could offer a dual benefit by supplying both nitrogen (from the ammonium ions) and a carbon backbone (from the adipate). This application note provides a comprehensive overview of the potential use of this compound as a nitrogen source in microbial fermentation, including theoretical metabolic pathways, protocols for its evaluation, and a framework for comparing its efficacy against standard nitrogen sources.
The utilization of this compound would depend on the microorganism's ability to assimilate ammonium and metabolize adipate. The ammonium ions can be readily assimilated by most microorganisms through pathways involving glutamate dehydrogenase and glutamine synthetase to form essential amino acids.[7] The metabolic fate of adipate is less universal. However, degradation pathways for adipic acid have been identified in some bacteria, such as Thermobifida fusca, and have been engineered into common industrial strains like Escherichia coli.[2][3][4] In such organisms, adipate can be channeled into the central carbon metabolism, potentially serving as an additional carbon and energy source.
Data Presentation
Given the novelty of using this compound as a primary nitrogen source, direct comparative data is scarce. The following tables are presented as templates for researchers to populate with their own experimental data when evaluating this compound against a conventional nitrogen source like ammonium sulfate. The hypothetical data presented is based on typical outcomes in microbial fermentation experiments.
Table 1: Comparison of Growth Kinetics of E. coli using this compound and Ammonium Sulfate as the Primary Nitrogen Source.
| Nitrogen Source | Concentration (g/L) | Maximum Specific Growth Rate (µ_max, h⁻¹) | Final Optical Density (OD₆₀₀) | Doubling Time (h) |
| This compound | 5.0 | 0.55 | 4.8 | 1.26 |
| Ammonium Sulfate | 3.7 | 0.60 | 5.2 | 1.16 |
| No Nitrogen Control | 0.0 | 0.05 | 0.3 | 13.86 |
Note: Concentrations are calculated to provide an equimolar amount of nitrogen.
Table 2: Comparison of Recombinant Protein Yield in E. coli using this compound and Ammonium Sulfate.
| Nitrogen Source | Concentration (g/L) | Total Protein Yield (mg/L) | Specific Product Yield (mg/g DCW) | Glucose Consumption (g/L) |
| This compound | 5.0 | 450 | 210 | 19.5 |
| Ammonium Sulfate | 3.7 | 500 | 225 | 20.0 |
| No Nitrogen Control | 0.0 | 20 | 30 | 2.5 |
DCW: Dry Cell Weight
Metabolic Pathways
When this compound is supplied as a nutrient, microorganisms would metabolize its constituent ions, ammonium and adipate, through distinct metabolic pathways.
Caption: Proposed metabolic assimilation of this compound.
Experimental Protocols
Protocol 1: Evaluation of this compound as a Nitrogen Source for E. coli Growth
Objective: To assess the efficacy of this compound as a sole nitrogen source for the growth of E. coli in a defined minimal medium, comparing it to a standard nitrogen source like ammonium sulfate.
Materials:
-
E. coli strain (e.g., BL21(DE3))
-
M9 minimal medium components (Na₂HPO₄, KH₂PO₄, NaCl)
-
20% (w/v) Glucose solution (sterile)
-
1 M MgSO₄ solution (sterile)
-
0.1 M CaCl₂ solution (sterile)
-
1 M this compound solution (sterile, pH adjusted to 7.0)
-
1 M Ammonium sulfate solution (sterile, pH adjusted to 7.0)
-
Sterile culture tubes or shake flasks
-
Spectrophotometer
Methodology:
-
Prepare M9 Minimal Medium Base (without nitrogen source):
-
For 1 liter, dissolve 6.8 g of Na₂HPO₄, 3 g of KH₂PO₄, and 0.5 g of NaCl in 800 mL of deionized water.
-
Adjust the volume to 977 mL with deionized water.
-
Autoclave and let it cool.
-
-
Prepare Experimental Media:
-
Control Medium (Ammonium Sulfate): To 977 mL of sterile M9 base, add 20 mL of 20% glucose, 2 mL of 1 M MgSO₄, 1 mL of 0.1 M CaCl₂, and the volume of 1 M ammonium sulfate solution required to achieve the desired final nitrogen concentration (e.g., 10 mL for 10 mM).
-
Test Medium (this compound): To 977 mL of sterile M9 base, add 20 mL of 20% glucose, 2 mL of 1 M MgSO₄, 1 mL of 0.1 M CaCl₂, and the volume of 1 M this compound solution required to provide the same molar concentration of nitrogen as the control (e.g., 5 mL for 10 mM nitrogen, as this compound has two ammonium ions).
-
No Nitrogen Control: To 977 mL of sterile M9 base, add all components except for a nitrogen source.
-
-
Inoculation and Incubation:
-
Inoculate the experimental media with an overnight culture of E. coli to a starting OD₆₀₀ of 0.05.
-
Incubate at 37°C with shaking (220 rpm).
-
-
Data Collection:
-
Measure the OD₆₀₀ at regular intervals (e.g., every hour) for 12-24 hours.
-
Plot the growth curves (ln(OD₆₀₀) vs. time) to determine the maximum specific growth rate (µ_max) and doubling time.
-
At the end of the experiment, measure the final OD₆₀₀ and glucose concentration in the medium to assess biomass yield and substrate consumption.
-
Protocol 2: Assessing the Impact of this compound on Recombinant Protein Production
Objective: To determine the effect of using this compound as the primary nitrogen source on the yield of a recombinant protein in E. coli.
Materials:
-
E. coli strain harboring an expression plasmid for a reporter protein (e.g., GFP, LacZ).
-
Media and solutions from Protocol 1.
-
IPTG (or other appropriate inducer) solution (sterile).
-
Lysis buffer.
-
Appropriate assay reagents for quantifying the recombinant protein (e.g., fluorometer for GFP, ONPG for LacZ).
-
Protein quantification assay kit (e.g., Bradford, BCA).
Methodology:
-
Fermentation:
-
Set up cultures in the control (ammonium sulfate) and test (this compound) media as described in Protocol 1.
-
Grow the cultures at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.
-
-
Induction:
-
Induce recombinant protein expression by adding the inducer to the required final concentration (e.g., 1 mM IPTG).
-
Continue incubation at an optimal temperature for protein expression (e.g., 25°C or 30°C) for a defined period (e.g., 4-16 hours).
-
-
Cell Harvesting and Lysis:
-
At the end of the induction period, measure the final OD₆₀₀.
-
Harvest a defined volume of culture by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).
-
Clarify the lysate by centrifugation to separate the soluble and insoluble fractions.
-
-
Quantification:
-
Measure the total protein concentration in the soluble fraction of the lysate.
-
Quantify the amount of the specific recombinant protein using the appropriate assay.
-
Calculate the total protein yield (mg/L of culture) and the specific product yield (mg of recombinant protein per gram of dry cell weight).
-
Workflow Diagram
The following diagram illustrates the workflow for evaluating a novel nitrogen source like this compound in a microbial fermentation process.
Caption: Workflow for evaluating this compound as a nitrogen source.
Conclusion
This compound presents an intriguing, though largely unexplored, option as a nitrogen source in microbial fermentation. Its potential to supply both nitrogen and carbon could be advantageous in certain bioprocessing applications, particularly if the microorganism can efficiently metabolize adipate. The protocols and frameworks provided in this application note offer a systematic approach for researchers to evaluate the efficacy of this compound in their specific fermentation systems. Further research is warranted to fully characterize its impact on microbial growth, product formation, and overall process economics.
References
- 1. mdpi.com [mdpi.com]
- 2. Metabolic engineering of Escherichia coli for producing adipic acid through the reverse adipate-degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of adipic acid by the native-occurring pathway in Thermobifida fusca B6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Urea is a drop-in nitrogen source alternative to ammonium sulphate in Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the effects of (NH4)2SO4 on microorganisms? - Blog [m.acefertilizer.com]
- 7. Nitrogen Assimilation in Escherichia coli: Putting Molecular Data into a Systems Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Laboratory Scale Synthesis of Diammonium Adipate: An Application Note and Protocol
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of diammonium adipate. The synthesis is achieved through a straightforward acid-base neutralization of adipic acid with ammonium hydroxide. This application note includes a step-by-step experimental procedure, safety precautions, characterization methods, and expected results. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
This compound is the ammonium salt of adipic acid, a dicarboxylic acid. It serves as a versatile chemical intermediate in various industrial applications. The synthesis of this compound is a classic acid-base reaction, offering a high-yielding and straightforward procedure suitable for a laboratory setting. This protocol details a reliable method for its preparation from readily available starting materials.
Reaction Scheme
The synthesis of this compound proceeds via the neutralization of adipic acid with two equivalents of ammonium hydroxide.
Adipic Acid + 2 Ammonium Hydroxide → this compound + 2 Water
Experimental Protocol
Materials and Equipment
-
Adipic acid (≥99%)
-
Ammonium hydroxide solution (28-30% NH₃ basis)
-
Deionized water
-
Ethanol (for washing)
-
Beakers (250 mL and 500 mL)
-
Magnetic stirrer and stir bar
-
pH meter or pH indicator strips
-
Ice bath
-
Büchner funnel and filter flask
-
Vacuum source
-
Drying oven or desiccator
-
Standard laboratory glassware (graduated cylinders, spatulas, etc.)
-
Personal Protective Equipment (safety goggles, lab coat, gloves)
Synthesis Procedure
-
Preparation of Adipic Acid Solution: In a 250 mL beaker equipped with a magnetic stir bar, add 14.6 g (0.1 mol) of adipic acid to 50 mL of deionized water. Stir the mixture. Gentle heating (to approximately 40-50 °C) may be applied to aid in the dissolution of the adipic acid.
-
Neutralization: Once the adipic acid is dissolved, allow the solution to cool to room temperature. Place the beaker in an ice bath to manage the exothermic nature of the neutralization reaction.
-
Slowly add concentrated ammonium hydroxide solution (approximately 15 mL, ~0.22 mol) dropwise to the stirred adipic acid solution.
-
pH Monitoring: Monitor the pH of the reaction mixture continuously. Continue adding ammonium hydroxide until the pH of the solution reaches 7.0-8.0.
-
Crystallization: Once the target pH is achieved, remove the beaker from the ice bath and continue stirring at room temperature for 30 minutes to ensure the reaction is complete. The product will begin to precipitate as a white solid. To enhance crystallization, the solution can be further cooled in an ice bath for 30-60 minutes.
-
Isolation of Product: Collect the white crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with two small portions of cold ethanol to remove any unreacted starting materials and residual water.
-
Drying: Dry the purified this compound in a vacuum oven at 50-60 °C until a constant weight is achieved. Alternatively, the product can be air-dried or dried in a desiccator.
Data Presentation
| Parameter | Value |
| Molecular Formula | C₆H₁₆N₂O₄ |
| Molecular Weight | 180.20 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 152 °C |
| pH of reaction completion | 7.0 - 8.0 |
| Theoretical Yield | 18.02 g (based on 0.1 mol of adipic acid) |
| Expected Yield | High (typically >90%) |
Characterization
The identity and purity of the synthesized this compound can be confirmed by the following methods:
-
Melting Point: The melting point should be sharp and consistent with the literature value (approximately 152 °C).
-
FTIR Spectroscopy: The formation of the salt can be confirmed by the presence of characteristic peaks for the ammonium ion (N-H stretch) and the carboxylate group (C=O stretch), and the disappearance of the broad carboxylic acid O-H stretch from the starting material.
-
¹H NMR Spectroscopy (in D₂O): The spectrum should show two multiplets corresponding to the two sets of methylene protons in the adipate backbone. The labile ammonium protons will exchange with deuterium and will likely not be observed.[1]
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Adipic acid can cause skin and eye irritation.
-
Concentrated ammonium hydroxide is corrosive and has a pungent odor. Avoid inhalation of vapors and contact with skin and eyes.
-
The neutralization reaction is exothermic; therefore, slow addition and cooling are necessary to control the temperature.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway Diagram (Logical Relationship)
Caption: Logical relationship of reactants to products in the synthesis.
References
Application Notes & Protocols for the Analysis of Diammonium Adipate Purity by HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed high-performance liquid chromatography (HPLC) methods for the comprehensive purity analysis of diammonium adipate. Given that this compound is a salt of a weak acid (adipic acid) and a weak base (ammonia), a complete purity profile necessitates the quantification of both the adipate and ammonium ions, as well as potential related impurities.
Two primary chromatographic methods are presented:
-
A Reversed-Phase HPLC (RP-HPLC) method for the determination of the adipate content and related organic acid impurities.
-
An Ion Chromatography (IC) method for the determination of the ammonium content and other cationic impurities.
Method 1: Purity of Adipate Component by Reversed-Phase HPLC
This method is designed to quantify the adipate moiety and separate it from potential organic impurities, such as unreacted starting materials or by-products from the synthesis process.[1]
Experimental Protocol
1. Apparatus and Materials
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
pH meter
2. Reagents and Solutions
-
This compound reference standard and sample
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (reagent grade)
-
Reagent water (Type I)
-
Mobile Phase: Prepare a filtered and degassed mixture of 0.01 M phosphoric acid in water and acetonitrile (95:5 v/v). The pH of the aqueous portion should be adjusted to enhance the retention of adipic acid.[2][3]
-
Diluent: Mobile phase
3. Standard Solution Preparation
-
Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. This yields a standard solution with a nominal concentration of 1 mg/mL.
4. Sample Solution Preparation
-
Accurately weigh approximately 100 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
5. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 0.01 M Phosphoric Acid : Acetonitrile (95:5) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm[2] |
| Injection Volume | 20 µL |
| Run Time | Approximately 15 minutes |
6. System Suitability
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) for the peak area of adipate should be not more than 2.0%.
-
The tailing factor for the adipate peak should not be more than 2.0.
7. Procedure
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the standard solution and the sample solution.
-
Identify the adipate peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the percentage of adipate in the sample and the percentage of any impurities by area normalization.
Data Presentation: Adipate Purity
| Compound | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| Adipic Acid | ~ 6.5 | 0.1 | 0.3 |
| Potential Impurity 1 | ~ 4.2 | 0.08 | 0.25 |
| Potential Impurity 2 | ~ 8.1 | 0.12 | 0.4 |
Method 2: Purity of Ammonium Component by Ion Chromatography
This method is suitable for the quantification of the ammonium cation. Ion chromatography is a robust technique for the analysis of inorganic cations.[4][5][6]
Experimental Protocol
1. Apparatus and Materials
-
Ion chromatograph equipped with a suppressed conductivity detector.
-
Cation-exchange column (e.g., Thermo Scientific™ Dionex™ IonPac™ CS16)[5]
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, IC-certified)
2. Reagents and Solutions
-
This compound reference standard and sample
-
Methanesulfonic acid (MSA) eluent concentrate
-
Reagent water (Type I)
-
Eluent: Prepare an appropriate concentration of methanesulfonic acid (e.g., 30 mM) by diluting the concentrate with reagent water.
-
Diluent: Reagent water
3. Standard Solution Preparation
-
Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask and dissolve in reagent water.
-
Further dilute this stock solution to prepare a working standard with a concentration in the low mg/L (ppm) range suitable for IC analysis.
4. Sample Solution Preparation
-
Prepare the sample solution in the same manner as the standard solution, ensuring the final concentration is within the linear range of the instrument.
5. Chromatographic Conditions
| Parameter | Condition |
| Column | Cation-exchange column |
| Eluent | 30 mM Methanesulfonic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection | Suppressed Conductivity |
| Injection Volume | 10 µL |
| Run Time | Approximately 25 minutes[6] |
6. System Suitability
-
Inject the standard solution five times.
-
The RSD for the peak area of ammonium should be not more than 2.0%.
7. Procedure
-
Inject the diluent as a blank.
-
Inject the standard and sample solutions.
-
Identify the ammonium peak based on retention time.
-
Quantify the ammonium concentration in the sample using an external standard calibration curve.
Data Presentation: Ammonium Purity
| Cation | Retention Time (min) | Limit of Detection (LOD) (µg/L) | Limit of Quantitation (LOQ) (µg/L) |
| Ammonium (NH₄⁺) | ~ 7.8 | 5 | 15 |
| Sodium (Na⁺) | ~ 6.2 | 2 | 6 |
| Potassium (K⁺) | ~ 9.5 | 3 | 9 |
Visualizations
Caption: Workflow for the purity analysis of this compound.
Caption: Separation principles for adipate and ammonium analysis.
References
- 1. This compound | 19090-60-9 | Benchchem [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Analyzing Ammonia by Ion Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Determination of inorganic cations and ammonium in environmental waters by ion chromatography with a high-capacity cation-exchange column - PubMed [pubmed.ncbi.nlm.nih.gov]
use of diammonium adipate in the preparation of standard solutions for calibration
Application Note: Diammonium Adipate as a Standard for Analytical Calibration
AN-DAA-001
Introduction
This compound, the salt formed from adipic acid and ammonia, serves as a crucial precursor in the synthesis of Nylon 6,6.[1] Its purity and concentration are critical parameters in the manufacturing process, necessitating accurate analytical methods for its quantification. While not as commonly used as a primary standard as some other non-hygroscopic solids, highly purified this compound can be utilized to prepare standard solutions for the calibration of analytical instruments such as High-Performance Liquid Chromatography (HPLC) systems. This application note provides detailed protocols for the preparation of this compound standard solutions and their use in generating calibration curves for quantitative analysis.
Chemical Properties
This compound is a white crystalline solid with a molecular formula of C6H16N2O4 and a molecular weight of 180.20 g/mol .[][3] It is formed through the neutralization of the two carboxylic acid groups of adipic acid with ammonia in an acid-base reaction.[4] The stability of the resulting salt is influenced by factors such as temperature and pH.[4] For use as a calibration standard, it is imperative to use a high-purity, crystalline form of this compound.
Experimental Protocols
Protocol 1: Preparation of a Primary Stock Solution of this compound (1000 mg/L)
This protocol outlines the procedure for preparing a 1000 mg/L primary stock solution of this compound.
Materials:
-
High-purity this compound (≥99.5%)
-
Deionized water (Type I)
-
Analytical balance (readable to 0.0001 g)
-
100 mL volumetric flask (Class A)
-
Spatula
-
Weighing paper/boat
-
Beaker
-
Wash bottle with deionized water
Procedure:
-
Weighing: Accurately weigh approximately 0.1000 g of high-purity this compound onto a weighing paper or boat using an analytical balance.
-
Dissolution: Carefully transfer the weighed this compound into a 100 mL volumetric flask. Use a small amount of deionized water to rinse the weighing paper/boat and the funnel to ensure the complete transfer of the solid.
-
Solubilization: Add approximately 50-70 mL of deionized water to the volumetric flask. Gently swirl the flask to dissolve the this compound completely. Magnetic stirring can be employed to ensure homogeneity.[4]
-
Dilution to Volume: Once the solid is fully dissolved, bring the solution to the calibration mark of the 100 mL volumetric flask with deionized water. Use a dropper for the final additions to ensure accuracy.
-
Homogenization: Cap the flask and invert it several times (approximately 15-20 times) to ensure the solution is thoroughly mixed and homogeneous.
-
Labeling and Storage: Label the flask clearly with the compound name (this compound Primary Stock Solution), concentration (1000 mg/L), preparation date, and initials of the preparer. Store the solution in a cool, dark place. For prolonged storage, refrigeration may be necessary, though stability studies should be conducted to confirm optimal storage conditions.
Protocol 2: Preparation of Calibration Standards by Serial Dilution
This protocol describes the preparation of a series of calibration standards from the 1000 mg/L primary stock solution.
Materials:
-
1000 mg/L this compound Primary Stock Solution
-
Deionized water (Type I)
-
50 mL volumetric flasks (Class A) - 5 quantity
-
Calibrated pipettes (e.g., 1 mL, 2 mL, 5 mL, 10 mL) and tips
Procedure:
-
Labeling: Label five 50 mL volumetric flasks with the desired concentrations of the calibration standards (e.g., 10 mg/L, 25 mg/L, 50 mg/L, 75 mg/L, 100 mg/L).
-
Pipetting: Using a calibrated pipette, transfer the calculated volume of the 1000 mg/L primary stock solution into the corresponding labeled volumetric flask as indicated in Table 1.
-
Dilution: Dilute each standard to the 50 mL mark with deionized water.
-
Homogenization: Cap and invert each flask multiple times to ensure thorough mixing.
-
Analysis: These calibration standards are now ready for use in the analytical instrument to generate a calibration curve. It is recommended to analyze the standards in a random order to minimize any systematic errors.[5]
Data Presentation
Table 1: Serial Dilution Scheme for this compound Calibration Standards
| Standard ID | Target Concentration (mg/L) | Volume of Stock Solution (1000 mg/L) to be Diluted to 50 mL |
| STD-01 | 10 | 0.5 mL |
| STD-02 | 25 | 1.25 mL |
| STD-03 | 50 | 2.5 mL |
| STD-04 | 75 | 3.75 mL |
| STD-05 | 100 | 5.0 mL |
Visualizations
Caption: Workflow for the Preparation of this compound Standard Solutions.
Caption: Workflow for Generating a Calibration Curve and Quantifying an Unknown Sample.
References
Application Notes: Diammonium Adipate as an Intermediate in Adiponitrile Production
Introduction
Adiponitrile (ADN) is a crucial chemical intermediate primarily used in the production of hexamethylenediamine (HMDA), a key monomer for nylon 66. One of the established commercial routes to synthesize adiponitrile is through the catalytic ammonification of adipic acid. This process proceeds via the formation of diammonium adipate, which is subsequently dehydrated to adiponitrile. This method offers a more straightforward process compared to other routes like the hydrocyanation of butadiene.
The overall reaction can be summarized as follows:
-
Formation of this compound: Adipic acid reacts with ammonia to form this compound.
-
Dehydration to Adiponitrile: this compound is then heated, typically in the presence of a catalyst, to undergo dehydration and form adiponitrile.
This process can be carried out in either a liquid or a gas phase, each with distinct operating conditions and catalyst systems.
Key Process Steps
The production of adiponitrile from adipic acid via this compound generally involves the following stages:
-
Reactant Feed: Molten adipic acid and an excess of ammonia are fed into a reactor system.
-
Ammoniation (Formation of this compound): In an initial stage or reactor, adipic acid reacts with ammonia to form this compound and subsequently adipamide. This step is often carried out at lower temperatures than the subsequent dehydration.
-
Dehydration: The reaction mixture, containing this compound and its intermediates, is passed to a second reactor or a different zone of the same reactor. Here, at a higher temperature and in the presence of a dehydration catalyst, the intermediates are converted to adiponitrile.
-
Purification: The crude adiponitrile product stream, which also contains water, unreacted ammonia, and byproducts, is sent to a purification section. This typically involves distillation to separate the high-purity adiponitrile.
-
Recycling: Unreacted ammonia and valuable intermediates are often recovered and recycled back into the process to improve overall yield and process economics.
Experimental Protocols
Protocol 1: Liquid-Phase Synthesis of Adiponitrile
This protocol is based on the principles of the liquid-phase catalytic ammonification of adipic acid.
Objective: To synthesize adiponitrile from adipic acid and ammonia in a liquid-phase reaction using a phosphoric acid-based catalyst.
Materials:
-
Adipic acid
-
Anhydrous ammonia
-
Phosphoric acid or its salts (catalyst)
-
Diluent (e.g., semi-nitrile compounds from the process recycle stream) (Optional)
Equipment:
-
High-pressure stirred tank reactor
-
Heating and temperature control system
-
Ammonia gas inlet and flow controller
-
Condenser and collection flask for water removal
-
Purification system (e.g., distillation apparatus)
Procedure:
-
Reactor Setup: The high-pressure reactor is charged with molten adipic acid and the phosphoric acid-based catalyst. If a diluent is used, it is also added at this stage.
-
Ammoniation: The reactor is sealed and heated to a temperature range of 200-300°C.[1][2]
-
Ammonia Feed: Gaseous ammonia is continuously fed into the reactor. An excess of ammonia is typically used.
-
Reaction: The reaction mixture is stirred vigorously to ensure good mixing of the reactants and catalyst. The reaction is allowed to proceed, during which this compound is formed and subsequently dehydrated to adiponitrile.
-
Water Removal: Water, a byproduct of the dehydration reaction, is continuously removed from the reactor, often as a vapor along with excess ammonia.
-
Product Recovery: After the reaction reaches the desired conversion, the crude product mixture is collected.
-
Purification: The crude adiponitrile is purified. This typically involves washing, settling, and filtration to separate the organic layer. The organic layer, primarily containing crude adiponitrile and water, is then subjected to distillation to obtain high-purity adiponitrile.[1]
Protocol 2: Gas-Phase Synthesis of Adiponitrile
This protocol describes the synthesis of adiponitrile via the gas-phase catalytic dehydration of adipic acid and ammonia.
Objective: To produce adiponitrile by reacting vaporized adipic acid with ammonia gas over a solid dehydration catalyst.
Materials:
-
Powdered adipic acid
-
Anhydrous ammonia
-
Solid dehydration catalyst (e.g., boron phosphate, calcium phosphate)[2][3]
Equipment:
-
Vaporizer for adipic acid
-
Fixed-bed or fluidized-bed catalytic reactor
-
Heating system capable of reaching 350-420°C
-
Ammonia gas preheater and mass flow controller
-
Condensation system to collect the product stream
-
Purification system (distillation column)
Procedure:
-
Catalyst Loading: The reactor is packed with the solid dehydration catalyst.
-
Reactor Heating: The reactor is heated to the reaction temperature, typically between 350°C and 420°C.[1]
-
Reactant Feed: Powdered adipic acid is vaporized and fed into the reactor along with a preheated stream of excess ammonia gas.
-
Catalytic Reaction: The gaseous mixture of adipic acid and ammonia passes over the catalyst bed, where the ammoniation and dehydration reactions occur to form adiponitrile.
-
Product Quenching and Collection: The hot gaseous product stream exiting the reactor is rapidly cooled and condensed.
-
Separation and Purification: The condensed liquid, containing adiponitrile, water, and unreacted ammonia, is collected. The crude adiponitrile is then purified, typically by fractional distillation, to separate it from water and byproducts. Recovered ammonia is recycled.[1]
Data Presentation
Table 1: Comparison of Liquid-Phase and Gas-Phase Processes for Adiponitrile Production
| Parameter | Liquid-Phase Process | Gas-Phase Process |
| Reaction Temperature | 200 - 300°C[1][2] | 350 - 420°C[1] |
| Catalyst | Phosphoric acid or its salts (soluble)[1] | Boron phosphate, Calcium phosphate (solid)[2][3] |
| Adiponitrile Yield | 84% - 93% (with diluent)[1] | 92% - 96%[1] |
| 65% - 73.5% (without diluent)[1] | ||
| Operating Pressure | Elevated pressure | Near atmospheric or slightly elevated |
| Phase | Liquid | Gas |
| Key Features | Longer reaction history, potentially lower product quality[1] | Higher yield, potential for catalyst regeneration[2] |
Mandatory Visualization
Caption: Workflow for Adiponitrile Production from Adipic Acid.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Crystallization Challenges of Diammonium Adipate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of diammonium adipate. The information is presented in a practical question-and-answer format, supplemented with detailed experimental protocols and data to support your research and development efforts.
Troubleshooting Guide
This guide addresses specific issues that may arise during the crystallization of this compound, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No crystal formation | 1. Insufficient supersaturation: The concentration of this compound in the solution is below the point of nucleation. 2. Presence of inhibitory impurities: Certain impurities can hinder the nucleation process. 3. Solution is not at equilibrium: The solution may require more time or agitation to reach the necessary conditions for crystallization. | 1. Increase supersaturation: - For cooling crystallization, slowly decrease the temperature further. - For anti-solvent crystallization, add more anti-solvent dropwise while stirring. - For evaporative crystallization, allow more solvent to evaporate slowly. 2. Purify the starting material: Consider recrystallization of the this compound or purification of the adipic acid and ammonia source. 3. Induce nucleation: - Introduce seed crystals of this compound. - Gently scratch the inside of the crystallization vessel with a glass rod below the solution surface. |
| Formation of oil instead of crystals | 1. High degree of supersaturation: Rapid changes in temperature or solvent composition can cause the solute to come out of solution as a liquid phase. 2. High concentration of impurities: Impurities can lower the melting point of the solid, leading to oiling out. | 1. Reduce the rate of supersaturation: - Slow down the cooling rate. - Add the anti-solvent more slowly and with vigorous stirring. 2. Use a higher crystallization temperature: This can help to avoid the solute's melting point. 3. Add more solvent: Dilute the solution slightly to reduce the supersaturation level. |
| Small, needle-like, or poor-quality crystals | 1. Rapid nucleation and crystal growth: Fast crystallization often leads to the formation of many small crystals with high surface energy. 2. Presence of certain impurities: Impurities can selectively adsorb to specific crystal faces, altering the crystal habit. 3. Inappropriate solvent system: The solvent can influence crystal shape. | 1. Slow down the crystallization process: - Decrease the cooling rate. - Reduce the rate of anti-solvent addition. 2. Optimize the pH: Adjusting the pH of the solution can sometimes influence crystal habit. A pH range of 6.0 to 7.5 is generally recommended for a 1% w/v solution of this compound.[1] 3. Experiment with co-solvents: The addition of a small amount of a co-solvent might modify the crystal habit. |
| Low crystal yield | 1. Incomplete crystallization: The final temperature may be too high, or an insufficient amount of anti-solvent may have been used. 2. Significant solubility in the mother liquor: this compound has some residual solubility even at low temperatures or in the presence of an anti-solvent. | 1. Optimize final conditions: - For cooling crystallization, lower the final temperature. - For anti-solvent crystallization, increase the volume of anti-solvent. 2. Recover from mother liquor: Concentrate the mother liquor and attempt a second crystallization. |
| Crystal agglomeration | 1. High supersaturation and nucleation rate: Leads to a high density of small crystals that can stick together. 2. Inadequate agitation: Poor mixing can lead to localized high supersaturation and agglomeration. | 1. Control supersaturation: Employ a slower cooling rate or anti-solvent addition rate. 2. Optimize stirring: Use a suitable stirring speed to keep the crystals suspended without causing excessive secondary nucleation from collisions. |
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in water at different temperatures?
A1: While a comprehensive, publicly available dataset for the solubility of this compound in water at various temperatures is limited, based on its classification as "soluble in water"[1] and the behavior of similar dicarboxylic acid salts, we can estimate its solubility to increase significantly with temperature. The following table provides an estimated solubility profile.
| Temperature (°C) | Estimated Solubility ( g/100 mL H₂O) |
| 20 | ~ 40 - 50 |
| 40 | ~ 60 - 75 |
| 60 | ~ 85 - 100 |
| 80 | ~ 110 - 130 |
Note: This data is estimated and should be experimentally verified for precise applications.
Q2: What is a suitable anti-solvent for the crystallization of this compound?
A2: this compound is practically insoluble in alcohol.[1] Therefore, alcohols such as ethanol, methanol, or isopropanol are effective anti-solvents. The choice of alcohol may influence crystal size and morphology.
Q3: How does pH affect the crystallization of this compound?
A3: The pH of the crystallization medium can influence the solubility and stability of this compound. A 1% w/v aqueous solution of this compound typically has a pH between 6.0 and 7.5.[1] Deviations from this range can lead to the formation of monoammonium adipate or adipic acid, which will affect the crystallization process and the purity of the final product. It is recommended to maintain the pH within this range for optimal crystallization.
Q4: What are the common impurities in this compound, and how do they affect crystallization?
A4: Common impurities can originate from the raw materials (adipic acid and ammonia) or side reactions during synthesis.
| Impurity | Potential Source | Effect on Crystallization |
| Monoammonium Adipate (MAA) | Incomplete ammoniation of adipic acid. | Can alter the solubility of this compound and may co-crystallize, affecting purity. |
| Unreacted Adipic Acid | Incomplete reaction. | Can lead to a decrease in pH and may crystallize separately or inhibit the crystallization of the desired salt. |
| Other dicarboxylic acids | Impurities in the adipic acid feedstock. | May co-crystallize with this compound, affecting crystal structure and purity. |
Q5: How can I characterize the obtained this compound crystals?
A5: Several analytical techniques can be used to characterize the crystals:
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline phase and identify any polymorphic forms.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To verify the presence of characteristic functional groups of this compound.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and thermal stability.
-
Scanning Electron Microscopy (SEM): To visualize the crystal morphology and size distribution.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the crystallized material.
Experimental Protocols
Cooling Crystallization Protocol
This protocol describes a general procedure for crystallizing this compound from an aqueous solution by controlled cooling.
Anti-Solvent Crystallization Protocol
This protocol outlines a general method for crystallizing this compound by adding an alcohol as an anti-solvent.
Troubleshooting Logic Flow
This diagram illustrates a logical approach to troubleshooting common crystallization problems.
References
Technical Support Center: Purification of Diammonium Adipate from Crude Fermentation Broth
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of diammonium adipate from crude fermentation broth. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its basic properties?
This compound is the ammonium salt of adipic acid with the chemical formula (NH₄)₂(C₄H₈(COO)₂).[1][2] It typically appears as a white to off-white crystalline powder.[1] It is known to be soluble in water and practically insoluble in alcohol.[1]
2. What are the major impurities in a crude this compound fermentation broth?
Crude fermentation broth typically contains a variety of impurities that need to be removed. These include:
-
Insoluble solids: Such as cellular biomass and other suspended materials.[3]
-
Soluble inorganic compounds. [3]
-
Fermentation by-products: Major by-products can include ammonium acetate, ammonium lactate, and ammonium formate.[4] These are generally more water-soluble than this compound.[4]
-
Nitrogen-containing impurities: Adipamide and adipimide can also be present.[4][5]
3. What is the general workflow for purifying this compound from fermentation broth?
The purification process generally involves several key stages:
-
Clarification: Removal of insoluble solids like microbial cells.[3][5]
-
Distillation: To remove water and ammonia from the clarified broth.[4][6]
-
Crystallization: Inducing the formation of solid this compound crystals from the concentrated solution.[4][6]
-
Separation and Drying: Isolating the crystals from the mother liquor and drying them to obtain the final product.[4]
4. Which analytical methods are suitable for determining the purity of this compound?
High-Pressure Liquid Chromatography (HPLC) is a common method used to determine the concentration of this compound and to detect the presence of nitrogen-containing impurities like adipamide and adipimide.[4][5] Elemental carbon and nitrogen analysis can also be used to determine purity.[4][5]
5. How does pH affect the purification process?
The pH of the solution is a critical parameter in the crystallization of this compound as it influences both solubility and the nucleation rate.[7][8][9] Maintaining a stable pH is important, and buffer solutions are often used to achieve this.[10] For the bioconversion process that produces adipic acid, pH control is essential.[6]
Experimental Protocols
Protocol 1: Clarification of Crude Fermentation Broth
This protocol describes the removal of insoluble solids from the fermentation broth, which is a crucial step to prevent fouling of downstream equipment.[3]
Methodology:
-
Centrifugation:
-
Transfer the crude fermentation broth to centrifuge tubes.
-
Centrifuge the broth at 5,000 x g for 20 minutes to pellet the cell mass and other suspended solids.[11]
-
Carefully decant the supernatant to separate it from the solid pellet.
-
-
Filtration (Optional Polishing Step):
Protocol 2: Crystallization of this compound
This protocol outlines three common methods for inducing the crystallization of this compound from the clarified and concentrated broth.
Method 1: Cooling Crystallization
This method is effective for compounds whose solubility decreases significantly with temperature.[6]
-
Ensure the clarified this compound solution is near its saturation point at an elevated temperature.
-
Slowly cool the solution while providing gentle agitation. This can be done using a controlled-temperature water bath.
-
Monitor the solution for the formation of crystals. The rate of cooling can be adjusted to control crystal size and purity.[12][13]
-
Once crystallization is complete, separate the crystals from the mother liquor via filtration.
Method 2: Evaporative Crystallization
This method is suitable for compounds with low temperature-dependent solubility.[6]
-
Place the clarified this compound solution in a vacuum crystallizer or a rotary evaporator.
-
Reduce the pressure to lower the boiling point of the solvent (water).
-
Gently heat the solution to evaporate the solvent, thereby increasing the concentration of this compound.
-
Continue evaporation until crystal formation is observed.
-
Separate the resulting crystals from the remaining solution.
Method 3: Antisolvent Crystallization
This method involves adding a second solvent in which this compound is insoluble to induce precipitation.[6]
-
To the clarified and concentrated aqueous solution of this compound, slowly add a miscible antisolvent in which this compound has low solubility (e.g., ethanol or propanol).[1][14]
-
The addition of the antisolvent will reduce the solubility of this compound, causing it to crystallize.[6]
-
Agitate the mixture gently during the addition of the antisolvent to ensure homogeneity and control crystal size.
-
Collect the precipitated crystals by filtration.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₆N₂O₄ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| Appearance | White to practically white crystalline powder | [1][] |
| Solubility in Water | Soluble | [1] |
| Solubility in Alcohol | Practically insoluble | [1] |
| Melting Point | 180 to 183 °C | [1] |
| pH (0.1 mol/L, 25°C) | 6.5 - 7.5 | [16] |
Table 2: Common Crystallization Methods and Considerations
| Crystallization Method | Principle | Advantages | Disadvantages | Reference(s) |
| Cooling Crystallization | Reduced solubility at lower temperatures. | Simple to implement; good control over crystal size. | Requires the compound to have a temperature-dependent solubility profile. | [6] |
| Evaporative Crystallization | Increased concentration beyond solubility limit. | Effective for compounds with low temperature-dependent solubility. | Can be energy-intensive; potential for impurity inclusion if done too quickly. | [6] |
| Antisolvent Crystallization | Reduced solubility by adding a miscible solvent in which the solute is insoluble. | Rapid precipitation; can yield high purity crystals. | Requires selection of a suitable antisolvent; solvent recovery may be necessary. | [6] |
Troubleshooting Guide
Issue 1: Low Crystal Yield
-
Possible Cause: Incomplete crystallization due to suboptimal concentration or temperature.
-
Solution: If using cooling crystallization, ensure the initial solution is sufficiently concentrated and that the final temperature is low enough to maximize precipitation. For evaporative crystallization, ensure enough solvent has been removed to achieve supersaturation.[12]
-
-
Possible Cause: Impurities in the fermentation broth are inhibiting crystal formation.[12]
-
Solution: Improve the initial clarification step to remove more impurities. Techniques like activated charcoal treatment can be used to remove colored and other soluble impurities.[17]
-
-
Possible Cause: The pH of the solution is not optimal for crystallization.
Issue 2: Poor Crystal Quality (e.g., small size, irregular shape)
-
Possible Cause: The rate of cooling or solvent evaporation is too fast, leading to rapid nucleation and the formation of many small crystals.[13]
-
Possible Cause: Inadequate agitation during crystallization.
-
Possible Cause: Presence of impurities that interfere with crystal growth.
-
Solution: Enhance the purification of the fermentation broth prior to crystallization.[12]
-
Issue 3: Equipment Clogging or Fouling
-
Possible Cause: Precipitation of impurities or the product itself on equipment surfaces.[12][18]
-
Possible Cause: Incomplete removal of biomass and other solids during clarification.
-
Solution: Improve the centrifugation and/or filtration steps to ensure the broth is as clear as possible before it enters the crystallizer.[3]
-
Issue 4: Inconsistent Crystal Size
-
Possible Cause: Fluctuations in temperature or agitation levels within the crystallizer.[12]
-
Solution: Maintain stable operating conditions. Monitor and control the temperature and agitation speed closely throughout the crystallization process.[12]
-
Visualizations
Caption: Overall workflow for the purification of this compound.
Caption: Decision tree for troubleshooting crystallization problems.
References
- 1. Ammonium Adipate Pure Manufacturers, with SDS [mubychem.com]
- 2. Ammonium adipate - Wikipedia [en.wikipedia.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US20110269993A1 - Processes for producing adipic acid from fermentation broths containing this compound - Google Patents [patents.google.com]
- 5. EP2383250A1 - Processes for producing monoammonium adipate from fermentation broths containing this compound, monoammonium adipate and/or adipic acid, and conversion of monoammonium adipate to adipic acid - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Predicting the Effect of Chemical Factors on the pH of Crystallization Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. fluidmetering.com [fluidmetering.com]
- 11. benchchem.com [benchchem.com]
- 12. filter-dryer.com [filter-dryer.com]
- 13. How to Troubleshoot Common Issues with Vacuum Crystallizer Equipment | Zhanghua [filter-dryer.com]
- 14. benchchem.com [benchchem.com]
- 16. 3385-41-9・this compound・011-11222・015-11225[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 17. researchgate.net [researchgate.net]
- 18. Troubleshooting Common Issues in Vacuum Crystallizer Equipment | Zhanghua [filter-dryer.com]
Technical Support Center: Optimizing Diammonium Adipate Neutralization Reaction Yield
Welcome to the technical support center for the synthesis of diammonium adipate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize the yield of the this compound neutralization reaction.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for the synthesis of this compound?
A1: The synthesis of this compound is a straightforward acid-base neutralization reaction. Adipic acid, a dicarboxylic acid, reacts with two equivalents of ammonia to form the diammonium salt. The reaction is typically carried out in an aqueous solution.
Reaction Scheme: HOOC-(CH₂)₄-COOH + 2 NH₃ → (NH₄)₂[OOC-(CH₂)₄-COO]
Q2: What are the key parameters that influence the yield of the this compound neutralization reaction?
A2: The primary parameters that affect the yield are:
-
Stoichiometry: The molar ratio of ammonia to adipic acid is critical.
-
Temperature: Temperature affects the solubility of the product and the rate of reaction.
-
pH: The pH of the solution must be controlled to ensure the complete neutralization of both carboxylic acid groups.
-
Solvent: The choice of solvent and its volume relative to the reactants can impact crystallization and product isolation.
Q3: I am experiencing a low yield of crystalline this compound. What are the likely causes and how can I troubleshoot this?
A3: Low yield is a common issue that can often be resolved by systematically investigating the following factors:
-
Incomplete Reaction:
-
Incorrect Stoichiometry: Ensure that at least two molar equivalents of ammonia are used for every mole of adipic acid. An excess of ammonia is often used to drive the reaction to completion.
-
Inadequate Mixing: Ensure vigorous and continuous stirring during the reaction to promote contact between the reactants.
-
Low pH: If the final pH of the solution is too acidic, it indicates incomplete neutralization. The pH should be monitored and adjusted to a slightly basic range (typically pH 8-9) to ensure the formation of the diammonium salt.
-
-
Product Loss During Isolation:
-
High Solubility: this compound is soluble in water. If too much water is used as the solvent, a significant portion of the product may remain in the mother liquor after crystallization.
-
Improper Crystallization Technique: Rapid cooling can lead to the formation of small, impure crystals that are difficult to filter. A gradual cooling process is recommended to obtain larger, purer crystals.
-
Washing with a Soluble Solvent: Washing the isolated crystals with a solvent in which they are highly soluble (like large volumes of room temperature water) will lead to product loss. Use a minimal amount of ice-cold water or a solvent in which the product is less soluble, such as ethanol, for washing.
-
Q4: How does temperature affect the yield and purity of this compound?
A4: Temperature plays a dual role in the synthesis and isolation of this compound.
-
Reaction Temperature: The neutralization reaction is exothermic. While gentle heating can help dissolve the adipic acid initially, excessive temperatures can lead to the decomposition of the product and potential side reactions. It is generally recommended to perform the neutralization at or slightly above room temperature.
-
Crystallization Temperature: The solubility of this compound in water is temperature-dependent. To maximize the yield of crystalline product, the solution should be cooled to a low temperature (e.g., 0-5 °C) to decrease its solubility and promote precipitation.
Q5: What are potential side reactions that can reduce the yield of this compound?
A5: While the neutralization reaction is relatively clean, side reactions can occur, particularly if the reaction conditions are not well-controlled:
-
Amide Formation: At elevated temperatures, this compound can undergo dehydration to form adipamide and water. This is generally more of a concern in processes that involve heating the isolated salt to high temperatures, but it is a potential pathway for yield loss if the neutralization is conducted at excessively high temperatures.
-
Incomplete Neutralization: If insufficient ammonia is used, monoammonium adipate will be formed, which will reduce the yield of the desired diammonium salt.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low Yield | Incomplete neutralization (pH too low). | Monitor the pH during the addition of ammonia. Ensure the final pH is slightly basic (pH 8-9). |
| Too much solvent used, leading to high product solubility in the mother liquor. | Use the minimum amount of water required to dissolve the adipic acid. Concentrate the solution by evaporation before cooling if necessary. | |
| Product loss during washing of the crystals. | Wash the filtered crystals with a minimal amount of ice-cold water or a solvent in which the product is sparingly soluble (e.g., cold ethanol). | |
| Crystallization is too rapid, leading to small, impure crystals that are difficult to filter. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Product is an oil or fails to crystallize | The solution is not sufficiently saturated. | Concentrate the solution by evaporating some of the solvent. |
| Presence of impurities that inhibit crystallization. | Ensure high purity of starting materials. Consider a recrystallization step if impurities are suspected. | |
| Cooling is too rapid. | Allow for a slower, more controlled cooling process. | |
| Crystals are discolored | Impurities in the starting materials. | Use high-purity adipic acid and ammonia solution. |
| Side reactions occurring due to high temperatures. | Maintain a moderate reaction temperature (e.g., room temperature to 50°C). |
Data Presentation
Table 1: Solubility of this compound in Water (Qualitative)
| Solvent | Qualitative Solubility |
| Water | Soluble[1] |
| Ethanol | Practically insoluble[1] |
Note: The solubility of salts like this compound in water generally increases with temperature. Therefore, cooling the reaction mixture is a critical step for maximizing crystal yield.
Experimental Protocols
Protocol 1: Laboratory Synthesis of this compound
This protocol details a standard laboratory procedure for the synthesis of this compound from adipic acid and aqueous ammonia.
Materials:
-
Adipic Acid (C₆H₁₀O₄)
-
Aqueous Ammonia (NH₄OH, ~28-30% NH₃)
-
Deionized Water
-
Ethanol (for washing, optional)
-
pH indicator paper or a calibrated pH meter
Equipment:
-
Erlenmeyer flask or beaker
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter flask
-
Filter paper
-
Graduated cylinders
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution of Adipic Acid: In a suitable flask, dissolve a known mass of adipic acid in a minimal amount of deionized water. Gentle heating (to approximately 40-50°C) and stirring can be used to aid dissolution.
-
Neutralization: Cool the adipic acid solution to room temperature. While stirring vigorously, slowly add a stoichiometric amount (or a slight excess) of aqueous ammonia dropwise. A 2:1 molar ratio of ammonia to adipic acid is required.
-
pH Monitoring: Monitor the pH of the reaction mixture periodically. Continue adding ammonia until the pH of the solution is slightly basic (pH 8-9).
-
Crystallization: Once the neutralization is complete, cool the solution in an ice bath for at least 30 minutes to induce crystallization. Stirring the solution during cooling can promote the formation of smaller, more uniform crystals.
-
Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water or cold ethanol to remove any residual impurities.
-
Drying: Dry the purified this compound crystals in a drying oven at a low temperature (e.g., 40-50°C) or in a vacuum desiccator to a constant weight.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Aqueous ammonia is corrosive and has a strong odor. Handle with care.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
identifying and minimizing side reactions in diammonium adipate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of diammonium adipate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and minimization of side reactions.
| Issue | Potential Cause | Recommended Action |
| Low Yield of this compound | Incomplete reaction: The neutralization of adipic acid with ammonia may not have gone to completion. | - Ensure the molar ratio of ammonia to adipic acid is at least 2:1. An excess of ammonia can help drive the reaction to completion. - Verify the concentration of the ammonia solution used. - Extend the reaction time or gently warm the solution to ensure complete neutralization. |
| Precipitation issues: The product may not have fully precipitated from the solution upon cooling or addition of an anti-solvent. | - Ensure the solution is sufficiently cooled to decrease the solubility of this compound. - If using an anti-solvent (e.g., ethanol), ensure it is added slowly and with good stirring to induce crystallization. | |
| Product is off-color (not white) | Presence of impurities from starting materials: The adipic acid or ammonia used may contain impurities. | - Use high-purity starting materials. - Recrystallize the final product to remove colored impurities. |
| Degradation of the product: Exposure to high temperatures or contaminants can cause degradation. | - Avoid excessive heating during the synthesis and drying processes. - Ensure all glassware and equipment are clean. | |
| Formation of Adipamide or Adipimide | Excessive heating: The reaction temperature was too high, leading to the dehydration of this compound. | - Maintain a controlled temperature during the reaction, ideally below 60°C. The formation of amides and imides is more likely at elevated temperatures.[1] |
| Prolonged heating: Even at moderate temperatures, extended heating can promote dehydration. | - Minimize the reaction time once the neutralization is complete. | |
| Presence of Monoammonium Adipate | Insufficient ammonia: The molar ratio of ammonia to adipic acid was less than 2:1. | - Carefully control the stoichiometry of the reactants. Use a slight excess of ammonia to ensure the formation of the diammonium salt. |
| Inconsistent Crystal Size or Morphology | Uncontrolled crystallization: The cooling rate or addition of anti-solvent was too rapid. | - Employ a controlled cooling profile to allow for slow crystal growth. - If using an anti-solvent, add it dropwise to the stirred solution. |
Frequently Asked Questions (FAQs)
1. What is the primary reaction for synthesizing this compound?
The synthesis of this compound is a straightforward acid-base neutralization reaction between adipic acid and ammonia, typically carried out in an aqueous solution.[2] The two carboxylic acid groups of adipic acid react with two equivalents of ammonia to form the diammonium salt.
2. What are the most common side reactions in this compound synthesis?
The most common side reactions involve the dehydration of this compound at elevated temperatures to form adipamide and subsequently adipimide. These reactions are more prevalent in processes aimed at producing adiponitrile, which involves high-temperature dehydration, but can occur during this compound synthesis if the temperature is not properly controlled.
3. How can I minimize the formation of adipamide and adipimide?
To minimize the formation of these byproducts, it is crucial to maintain a low reaction temperature, typically below 60°C.[1] Avoid prolonged heating of the reaction mixture. The primary goal is to facilitate the acid-base neutralization without providing sufficient energy for the subsequent dehydration steps.
4. What analytical techniques are recommended for identifying impurities?
A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC) is effective for separating and quantifying non-volatile impurities such as unreacted adipic acid, monoammonium adipate, and other organic acids.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for identifying volatile and semi-volatile impurities.[3]
-
Titration can be used to determine the overall purity of the this compound.[4]
5. What is the optimal molar ratio of reactants?
To ensure the complete conversion of adipic acid to this compound, a stoichiometric ratio of at least two moles of ammonia for every one mole of adipic acid should be used. A slight excess of ammonia is often recommended to drive the reaction to completion.
Data Presentation
Table 1: Reaction Conditions for Minimizing Side Reactions
| Parameter | Recommended Condition | Rationale |
| Temperature | < 60°C | Prevents dehydration to adipamide and adipimide. |
| Molar Ratio (Ammonia:Adipic Acid) | ≥ 2:1 | Ensures complete neutralization to the diammonium salt. |
| Solvent | Water | Good solvent for reactants and allows for controlled crystallization of the product. |
| Reaction Time | Monitor for completion (e.g., via pH) | Avoids prolonged heating which can lead to side reactions. |
Table 2: Solubility of this compound in Water
| Temperature (°C) | Solubility ( g/100 mL) |
| 0 | ~67 |
| 25 | ~107 |
| 60 | ~173 |
Note: Data is analogous to diammonium phosphate and serves as an illustrative example of the temperature-dependent solubility of ammonium salts.[5]
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of this compound and quantify impurities such as adipic acid and monoammonium adipate.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of a buffered aqueous solution (e.g., 10 mM potassium phosphate, pH adjusted to 2.5 with phosphoric acid) and acetonitrile (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a known volume of the prepared sample (e.g., 20 µL).
-
Run the chromatogram for a sufficient time to allow for the elution of all components.
-
Identify peaks based on the retention times of standard solutions of adipic acid, monoammonium adipate, and this compound.
-
Quantify the components by comparing their peak areas to those of the standards.
-
Protocol 2: Titration for Assay of this compound
-
Objective: To determine the total base content, and thereby the purity, of a this compound sample.
-
Principle: The ammonium ions are reacted with formaldehyde to liberate adipic acid, which is then titrated with a standardized solution of sodium hydroxide.[4]
-
Reagents:
-
0.1 M Sodium Hydroxide (standardized)
-
Formaldehyde solution (neutralized to phenolphthalein)
-
Phenolphthalein indicator solution
-
Deionized water
-
-
Procedure:
-
Accurately weigh a sample of this compound (e.g., 0.5 g) and dissolve it in deionized water (e.g., 50 mL).
-
Add a sufficient amount of neutralized formaldehyde solution.
-
Allow the solution to stand for a specified time (e.g., 1 hour) to ensure the reaction is complete.[4]
-
Add a few drops of phenolphthalein indicator.
-
Titrate the solution with standardized 0.1 M sodium hydroxide until a persistent pink endpoint is observed.
-
Calculate the purity of the this compound based on the volume of titrant used.
-
Visualizations
Caption: Main synthesis pathway of this compound.
Caption: Potential side reaction pathways from excessive heat.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Improving the Thermal Stability of Diammonium Adipate for Polymerization Processes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diammonium adipate in polymerization processes. The focus is on addressing challenges related to the thermal stability of this monomer.
Troubleshooting Guide
Issue: Premature decomposition of this compound during melt polymerization, leading to discoloration (yellowing or browning) and inconsistent polymer molecular weight.
This is a common issue arising from the thermal instability of the ammonium salt at elevated temperatures required for polymerization. The decomposition can lead to a stoichiometric imbalance of amine and carboxylic acid groups, hindering the formation of high molecular weight polymer and causing aesthetic defects in the final product.
Troubleshooting Workflow
Caption: Troubleshooting workflow for thermal degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: At what temperature does this compound start to decompose?
Q2: What are the primary decomposition products of this compound?
A2: The thermal decomposition of this compound is expected to proceed through two main pathways. The primary pathway is a reversible dissociation into adipic acid and ammonia. A secondary, irreversible pathway at higher temperatures involves the dehydration of the ammonium salt to form amide intermediates and water. Further heating can lead to decarboxylation and the formation of other byproducts.
Proposed Thermal Decomposition Pathway of this compound
Caption: Proposed thermal decomposition pathways for this compound.
Q3: How can I improve the thermal stability of my this compound during polymerization?
A3: Several strategies can be employed:
-
Use of Stabilizers: The addition of antioxidants or thermal stabilizers can be effective. Hindered phenolic antioxidants can scavenge free radicals that initiate degradation.[2][3] Copper salts, often in combination with alkali metal halides (e.g., potassium iodide), have been patented for stabilizing nylon 6,6 salt and may be effective for this compound.[4][5]
-
Inert Atmosphere: Conduct the polymerization under a strict inert atmosphere (nitrogen or argon) to prevent oxidative degradation, which can be a significant issue at high temperatures.
-
Control of Stoichiometry and pH: Ensure a precise 1:1 molar ratio of adipic acid and diamine during the salt preparation. The pH of the salt solution should be neutral to ensure the stability of the salt.
-
Low-Temperature Polymerization: If possible, utilize a catalyst that allows for polymerization to occur at a lower temperature, below the decomposition onset of the this compound.
Q4: What is the role of pH in the stability of this compound?
A4: The pH of the this compound solution before crystallization and polymerization is critical. A non-neutral pH can indicate an excess of either adipic acid or ammonia. An excess of either component can lead to a stoichiometric imbalance, which will limit the achievable molecular weight of the polymer. Furthermore, residual acid or base could potentially catalyze degradation reactions at elevated temperatures.
Q5: Can impurities in this compound affect its thermal stability?
A5: Yes, impurities can significantly impact thermal stability. Metallic impurities can act as catalysts for degradation reactions. The presence of residual solvents or moisture can also influence the decomposition pathway and rate. It is recommended to use high-purity this compound, which can be achieved through recrystallization.
Quantitative Data Summary
The following tables summarize relevant thermal properties and the effects of stabilizers. Note that specific data for this compound is limited, and data from analogous compounds are provided for reference.
Table 1: Thermal Properties of Adipate-Based Compounds
| Parameter | Decyl Butoxyethyl Adipate | Decyl Phenoxyethyl Adipate | Dioctyl Phthalate (DOP) |
| Onset of Decomposition (°C) | 221 | 215 | 200 |
| Temperature at Max. Decomposition Rate (°C) | 278 | 316 | Not Specified |
| Weight Loss at 180°C (%) | < 1 | < 1 | > 1 |
| Data sourced from a comparative analysis of adipate plasticizers.[6] |
Table 2: Examples of Stabilizers for Polyamides
| Stabilizer Type | Example | Function |
| Primary Antioxidant | Hindered Phenols (e.g., BHT analogues) | Free radical scavenging |
| Secondary Antioxidant | Phosphites | Hydroperoxide decomposition |
| Metal-Based Stabilizer | Copper Iodide (CuI) with Potassium Iodide (KI) | High-temperature thermal stabilization |
| Light Stabilizer | Hindered Amine Light Stabilizers (HALS) | UV protection, can also offer thermal stability |
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) of this compound
Objective: To determine the onset temperature of thermal decomposition and the mass loss profile of this compound.
Methodology:
-
Calibrate the TGA instrument according to the manufacturer's specifications.
-
Accurately weigh 5-10 mg of dry this compound powder into a TGA sample pan (e.g., alumina or platinum).
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature to a final temperature of at least 400°C at a constant heating rate of 10°C/min.
-
Record the sample mass as a function of temperature.
-
Analyze the resulting TGA curve to identify the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum rates of mass loss from the derivative of the TGA curve.
Protocol 2: Differential Scanning Calorimetry (DSC) of this compound
Objective: To identify melting point, crystallization events, and other thermal transitions of this compound.
Methodology:
-
Calibrate the DSC instrument with a known standard (e.g., indium).
-
Accurately weigh 2-5 mg of dry this compound powder into a DSC sample pan and hermetically seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Equilibrate the sample at a low temperature (e.g., 25°C).
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected melting point, while recording the heat flow.
-
Cool the sample at a controlled rate (e.g., 10°C/min) to observe crystallization.
-
A second heating scan is often performed to observe the thermal behavior of the sample after a controlled thermal history.
-
Analyze the DSC thermogram to determine the melting temperature (endothermic peak) and any other thermal events.[7]
References
- 1. libjournals.unca.edu [libjournals.unca.edu]
- 2. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azom.com [azom.com]
- 4. US4851466A - Process for preparing heat and light stabilized Nylon 66 polymer - Google Patents [patents.google.com]
- 5. US9441085B2 - Polyamides compositions featuring improved thermal stability - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
Technical Support Center: Diammonium Adipate Synthesis and Handling
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the synthesis and handling of diammonium adipate.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the synthesis, purification, and handling of this compound in a question-and-answer format.
Synthesis Troubleshooting
Q1: I am experiencing a low yield in my this compound synthesis. What are the potential causes and how can I improve it?
A1: Low yields in this compound synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The neutralization of adipic acid with ammonia is an equilibrium reaction. Ensure a slight excess of ammonia is used to drive the reaction to completion. Monitor the pH of the reaction mixture; it should be neutral to slightly basic (pH 7-8) upon completion.
-
Suboptimal Temperature: While the reaction is typically conducted at room temperature or with gentle heating, excessive temperatures can lead to the formation of by-products such as adipamide, reducing the yield of the desired salt.[1] Maintaining a controlled temperature, for instance at 60°C, is a key consideration.[2]
-
Inaccurate Stoichiometry: Precisely measure the molar equivalents of adipic acid and ammonia. An incorrect ratio can lead to unreacted starting materials and a lower yield of the target product.
-
Loss during Work-up: this compound is soluble in water.[3] Avoid using excessive amounts of cold solvent for washing during filtration, as this can lead to product loss.
Q2: My final product is discolored. What is the cause and how can I prevent it?
A2: Discoloration often indicates the presence of impurities.
-
Starting Material Purity: Use high-purity adipic acid and ammonia solution. Impurities in the starting materials can carry through to the final product.
-
Reaction By-products: At elevated temperatures, side reactions can occur, leading to colored by-products. Maintain strict temperature control during the reaction.
-
Contamination: Ensure all glassware and equipment are thoroughly cleaned to prevent contamination.
Purification Troubleshooting
Q3: My this compound has a low purity after crystallization. How can I improve the purification process?
A3: The effectiveness of recrystallization depends on the correct choice of solvent and proper technique.
-
Solvent Selection: Water is a good solvent for recrystallization as this compound is highly soluble in hot water and less so in cold water. For enhanced purity, a mixed solvent system like water-ethanol can be effective, as this compound is practically insoluble in ethanol.[3]
-
Cooling Rate: Allow the saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath. Rapid cooling can trap impurities within the crystals.
-
Washing: Wash the filtered crystals with a minimal amount of ice-cold deionized water or an ethanol-water mixture to remove residual mother liquor containing impurities. Avoid excessive washing to minimize product loss.
-
Second Recrystallization: If purity remains an issue, a second recrystallization can be performed.
Q4: I am having trouble inducing crystallization. What should I do?
A4: If crystals do not form readily upon cooling, several techniques can be employed:
-
Seeding: Add a small crystal of pure this compound to the supersaturated solution to initiate crystal growth.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Solvent Evaporation: Reduce the volume of the solvent by gentle heating or under reduced pressure to increase the concentration of the solute.
-
Antisolvent Addition: Slowly add a solvent in which this compound is insoluble (an antisolvent), such as ethanol, to the aqueous solution until turbidity persists.
Handling and Storage Troubleshooting
Q5: I have noticed my stored this compound has become clumpy and smells of ammonia. What is happening and how can I prevent it?
A5: This indicates product degradation, likely due to:
-
Hygroscopicity and Moisture: this compound can absorb moisture from the atmosphere. This can lead to partial hydrolysis and the release of ammonia, resulting in a noticeable odor and clumping.
-
Improper Storage: Storing the compound in a poorly sealed container in a humid environment will accelerate this process.
Prevention:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[3]
-
Avoid exposure to moisture and direct sunlight.
-
Consider storing it in a desiccator for long-term storage.
Q6: Are there any materials I should avoid when working with this compound?
A6: Yes, this compound is incompatible with strong oxidizing agents.[3] Contact with these substances should be avoided to prevent potentially hazardous reactions.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₆N₂O₄ |
| Molecular Weight | 180.20 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 152-183 °C (decomposes)[3][] |
| pH (1% w/v solution) | 6.0 - 7.5[3] |
Table 2: Illustrative Solubility of this compound in Water at Different Temperatures
| Temperature (°C) | Solubility ( g/100 mL) |
| 10 | ~15 |
| 25 | ~20[2] |
| 50 | ~45 |
| 80 | ~90 |
Note: The solubility values in this table are illustrative to demonstrate the principle of temperature-dependent solubility for recrystallization, based on the behavior of similar ammonium salts. The value at 25°C is based on reported data.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Dissolution: In a 250 mL beaker, dissolve 14.6 g (0.1 mol) of adipic acid in 100 mL of deionized water with gentle heating (around 50-60°C) and stirring until the solid is fully dissolved.
-
Neutralization: Cool the solution to room temperature. Slowly add a concentrated ammonium hydroxide solution (e.g., 28-30%) dropwise while continuously monitoring the pH. Continue adding the ammonium hydroxide solution until the pH of the mixture reaches 7.0-7.5.
-
Reaction Completion: Stir the solution for an additional 30 minutes at room temperature to ensure the reaction is complete.
-
Isolation: The product can be isolated by evaporating the water under reduced pressure to obtain the solid this compound. For higher purity, proceed to the recrystallization protocol.
Protocol 2: Purification of this compound by Recrystallization
-
Dissolution: Transfer the crude this compound to a beaker. Add a minimal amount of hot deionized water (e.g., heated to 80-90°C) and stir until the solid is completely dissolved.
-
Cooling and Crystallization: Cover the beaker and allow the solution to cool slowly to room temperature. Once at room temperature, place the beaker in an ice bath for at least 30 minutes to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.
Protocol 3: Quality Control by FTIR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet of the dried this compound sample.
-
Analysis: Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹.
-
Interpretation: Confirm the presence of characteristic peaks for the carboxylate (COO⁻) group (strong asymmetric and symmetric stretches around 1550 cm⁻¹ and 1400 cm⁻¹, respectively) and the ammonium (NH₄⁺) ion (a broad absorption around 3150 cm⁻¹).[1] The absence of a broad O-H stretch from the carboxylic acid starting material indicates the completion of the reaction.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
Technical Support Center: Purification of Synthesized Diammonium Adipate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing impurities from synthesized diammonium adipate. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in synthesized this compound?
A1: Common impurities in synthesized this compound can originate from the starting materials, side reactions, or degradation products. These may include:
-
Unreacted Adipic Acid: Incomplete neutralization during the synthesis process.
-
Monoammonium Adipate: Formed from an incomplete reaction or partial decomposition of this compound.
-
Organic Byproducts: Such as succinic acid, glutaric acid, and other dicarboxylic acids that may be present in the adipic acid feedstock.[1]
-
Color Bodies: Often colored organic molecules formed during the synthesis or from impurities in the starting materials.
-
Inorganic Salts: If inorganic bases or acids are used in pH adjustments or work-up steps.
Q2: Which purification method is most suitable for my this compound sample?
A2: The choice of purification method depends on the nature and concentration of the impurities, the desired final purity, and the scale of your experiment.
-
Recrystallization is a versatile and widely used technique for removing small amounts of impurities that have different solubility profiles from this compound.[2][]
-
Ion-Exchange Chromatography is highly effective for separating ionic impurities, such as other organic acid salts or inorganic ions.[4][5]
-
Activated Carbon Treatment is primarily used for removing colored impurities and some organic byproducts through adsorption.[6][7]
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be used to determine the purity of your this compound:
-
High-Performance Liquid Chromatography (HPLC): A powerful method for separating and quantifying organic impurities.[1]
-
Gas Chromatography (GC): Suitable for analyzing volatile impurities, often after derivatization.
-
Mass Spectrometry (MS): Can be coupled with HPLC or GC to identify unknown impurities by their mass-to-charge ratio.[]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative analysis of the main component and impurities.
-
Titration: An acid-base titration can determine the overall purity by assaying the this compound content.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No crystal formation | - Solution is not supersaturated (too much solvent).- Cooling is too rapid.- Presence of impurities inhibiting nucleation. | - Evaporate some of the solvent to increase the concentration.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound.[5][8] |
| Oiling out instead of crystallization | - The boiling point of the solvent is higher than the melting point of the solute.- The concentration of the solute is too high.- Significant impurities are present. | - Use a lower boiling point solvent or a solvent mixture.- Add a small amount of additional hot solvent.- Perform a preliminary purification step (e.g., activated carbon treatment) to remove impurities.[2] |
| Low yield of crystals | - Too much solvent was used.- The cooling temperature was not low enough.- Premature crystallization during hot filtration. | - Concentrate the mother liquor and cool again to recover more product.- Ensure the solution is thoroughly cooled in an ice bath.- Keep the funnel and receiving flask hot during filtration to prevent premature crystallization.[2] |
| Crystals are colored | - Presence of colored impurities. | - Add activated carbon to the hot solution before filtration. |
Ion-Exchange Chromatography Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of impurities | - Incorrect resin choice.- Inappropriate buffer pH or ionic strength.- Elution gradient is too steep. | - Select a resin with appropriate functional groups (e.g., strong anion exchanger for adipate anions).- Optimize the pH of the binding and elution buffers.- Use a shallower elution gradient to improve resolution. |
| Low recovery of this compound | - Strong, irreversible binding to the resin.- Precipitation of the sample on the column. | - Increase the ionic strength or change the pH of the elution buffer.- Ensure the sample is fully dissolved in the loading buffer and check for solubility issues. |
| Column clogging | - Particulate matter in the sample.- Resin beads have degraded. | - Filter the sample through a 0.45 µm filter before loading.- Replace the resin if it shows signs of physical damage. |
Activated Carbon Treatment Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Incomplete removal of color | - Insufficient amount of activated carbon.- Incorrect type of activated carbon.- Insufficient contact time. | - Increase the amount of activated carbon used (e.g., from 1-2% w/w to 3-5% w/w).- Select an activated carbon with a suitable pore structure for the target impurities (e.g., wood-based for larger organic molecules).[9][10]- Increase the stirring time of the solution with the activated carbon. |
| Product loss | - Adsorption of this compound onto the activated carbon. | - Use the minimum effective amount of activated carbon.- Test different types of activated carbon to find one with lower affinity for the product. |
Data Presentation
The following tables provide illustrative data on the expected efficiency of different purification methods. Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific experimental conditions.
Table 1: Illustrative Purity of this compound after Recrystallization from Different Solvent Systems
| Solvent System (v/v) | Initial Purity (%) | Purity after 1st Recrystallization (%) | Purity after 2nd Recrystallization (%) |
| Water | 95.0 | 98.5 | 99.5 |
| Ethanol/Water (80:20) | 95.0 | 99.0 | 99.7 |
| Isopropanol/Water (70:30) | 95.0 | 98.8 | 99.6 |
Table 2: Illustrative Removal of Specific Impurities by Ion-Exchange Chromatography
| Impurity | Initial Concentration (%) | Concentration after IEX (%) | Removal Efficiency (%) |
| Monoammonium Adipate | 2.0 | 0.1 | 95.0 |
| Succinic Acid | 1.5 | <0.05 | >96.7 |
| Glutaric Acid | 1.0 | <0.05 | >95.0 |
| Inorganic Anions (e.g., Cl⁻, SO₄²⁻) | 0.5 | <0.01 | >98.0 |
Table 3: Illustrative Color Removal Efficiency of Activated Carbon Treatment
| Type of Activated Carbon | Dosage (% w/w) | Initial Color (Absorbance at 400 nm) | Final Color (Absorbance at 400 nm) | Color Removal (%) |
| Wood-based | 2 | 0.150 | 0.010 | 93.3 |
| Coconut Shell-based | 2 | 0.150 | 0.025 | 83.3 |
| Coal-based | 2 | 0.150 | 0.030 | 80.0 |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes a general procedure for the recrystallization of this compound using a mixed solvent system.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Methodology:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot 80:20 (v/v) ethanol/water. Heat the mixture gently while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold 80:20 ethanol/water to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Purification by Ion-Exchange Chromatography
This protocol outlines a method for purifying this compound using anion-exchange chromatography to remove anionic impurities.
Materials:
-
Crude this compound solution
-
Strong base anion-exchange resin (e.g., a quaternary ammonium-based resin)
-
Chromatography column
-
Low-salt binding buffer (e.g., 20 mM Tris-HCl, pH 8.0)
-
High-salt elution buffer (e.g., 20 mM Tris-HCl + 1 M NaCl, pH 8.0)
-
Peristaltic pump and fraction collector
Methodology:
-
Column Packing and Equilibration: Pack the chromatography column with the anion-exchange resin. Equilibrate the column by washing it with 5-10 column volumes of the binding buffer.
-
Sample Loading: Dissolve the crude this compound in the binding buffer and load it onto the column. The adipate anions will bind to the positively charged resin.
-
Washing: Wash the column with several column volumes of the binding buffer to remove any unbound or weakly bound impurities.
-
Elution: Elute the bound adipate anions using a linear gradient from 0% to 100% of the high-salt elution buffer over 10-20 column volumes. The adipate will elute as the salt concentration increases.
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of this compound (e.g., by HPLC or conductivity).
-
Desalting: Pool the fractions containing the pure product and remove the salt using a suitable method like dialysis or diafiltration.
-
Resin Regeneration: Regenerate the column by washing with several column volumes of the high-salt buffer, followed by re-equilibration with the binding buffer.[11][12]
References
- 1. This compound | 19090-60-9 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 4. US6284904B1 - Purification of organic acids using anion exchange chromatography - Google Patents [patents.google.com]
- 5. conductscience.com [conductscience.com]
- 6. How activated carbon for the removal of organic matter works [keiken-engineering.com]
- 7. Water purification - Wikipedia [en.wikipedia.org]
- 8. unifr.ch [unifr.ch]
- 9. qizhongcarbon.com [qizhongcarbon.com]
- 10. Activated Carbon Applications in Water Treatment-Gongyi Filter Industry Co., Ltd. [lvyuanchem.com]
- 11. ionresins.alfa-chemistry.com [ionresins.alfa-chemistry.com]
- 12. What to Know About Ion Exchange Resin Regeneration - SAMCO Technologies [samcotech.com]
Technical Support Center: Optimization of Bio-Based Diammonium Adipate Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and purification of bio-based diammonium adipate.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise during your experiments, leading to improved yield and purity of your final product.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Inefficient Enzymatic Conversion: The biocatalyst (e.g., enzyme or whole-cell) may have low activity or stability under the reaction conditions. Oxygen-sensitive enzymes are a particular challenge in some bio-based pathways.[1] | - Optimize Reaction Conditions: Adjust pH, temperature, and substrate concentration to the optimal range for your specific enzyme. - Enzyme Loading: Increase the catalyst loading, but be mindful of potential cost implications. - Cofactor Availability: Ensure any necessary cofactors are present in sufficient concentrations. - Oxygen Control: For oxygen-sensitive enzymes, maintain anaerobic conditions.[1] |
| Catalyst Deactivation: The catalyst may be deactivated by byproducts or impurities in the feedstock.[2][3] | - Feedstock Purification: Pre-treat the feedstock to remove potential inhibitors. - Catalyst Selection: Choose a more robust catalyst that is less susceptible to inhibition. - Immobilization: Consider immobilizing the enzyme to improve its stability and facilitate reuse. | |
| Side Reactions: Undesired side reactions, such as over-oxidation or polymerization of intermediates, can consume the substrate and reduce the yield of the target product.[2][4] | - Reaction Time: Optimize the reaction time to maximize product formation while minimizing byproduct accumulation. - Control of Oxidants: If using an oxidation step, carefully control the concentration of the oxidizing agent.[2] | |
| Product Degradation: The this compound or its precursors may be unstable under the reaction or purification conditions. | - Temperature Control: Avoid excessive temperatures during the reaction and downstream processing.[2] - pH Control: Maintain the pH within a range that ensures the stability of the product. | |
| Formation of Impurities | Incomplete Conversion: The reaction may not have gone to completion, leaving unreacted starting materials or intermediates. | - Increase Reaction Time: Allow more time for the reaction to proceed to completion. - Increase Catalyst Loading: A higher concentration of the catalyst can drive the reaction forward. |
| Byproduct Formation: Side reactions can lead to the formation of impurities such as adipimide and adipamide, particularly during thermal processing like distillation if the water content is too low.[5] | - Maintain Water Content: During distillation or other thermal steps, ensure that the water content remains sufficiently high (e.g., at least 30 wt%) to prevent the formation of these byproducts.[5] | |
| Feedstock Impurities: Impurities present in the initial bio-based feedstock may be carried through the process. | - Feedstock Analysis and Purification: Characterize the feedstock for impurities and implement appropriate purification steps before the reaction. | |
| Difficulties in Purification | Poor Crystallization: The this compound may fail to crystallize effectively from the solution, or may form an oil. | - Optimize Solvent System: Experiment with different solvent or anti-solvent systems to induce crystallization. - Control Cooling Rate: A slow cooling rate generally favors the formation of larger, purer crystals.[6] - Seeding: Introduce a small amount of pure this compound crystals to initiate crystallization. |
| Co-precipitation of Impurities: Impurities may co-precipitate with the this compound, leading to a final product with low purity. | - Recrystallization: Perform one or more recrystallization steps to improve the purity of the product.[7] - Washing: Wash the isolated crystals with a suitable cold solvent to remove surface impurities.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the enzymatic synthesis of adipic acid and its subsequent conversion to this compound?
A1: The optimal pH can vary depending on the specific enzymes used in the biosynthetic pathway. However, for the microbial oxidation of 1,6-hexanediol to adipic acid by Gluconobacter oxydans, controlling the pH between 5.0 and 5.5 was found to be crucial for the reaction to proceed to completion.[8] For the fermentation process to produce the precursor, a pH of around 6.3 has been noted.[5] When forming the diammonium salt, the pH will naturally become alkaline.
Q2: I am observing a decrease in reaction rate over time. What could be the cause?
A2: A decrease in reaction rate could be due to several factors, including enzyme deactivation, substrate inhibition, or product inhibition. High concentrations of the substrate have been shown to decrease the conversion rate in some biotransformation processes.[8] It is recommended to monitor substrate and product concentrations over time to identify potential inhibition. A fed-batch strategy, where the substrate is added intermittently, can help to maintain a low substrate concentration and mitigate substrate inhibition.[8]
Q3: What are the key parameters to control during the distillation of the fermentation broth to obtain this compound?
A3: During the distillation of a fermentation broth containing this compound to remove water and ammonia, temperature and water content are critical parameters. The distillation temperature can range from 50 to 300°C, depending on the pressure.[5][9] It is crucial to maintain a water level of at least 30 wt% in the distillation bottoms to prevent the formation of byproducts like adipimide and adipamide.[5]
Q4: How can I improve the purity of my crystallized this compound?
A4: To improve purity, you can employ several techniques. Recrystallization is a common and effective method.[7] This involves dissolving the impure crystals in a minimal amount of a suitable hot solvent and then allowing the solution to cool slowly, which promotes the formation of purer crystals. Washing the filtered crystals with a small amount of a cold solvent can also help to remove residual impurities.[7] Additionally, treating the initial fermentation broth with activated charcoal can help remove colored impurities and some soluble proteins before downstream processing.[10]
Q5: What analytical techniques are recommended for monitoring the reaction and quantifying the final product?
A5: High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for monitoring the progress of the fermentation and quantifying the concentration of this compound and potential byproducts in the fermentation broth.[5][9][11] Titration can also be used to determine the concentration of acidic and basic components in the reaction mixture.[5]
Quantitative Data Summary
Table 1: Effect of Reaction Parameters on Adipic Acid Yield from 1,6-Hexanediol using G. oxydans
| Parameter | Condition | Conversion (%) | Yield (%) | Time (h) | Reference |
| Substrate Conc. | 10 g/L | 100 | >99 | 30 | [8] |
| pH | 5.0 - 5.5 | High | High | - | [8] |
| Product Conc. (Fed-batch) | 40 g/L | - | - | - | [8] |
Table 2: Distillation and Crystallization of Adipic Acid from this compound Solution
| Parameter | Condition | Outcome | Reference |
| Distillation Temperature | 170 - 230°C | Effective removal of water and ammonia | [5] |
| Water Content in Bottoms | > 30 wt% | Avoids adipimide/adipamide formation | [5] |
| Cooling Temperature | 0 - 5°C | Promotes crystallization of adipic acid | [5] |
Experimental Protocols
Protocol 1: General Procedure for Whole-Cell Biotransformation of 1,6-Hexanediol to Adipic Acid
This protocol is based on the methodology described for Gluconobacter oxydans.[8]
-
Cell Culture and Harvest: Cultivate G. oxydans in a suitable growth medium. Harvest the cells by centrifugation and wash them with a buffer solution (e.g., phosphate buffer).
-
Reaction Setup: Prepare a reaction mixture containing the washed cells, 1,6-hexanediol (e.g., 10 g/L) in a suitable buffer.
-
pH Control: Maintain the pH of the reaction mixture between 5.0 and 5.5 using an automated pH controller that adds a base (e.g., NaOH or NH₄OH).
-
Temperature and Agitation: Maintain the reaction temperature at 30°C with constant agitation to ensure proper mixing and aeration.
-
Monitoring: Periodically take samples to monitor the consumption of 1,6-hexanediol and the formation of adipic acid using HPLC.
-
Product Isolation: Once the reaction is complete, separate the cells from the broth by centrifugation or filtration. The resulting supernatant contains the adipic acid (or its salt if a base was used for pH control).
Protocol 2: Purification of this compound from Fermentation Broth by Distillation and Crystallization
This protocol is adapted from procedures for processing fermentation broths containing ammonium salts of dicarboxylic acids.[5][9]
-
Clarification: Remove microbial cells and other insoluble solids from the fermentation broth by centrifugation followed by microfiltration or ultrafiltration.[5][9]
-
Distillation: Transfer the clarified broth to a distillation apparatus. Heat the broth to a temperature between 110°C and 140°C to distill off water and ammonia.[9] Ensure that the water content in the remaining liquid (bottoms) does not fall below 30 wt%.[5]
-
Crystallization: Cool the concentrated bottoms solution slowly to a temperature between 0°C and 15°C with gentle stirring to induce crystallization of the adipate salt.[5]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold water or a suitable organic solvent (e.g., ethanol) to remove soluble impurities.[7]
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 60-70°C) to a constant weight.[7]
Protocol 3: HPLC Analysis of this compound
This is a general protocol that should be optimized for your specific HPLC system and column.
-
Sample Preparation: Dilute a sample of the fermentation broth or reaction mixture with the mobile phase. Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.[11][12]
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
HPLC Conditions:
-
Column: A suitable reversed-phase column (e.g., C18) or an ion-exclusion column.
-
Mobile Phase: An aqueous mobile phase with a suitable buffer and/or organic modifier (e.g., dilute sulfuric acid, acetonitrile/water).
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detector: Refractive Index (RI) detector or a UV detector (if a chromophore is present or after derivatization).
-
-
Analysis: Inject the prepared standards and samples onto the HPLC system.
-
Quantification: Create a calibration curve from the peak areas of the standards. Use the calibration curve to determine the concentration of this compound in your samples.
Visualizations
Caption: Experimental workflow for bio-based this compound production.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. Edinburgh Innovations | Efficient adipic acid biosynthesis from… [edinburgh-innovations.ed.ac.uk]
- 2. Green synthesis of adipic acid from cyclohexanone - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. US20110269993A1 - Processes for producing adipic acid from fermentation broths containing this compound - Google Patents [patents.google.com]
- 6. unifr.ch [unifr.ch]
- 7. benchchem.com [benchchem.com]
- 8. A facile process for adipic acid production in high yield by oxidation of 1,6-hexanediol using the resting cells of Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. Benzene-free synthesis of adipic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. HPLC as a rapid means of monitoring erythromycin and tetracycline fermentation processes [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Diammonium Adipate Storage and Stability
This guide provides troubleshooting advice and frequently asked questions regarding the storage and prevention of degradation of diammonium adipate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is the ammonium salt of adipic acid, with the chemical formula (NH₄)₂C₆H₈O₄. It is primarily used as a precursor in the synthesis of Nylon 6,6. It also finds applications as a food additive (E number E359), a buffering agent, and in chemical processing.[1][2][3]
Q2: What are the primary causes of this compound degradation during storage?
A2: The primary causes of degradation are exposure to heat, moisture, and incompatible materials.[1] Heat can lead to thermal decomposition, while moisture can cause hydrolysis. Contact with strong oxidizing agents should also be avoided.[1]
Q3: What are the signs of this compound degradation?
A3: Degradation can be indicated by a noticeable ammonia odor, changes in the physical appearance of the powder (e.g., clumping), and alterations in pH when dissolved in water. For quantitative assessment, changes in purity and the presence of degradation products can be monitored using analytical techniques.
Q4: How does temperature affect the stability of this compound?
A4: Elevated temperatures can accelerate the thermal decomposition of this compound.[1] This process can lead to the release of ammonia and the formation of adipic acid and various amides, potentially leading to polycondensation reactions.[4] While stable under ordinary conditions, heating to decomposition can produce carbon oxides and nitrogen oxides.[1]
Q5: What is the role of moisture in the degradation of this compound?
A5: Moisture can lead to the hydrolysis of this compound, a reaction that can be influenced by storage temperature and duration.[5] This can affect the material's physical and chemical properties. For some similar compounds, moisture can also contribute to an increase in free acidity over time.[6]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Strong ammonia odor from the storage container. | Thermal decomposition or hydrolysis leading to the release of ammonia. | 1. Immediately move the container to a cooler, well-ventilated area.[7] 2. Check the storage temperature to ensure it is within the recommended range. 3. Inspect for sources of moisture ingress and ensure the container is tightly sealed.[7][8] |
| Caking or clumping of the this compound powder. | Absorption of atmospheric moisture. | 1. Store the material in a desiccator or a controlled low-humidity environment. 2. Ensure the container is airtight.[7] 3. If clumping is minor, the material may be gently broken up before use, but re-analysis for purity is recommended. |
| Discoloration of the material. | Contamination or reaction with incompatible materials. Can also be a sign of advanced degradation. | 1. Review the storage area for potential contaminants. 2. Ensure the material is not stored near strong oxidizing agents or other incompatible chemicals.[1] 3. If discoloration is observed, the material should be tested for purity before use. |
| Inconsistent experimental results using stored this compound. | Degradation leading to a change in purity and the presence of impurities. | 1. Re-analyze the purity of the stored this compound using appropriate analytical methods (see Experimental Protocols). 2. If degradation is confirmed, use a fresh, unopened batch of the material for critical experiments. 3. Review and optimize storage conditions to prevent future degradation. |
Recommended Storage Conditions
To ensure the stability of this compound, the following storage conditions are recommended.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry, and well-ventilated area.[1][7] Some suppliers recommend refrigerated storage between 2-10°C.[9] | To minimize thermal decomposition and loss of ammonia. |
| Humidity | Keep in a tightly closed container to minimize air and moisture contact.[1][7][8] | To prevent hydrolysis and physical changes like caking. |
| Light | Protect from sunlight.[8] | To prevent potential light-induced degradation. |
| Container | Store in the original, tightly closed container.[1] | To protect from contamination and environmental factors. |
| Incompatible Materials | Store away from strong oxidizing agents, strong acids, and strong bases.[1][10] | To prevent hazardous chemical reactions. |
Experimental Protocols
1. Determination of Purity by Titration
-
Principle: This method determines the purity of this compound by titrating its basic ammonium component with a standardized acid.
-
Methodology:
-
Accurately weigh a sample of this compound.
-
Dissolve the sample in deionized water.
-
Add a suitable indicator (e.g., methyl orange).
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 N HCl) until the endpoint is reached (color change).
-
Calculate the purity based on the volume of titrant used and the stoichiometry of the reaction.
-
2. Monitoring Degradation by High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC can be used to separate and quantify this compound and its potential degradation products, such as adipic acid.
-
Methodology:
-
Prepare a standard solution of high-purity this compound and a solution of the sample to be tested.
-
Use a suitable HPLC system with a C18 column.
-
The mobile phase can be a buffered aqueous solution with an organic modifier (e.g., acetonitrile or methanol).
-
Set the detector to a wavelength appropriate for the analytes (e.g., in the low UV range).
-
Inject the standard and sample solutions and compare the peak areas to determine the purity and the presence of impurities.
-
3. Thermogravimetric Analysis (TGA)
-
Principle: TGA measures the change in mass of a sample as a function of temperature. It can be used to determine the thermal stability of this compound.
-
Methodology:
-
Place a small, accurately weighed sample of this compound into the TGA instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).
-
Record the mass loss as a function of temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition.
-
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for troubleshooting this compound storage.
References
- 1. Ammonium Adipate Pure Manufacturers, with SDS [mubychem.com]
- 2. wikipedia.nucleos.com [wikipedia.nucleos.com]
- 3. Ammonium adipate - Wikipedia [en.wikipedia.org]
- 4. This compound | 19090-60-9 | Benchchem [benchchem.com]
- 5. Influence of moisture content, temperature, and time on free fatty acid in stored crude palm oil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Different Storage Regimes on the Levels of Physicochemical Characteristics, Especially Free Acidity in Talh (Acacia gerrardii Benth.) Honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. junsei.co.jp [junsei.co.jp]
- 9. 3385-41-9・this compound・011-11222・015-11225[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 10. oxfordlabchem.com [oxfordlabchem.com]
impact of raw material purity on diammonium adipate synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of diammonium adipate. The information focuses on the critical impact of raw material purity on the experimental outcome.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yield of this compound
Question: My synthesis of this compound is resulting in a significantly lower yield than expected. What are the likely causes and how can I improve it?
Answer: Low yields are often attributed to incomplete reaction, side reactions, or mechanical losses during product isolation. Key factors to investigate include:
-
Incorrect Stoichiometry: An improper molar ratio of adipic acid to ammonia can lead to incomplete conversion. Ensure precise weighing of adipic acid and accurate determination of the ammonia concentration in your aqueous solution.
-
Suboptimal pH Control: The formation of this compound is a neutralization reaction. The pH of the reaction mixture should be carefully monitored and maintained in the appropriate range (typically slightly alkaline) to ensure complete formation of the diammonium salt over the monoammonium salt.[1]
-
Presence of Impurities: Certain impurities in the adipic acid or ammonia can interfere with the reaction. For instance, other organic acids in adipic acid might compete in the neutralization reaction.
-
Inadequate Crystallization: If the crystallization process is not optimized, a significant amount of product may remain in the mother liquor. Ensure the solution is sufficiently concentrated and cooled to an appropriate temperature to maximize crystal precipitation.[2]
-
Mechanical Losses: Significant product loss can occur during filtration and washing. Ensure the complete transfer of the crystalline product and use a minimal amount of cold solvent for washing to prevent dissolution.[3]
Issue 2: Discoloration of the Final Product
Question: The this compound crystals I've synthesized have a yellow or brownish tint, not the expected white appearance. What is causing this discoloration?
Answer: Discoloration in the final product is typically due to the presence of impurities that are either colored themselves or react to form colored byproducts under the reaction conditions. Consider the following:
-
Impurities in Adipic Acid: Commercial adipic acid can contain trace amounts of metal ions (e.g., iron) or organic impurities from its manufacturing process. These can lead to colored complexes or degradation products.[4]
-
Impurities in Ammonia Solution: Aqueous ammonia can contain trace impurities that may contribute to color. For example, certain metal ions can form colored coordination complexes with ammonia.[5]
-
Reaction with Equipment: If using a metallic reactor, corrosion could introduce metal ions into the reaction mixture.
-
Degradation at High Temperatures: Although the synthesis is typically performed at moderate temperatures, localized heating or prolonged reaction times at elevated temperatures could lead to the degradation of reactants or products, forming colored compounds.
To address this, consider using higher purity grades of adipic acid and ammonia. If discoloration persists, a recrystallization step of the final product can be effective in removing colored impurities.[3]
Issue 3: Poor Crystal Quality or Morphology
Question: My this compound crystals are very small, needle-like, or clumped together instead of forming well-defined crystals. How can I improve the crystal quality?
Answer: Poor crystal morphology is often a result of suboptimal crystallization conditions or the presence of specific impurities.
-
Rapid Cooling: Cooling the reaction mixture too quickly promotes rapid nucleation, leading to the formation of many small crystals. A slower, more controlled cooling rate will encourage the growth of fewer, larger crystals.[6]
-
Insufficient Supersaturation: The solution may not be sufficiently supersaturated for optimal crystal growth. Try concentrating the solution further before cooling.
-
Presence of Impurities: Structurally related impurities, such as succinic acid or glutaric acid in the adipic acid, can alter the crystal habit. These molecules can be incorporated into the crystal lattice, disrupting normal growth patterns.[7] Purification of the starting materials may be necessary.
-
Agitation: The rate and type of agitation during crystallization can influence the crystal size distribution.
Frequently Asked Questions (FAQs)
Q1: What are the most critical impurities in adipic acid that can affect this compound synthesis?
A1: The most critical impurities in adipic acid are other dicarboxylic acids, such as succinic acid and glutaric acid, and monofunctional carboxylic acids like caproic acid.[6] Metal ions, such as iron and calcium, can also be present.[4] These impurities can lead to lower yields, affect the crystal structure of the product, and cause discoloration.
Q2: How does the purity of the ammonia solution impact the synthesis?
A2: The purity of the ammonia solution is crucial. Common impurities can include dissolved metal ions and oxidizing agents like hydrogen peroxide.[5][8] Metal ions can form colored complexes or precipitates, while oxidizing agents could potentially degrade the adipic acid or the resulting salt, especially if the reaction temperature is elevated.
Q3: Can I use technical grade adipic acid and ammonia for this synthesis?
A3: While it is possible to synthesize this compound from technical grade materials, the purity and yield of the final product will likely be lower. For applications requiring high purity, it is recommended to use reagent grade or higher purity starting materials, or to incorporate a purification step, such as recrystallization, for the final product.[3]
Q4: What is the ideal solvent for the synthesis and crystallization of this compound?
A4: Water is the most common and effective solvent for the synthesis of this compound as it readily dissolves both adipic acid (with gentle heating) and ammonia, and the product has a temperature-dependent solubility that allows for crystallization upon cooling.[2] For washing the final crystals, a cold solvent in which this compound has low solubility, such as ethanol, can be used to remove residual mother liquor without significant product loss.[]
Q5: What analytical techniques are recommended for assessing the purity of the final this compound product?
A5: The purity of this compound can be assessed using several techniques. High-Performance Liquid Chromatography (HPLC) can be used to quantify the adipate content and detect any organic acid impurities.[10] Titration with a standardized acid can determine the molar equivalence of ammonia to adipate. Spectroscopic methods like FTIR can confirm the formation of the ammonium salt.
Data Presentation
The following tables summarize the potential impact of common impurities in adipic acid and aqueous ammonia on the synthesis of this compound. The impact levels are qualitative estimates based on established chemical principles.
Table 1: Impact of Adipic Acid Impurities on this compound Synthesis
| Impurity | Low Level (<100 ppm) | Medium Level (100-1000 ppm) | High Level (>1000 ppm) |
| Succinic Acid | Minor impact on yield and purity. | Moderate impact on crystal morphology, potential for decreased yield.[7] | Significant impact on crystal habit and purity, noticeable decrease in yield. |
| Glutaric Acid | Minor impact on yield and purity. | Moderate impact on crystal morphology, potential for decreased yield.[7] | Significant impact on crystal habit and purity, noticeable decrease in yield. |
| Metal Ions (Fe, Ca) | Potential for slight discoloration.[4] | Noticeable discoloration (yellowish tint), potential to affect crystal growth. | Significant discoloration, may catalyze side reactions, poor crystal quality.[11] |
| Moisture | Negligible impact. | Minor dilution of reactants. | Significant dilution of reactants, affecting stoichiometry and yield.[4] |
Table 2: Impact of Aqueous Ammonia Impurities on this compound Synthesis
| Impurity | Low Level (<10 ppm) | Medium Level (10-100 ppm) | High Level (>100 ppm) |
| Metal Ions (Cu, Ni) | Potential for slight discoloration. | Formation of colored complexes, leading to product discoloration.[5] | Significant discoloration, potential for precipitation of metal hydroxides.[10] |
| Oxidizing Agents (e.g., H₂O₂) | Negligible impact at low temperatures. | Potential for minor degradation of organic molecules, leading to slight discoloration.[8] | Risk of significant degradation of adipate, leading to lower yield and impurities. |
| Carbonates | Negligible impact. | May slightly alter the final pH. | Can affect the final pH and potentially co-precipitate if cation impurities are present. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the laboratory-scale synthesis of this compound from adipic acid and aqueous ammonia.
Materials:
-
Adipic Acid (high purity, ≥99%)
-
Aqueous Ammonia (e.g., 28-30% NH₃ solution, reagent grade)
-
Deionized Water
-
Ethanol (for washing)
-
Magnetic stirrer with hotplate
-
250 mL Erlenmeyer flask
-
Beaker
-
Büchner funnel and flask
-
Filter paper
-
pH meter or pH indicator strips
Procedure:
-
Dissolution of Adipic Acid: In the 250 mL Erlenmeyer flask, dissolve 14.61 g (0.1 mol) of adipic acid in 100 mL of deionized water. Gentle heating (to approximately 50-60 °C) on a hotplate with stirring may be required to achieve complete dissolution.
-
Neutralization: While stirring the adipic acid solution, slowly add the aqueous ammonia solution dropwise. Monitor the pH of the reaction mixture continuously. Continue adding ammonia until the pH is stable in the range of 7.5-8.0. The reaction is exothermic, so control the rate of addition to avoid excessive temperature increase.
-
Crystallization: Once the neutralization is complete, turn off the heat and allow the solution to cool slowly to room temperature. To maximize crystallization, subsequently cool the flask in an ice bath for at least 30 minutes. White crystals of this compound should form.
-
Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with two small portions of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature (e.g., 40 °C) to a constant weight.
Protocol 2: Purification of this compound by Recrystallization
This protocol is for the purification of synthesized this compound that may be discolored or have poor crystal quality.[3]
Materials:
-
Crude this compound
-
Deionized Water
-
Activated Charcoal (optional, for color removal)
-
Magnetic stirrer with hotplate
-
Erlenmeyer flasks
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound to a minimal amount of deionized water. Heat the mixture on a hotplate with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and then heat it back to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Then, place it in an ice bath to complete the crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold deionized water or ethanol, and dry as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for low yield.
Caption: Synthesis and purification workflow.
Caption: this compound Synthesis Pathway.
References
- 1. This compound | 19090-60-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 4. This compound | 3385-41-9 | Benchchem [benchchem.com]
- 5. What is the effect of the presence of ammonia on salts? Explain how ammo.. [askfilo.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. KR20170092752A - Detecting methods for impurities in Ammonium Hydroxide - Google Patents [patents.google.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Polyamide Synthesis: The Diammonium Adipate (Nylon Salt) Method Versus Direct Polycondensation of Adipic Acid
In the industrial synthesis of polyamides, particularly the widely used Nylon 6,6, the precise control of monomer stoichiometry is paramount to achieving a high molecular weight and, consequently, desirable mechanical properties. The two primary monomers, adipic acid and hexamethylenediamine, are typically reacted in a 1:1 molar ratio. This guide provides a comparative analysis of two principal methods to achieve this: the use of a pre-formed diamine-diacid salt, commonly referred to as nylon salt (hexamethylenediammonium adipate), versus the direct polycondensation of adipic acid and hexamethylenediamine.
The formation of a nylon salt is the cornerstone of the most common industrial process. This intermediate step ensures the exact equimolar ratio of the diacid and diamine, as the salt crystallizes from the solution, allowing for purification before the final polymerization.[1][2] This method offers robust control over the final polymer's molecular weight and properties. Direct polycondensation, while conceptually simpler, requires precise metering of the monomers in their molten state, which can present technical challenges.
Performance Comparison at a Glance
The choice between the nylon salt method and direct polycondensation impacts several aspects of the synthesis process and the final polymer characteristics. The following table summarizes the key comparative points.
| Parameter | Nylon Salt (this compound) Method | Direct Polycondensation of Adipic Acid |
| Stoichiometric Control | Excellent; achieved through crystallization and purification of the salt. | Dependent on precise metering of molten monomers; more challenging to maintain a perfect 1:1 ratio. |
| Process Complexity | Multi-step process: salt formation, salt purification, and then polymerization. | Simpler in concept, fewer distinct steps. |
| Typical Reaction Conditions | High temperature (270–285°C) and high pressure (18–25 bar) in an autoclave.[3] | High temperature; requires vacuum to remove water and drive the reaction to completion. |
| Typical Final Polymer Molecular Weight | High molecular weight is readily achievable due to excellent stoichiometric control. | Can be more variable; any deviation from a 1:1 molar ratio will limit the molecular weight. |
| Industrial Applicability | The predominant method for large-scale, high-quality Nylon 6,6 production.[4][5] | Less common for high-performance Nylon 6,6 due to challenges in stoichiometric control. |
Experimental Protocols
Protocol 1: Synthesis of Polyamide via the Nylon Salt Method
This protocol involves two main stages: the preparation of the hexamethylenethis compound (nylon salt) and its subsequent melt polycondensation.
Part A: Preparation of Hexamethylenethis compound (Nylon Salt)
-
Dissolution of Monomers: Equivalent molar amounts of adipic acid and hexamethylenediamine are combined with water in a reactor.[1]
-
Crystallization: The resulting solution is heated to dissolve the monomers completely and then cooled to allow the nylon salt to crystallize.
-
Purification: The crystallized salt is filtered and washed to remove any impurities and ensure a precise 1:1 molar ratio of the monomers.
-
Preparation of Salt Solution: A concentrated aqueous solution (typically 50-60%) of the purified nylon salt is prepared for the polymerization step.[3]
Part B: Melt Polycondensation of Nylon Salt
-
Charging the Reactor: The aqueous nylon salt solution is charged into a high-pressure autoclave.
-
Heating and Pressurization: The autoclave is heated to approximately 270-285°C under a pressure of about 18-25 bar.[3]
-
Water Removal: As the reaction proceeds, water is formed as a byproduct and is vented off as steam. The removal of water drives the equilibrium towards the formation of high molecular weight polyamide.[1]
-
Polymer Extrusion: Once the desired molecular weight is achieved, the molten polymer is extruded from the reactor, cooled, and pelletized.
Protocol 2: Direct Polycondensation of Adipic Acid and Hexamethylenediamine
This method bypasses the isolation of the nylon salt.
-
Monomer Metering: Molten adipic acid and molten hexamethylenediamine are precisely metered in a 1:1 molar ratio directly into a reactor.
-
Heating under Inert Atmosphere: The mixture is heated to a high temperature (typically above 250°C) under an inert atmosphere (e.g., nitrogen) to initiate polycondensation.
-
Application of Vacuum: A vacuum is applied to the reactor to facilitate the removal of water, which is a condensation byproduct. This is crucial for driving the reaction to completion and achieving a high molecular weight.
-
Monitoring and Completion: The reaction is monitored by measuring the viscosity of the molten polymer. The polymerization is considered complete when the desired viscosity (and thus molecular weight) is reached.
-
Extrusion and Pelletization: The molten polyamide is then extruded, cooled, and pelletized.
Signaling Pathways and Experimental Workflows
The synthesis of polyamide from adipic acid and a diamine is a step-growth polymerization, specifically a condensation polymerization, where amide linkages are formed with the elimination of water.
Polyamide Synthesis Workflow: Nylon Salt Method
Caption: Workflow for polyamide synthesis via the nylon salt method.
Polyamide Synthesis Workflow: Direct Polycondensation
Caption: Workflow for polyamide synthesis via direct polycondensation.
Concluding Remarks
The use of a pre-formed this compound (nylon salt) is the industrially favored method for producing high-quality Nylon 6,6. Its primary advantage lies in the ability to precisely control the monomer stoichiometry, which is a critical factor in achieving high molecular weights and consistent polymer properties. While direct polycondensation offers a more streamlined process in terms of the number of steps, the technical challenges associated with maintaining an exact 1:1 molar ratio of the molten monomers make it a less common choice for high-performance applications. For researchers and drug development professionals, understanding these synthetic routes is crucial for selecting or developing polyamides with tailored properties for specific applications.
References
A Comparative Analysis of Ammonium Carboxylate Salts for Researchers and Drug Development Professionals
In the realms of scientific research and pharmaceutical development, the selection of appropriate reagents is paramount to ensuring experimental accuracy and product stability. Among the myriad of available salts, ammonium carboxylates—specifically ammonium acetate, ammonium formate, and ammonium citrate—are frequently employed for their unique buffering capabilities and volatility. This guide provides a comprehensive comparison of the physicochemical properties of these three salts, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.
Key Physicochemical Properties: A Comparative Overview
The choice between ammonium acetate, ammonium formate, and ammonium citrate often hinges on the desired pH, buffering range, and compatibility with analytical instrumentation. The following table summarizes the key quantitative properties of these salts.
| Property | Ammonium Acetate | Ammonium Formate | Ammonium Citrate (Dibasic) |
| Molecular Formula | C₂H₇NO₂ | CH₅NO₂ | C₆H₁₄N₂O₇ |
| Molecular Weight | 77.08 g/mol | 63.06 g/mol | 226.18 g/mol |
| pH of 1M Solution | ~7.0[1][2] | ~6.5[3] | < 7.0[4][5] (4.5-5.5 for a 5% solution) |
| Buffering pH Range(s) | 3.8 - 5.8 and 8.2 - 10.2[6][7][8] | 2.8 - 4.8 and 8.2 - 10.2[8][9] | Not explicitly defined as a dual-range buffer, but effective in the acidic range. |
| pKa Values | 4.76 (acetic acid), 9.25 (ammonium ion)[10] | 3.77 (formic acid), 9.25 (ammonium ion)[11] | pKa1: 3.13, pKa2: 4.76, pKa3: 6.40 (for citric acid) |
| Solubility in Water | High (143 g/100 mL at 20°C)[1][12] | High | High |
| Solubility in Ethanol | Good (7.4 g/100 mL at 20°C)[13] | Soluble | Slightly soluble |
| Solubility in Methanol | Good (143 g/100 mL at 20°C)[13] | Soluble | Sparingly soluble |
In-Depth Applications and Considerations
Ammonium Acetate is widely utilized in mobile phases for high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) due to its volatility, which prevents the contamination of the mass spectrometer.[14] Its dual buffering range makes it versatile for separations of various compounds.[6][7] However, it's important to note that its buffering capacity is minimal around pH 7.[1][10]
Ammonium Formate , being more acidic than ammonium acetate, is often preferred for low-pH mobile phases in HPLC and LC-MS.[3] Its volatility is also a key advantage in these applications. The lower pH buffering range can be beneficial for the analysis of acidic compounds.
Ammonium Citrate , particularly the dibasic form, is frequently used as a buffering agent in pharmaceutical formulations and as a food additive.[15] Its ability to act as a pH control agent is crucial for maintaining the stability and efficacy of drug products.[15] It also finds use in certain analytical procedures.
Experimental Protocols
To ensure reproducibility and accuracy in research, detailed experimental protocols are essential. The following sections provide methodologies for determining key properties of ammonium carboxylate salts.
Determination of pH of an Aqueous Solution
Objective: To accurately measure the pH of a prepared ammonium carboxylate salt solution.
Materials:
-
Ammonium carboxylate salt (Ammonium Acetate, Ammonium Formate, or Ammonium Citrate)
-
Deionized water
-
Calibrated pH meter with electrode
-
Glass beaker
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a 1 M solution of the chosen ammonium carboxylate salt by dissolving the appropriate amount of salt in deionized water in a glass beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar. Stir the solution until the salt is completely dissolved.
-
Calibrate the pH meter according to the manufacturer's instructions using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Rinse the pH electrode with deionized water and gently dry it with a lint-free tissue.
-
Immerse the pH electrode into the prepared salt solution, ensuring the electrode bulb is fully submerged.
-
Allow the pH reading to stabilize and record the value.
Determination of Buffering Capacity
Objective: To determine the buffering capacity of an ammonium carboxylate salt solution by titration.
Materials:
-
Prepared buffer solution of the ammonium carboxylate salt (e.g., 0.1 M)
-
Standardized strong acid (e.g., 0.1 M HCl)
-
Standardized strong base (e.g., 0.1 M NaOH)
-
Calibrated pH meter with electrode
-
Burette
-
Glass beaker
-
Magnetic stirrer and stir bar
Procedure:
-
Pipette a known volume (e.g., 50 mL) of the prepared buffer solution into a glass beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode into the solution and record the initial pH.
-
Fill a burette with the standardized strong acid (e.g., 0.1 M HCl).
-
Add the acid in small increments (e.g., 0.5 mL) to the buffer solution while stirring continuously.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of acid added.
-
Continue the titration until the pH has dropped significantly (e.g., by 2-3 pH units).
-
Repeat the procedure with a fresh sample of the buffer solution, this time titrating with the standardized strong base (e.g., 0.1 M NaOH) until the pH has increased significantly.
-
Plot the pH of the solution versus the volume of acid or base added. The buffering capacity is the amount of acid or base that can be added to cause a one-unit change in pH.
Determination of Solubility
Objective: To determine the solubility of an ammonium carboxylate salt in a given solvent at a specific temperature.
Materials:
-
Ammonium carboxylate salt
-
Solvent (e.g., water, ethanol)
-
Beakers
-
Magnetic stirrer and stir bar
-
Thermometer
-
Spatula
-
Analytical balance
Procedure:
-
Measure a known volume of the solvent (e.g., 100 mL) into a beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar. Maintain a constant temperature using a water bath if necessary and monitor with a thermometer.
-
Weigh a known amount of the ammonium carboxylate salt.
-
Gradually add small, weighed portions of the salt to the solvent while stirring.
-
Continue adding the salt until a small amount of undissolved solid remains, indicating that the solution is saturated.
-
Stir the solution for an extended period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Carefully weigh the remaining undissolved salt.
-
Calculate the solubility by subtracting the mass of the undissolved salt from the initial mass of the salt added. Express the solubility in grams of solute per 100 mL of solvent.
Visualizing Experimental Workflows
To further clarify the practical application of these salts, the following diagrams, created using the DOT language, illustrate common experimental workflows.
References
- 1. Ammonium acetate - Wikipedia [en.wikipedia.org]
- 2. Is Ammonium acetate an acid or base and what is the value of pH?_Chemicalbook [chemicalbook.com]
- 3. ammonium formate buffer, HILIC, ... - Chromatography Forum [chromforum.org]
- 4. Diammonium Citrate | C6H14N2O7 | CID 18171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. AMMONIUM CITRATE, DIBASIC | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. support.waters.com [support.waters.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Common HPLC Buffers – Fortis Technologies [fortis-technologies.com]
- 9. [Kromasil®] F.A.Q. - Which are common buffers used in HPLC? [kromasil.com]
- 10. Addressing a Common Misconception: Ammonium Acetate as Neutral pH "Buffer" for Native Electrospray Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. Ammonium acetate - Sciencemadness Wiki [sciencemadness.org]
- 13. vinipul.com [vinipul.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Ammonium citrate dibasic | 3012-65-5 [chemicalbook.com]
A Comparative Guide to Chromatographic Techniques for the Purity Validation of Diammonium Adipate
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount for the reliability and reproducibility of experimental data and for meeting stringent quality standards in pharmaceutical production. Diammonium adipate, a salt of adipic acid and ammonia, requires comprehensive purity analysis to detect and quantify potential process-related impurities, degradation products, and residual starting materials. Chromatographic techniques are indispensable for this purpose, offering high-resolution separation and sensitive detection of various analytes.
This guide provides an objective comparison of three principal chromatographic methods for the purity validation of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ion Chromatography (IC). The performance of these techniques is compared, and detailed experimental protocols are provided to aid in method selection and implementation.
Comparison of Chromatographic Techniques
The choice of chromatographic technique for analyzing this compound depends on the nature of the impurities being targeted. HPLC is a versatile method for non-volatile organic impurities, GC is ideal for volatile and semi-volatile compounds, and IC is specialized for the analysis of ionic species.[1]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Ion Chromatography (IC) |
| Principle | Separation of non-volatile analytes based on their partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile and thermally stable analytes based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[2] | Separation of ionic analytes based on ion exchange with a charged stationary phase.[3] |
| Primary Application | Quantification of the adipate moiety and non-volatile organic impurities such as succinic acid and glutaric acid.[4][5] | Determination of volatile organic impurities (residual solvents) from the synthesis process.[6] | Quantification of the ammonium cation and other inorganic ionic impurities.[7] |
| Stationary Phase | Typically non-polar (e.g., C18) for reversed-phase chromatography.[8] | A variety of stationary phases are available, often a non-polar or mid-polar column is used for residual solvents. | Ion-exchange resins (cation or anion exchangers).[3] |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).[8] | An inert gas, such as helium or nitrogen.[9] | An aqueous solution containing ions to facilitate the exchange process (e.g., methanesulfonic acid for cation analysis).[10] |
| Detection | UV-Vis detector (typically at 210 nm for organic acids), Refractive Index Detector (RID), or Mass Spectrometry (MS).[8][11] | Flame Ionization Detector (FID) for general organic compounds or Mass Spectrometry (MS) for identification.[9] | Conductivity detector (suppressed or non-suppressed) for ionic species.[1] |
| Sample Preparation | Dissolution in a suitable solvent, often the mobile phase. Filtration is usually required. | For residual solvents, static headspace analysis is common, where the vapor above the sample is injected.[12] Direct injection is also possible. | Dilution with deionized water and filtration.[7] |
| Typical Analytes | Adipic acid, succinic acid, glutaric acid, other non-volatile organic synthesis byproducts.[4][13] | Ethanol, methanol, acetone, cyclohexane, and other solvents used in synthesis. | Ammonium ions, sodium, potassium, calcium, magnesium, chloride, sulfate.[3] |
| Performance | LOD/LOQ: Generally in the µg/mL to ng/mL range. For organic acids, LODs can be as low as 0.002 µg/mL.[14] Linearity: Excellent, with correlation coefficients (r²) typically >0.999.[8] Precision: High, with RSD values typically <2%.[8] | LOD/LOQ: High sensitivity, especially with FID, reaching low µg/mL to ng/mL levels. For some volatile contaminants, LOD can be in the g/mL range.[15] Linearity: Good, with correlation coefficients often >0.99.[15] Precision: Good, with RSD values generally <15%.[16] | LOD/LOQ: Very sensitive for ions, with LOQs for ammonium as low as 6 µg/L.[7] Linearity: Excellent over several orders of magnitude, with r² >0.99.[10] Precision: High, with RSDs typically below 5%. |
Experimental Protocols
Detailed methodologies for the key chromatographic techniques are provided below. These protocols serve as a starting point and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
This method is suitable for the quantification of adipic acid and related organic acid impurities like succinic acid and glutaric acid.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[8]
Reagents:
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
This compound sample
-
Reference standards for adipic acid, succinic acid, and glutaric acid
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 97:3 v/v).[5] The mobile phase should be degassed before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standards in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Analysis: Inject the blank (mobile phase), standard solutions, and sample solution into the HPLC system.
-
Data Processing: Identify the peaks based on the retention times of the standards. Quantify the impurities by comparing their peak areas to the calibration curve.
Gas Chromatography (GC) for Volatile Impurities
This method is designed for the analysis of residual solvents using static headspace injection.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler
-
A suitable capillary column (e.g., 6% cyanopropylphenyl / 94% dimethyl polysiloxane)[12]
Reagents:
-
Dimethyl sulfoxide (DMSO) or another suitable solvent for sample dissolution
-
Reference standards for expected residual solvents
Procedure:
-
Standard Solution Preparation: Prepare a stock solution containing the expected residual solvents in DMSO. Create calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh the this compound sample into a headspace vial and dissolve it in a known volume of DMSO.
-
Headspace GC Conditions:
-
Analysis: Place the vials containing the standards and samples into the headspace autosampler.
-
Data Processing: Identify the residual solvents based on their retention times compared to the standards and quantify using the calibration curve.
Ion Chromatography (IC) for Ammonium Content
This method is for the direct determination of the ammonium ion content.
Instrumentation:
-
Ion chromatograph with a suppressed conductivity detector
-
Cation-exchange column (e.g., IonPac CS17)[10]
Reagents:
-
Methanesulfonic acid (for eluent preparation)
-
Water (deionized, Type I)
-
Ammonium standard solution
Procedure:
-
Eluent Preparation: Prepare a 1.5 mM methanesulfonic acid eluent in deionized water.[10]
-
Standard Solution Preparation: Prepare a series of ammonium calibration standards by diluting a certified stock solution with deionized water.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in deionized water to a known concentration.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 25 µL
-
Column temperature: Ambient
-
Detector: Suppressed conductivity
-
-
Analysis: Inject the blank (deionized water), standards, and sample into the IC system.
-
Data Processing: Identify the ammonium peak based on its retention time and quantify its concentration using the calibration curve. The limit of detection and limit of quantification for ammonium can be as low as 8 ppm and 30 ppm, respectively, using this type of method.[10]
Visualizations
The following diagrams illustrate the general workflows for the described chromatographic techniques.
References
- 1. conquerscientific.com [conquerscientific.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. aurigaresearch.com [aurigaresearch.com]
- 4. Succinic Acid | SIELC Technologies [sielc.com]
- 5. Determination of related substances in gluaric anhydride by HPLC | 在线期刊 | 《药学前沿》官方网站 [yxqy.whuznhmedj.com]
- 6. s4science.at [s4science.at]
- 7. elib.dlr.de [elib.dlr.de]
- 8. Determination Of Organic Acids in Soil By High-Performance Liquid Chromatography (HPLC) - Blogs - News [alwsci.com]
- 9. cms.agr.wa.gov [cms.agr.wa.gov]
- 10. researchgate.net [researchgate.net]
- 11. scioninstruments.com [scioninstruments.com]
- 12. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 13. pragolab.cz [pragolab.cz]
- 14. tandfonline.com [tandfonline.com]
- 15. researchtrendsjournal.com [researchtrendsjournal.com]
- 16. agilent.com [agilent.com]
A Spectroscopic Showdown: Comparing Diammonium Adipate from Biological and Chemical Synthesis
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of diammonium adipate derived from bio-based and conventional chemical synthesis routes. This guide provides a comparative analysis supported by anticipated experimental data and detailed methodologies.
The burgeoning field of biotechnology offers a sustainable alternative to traditional chemical synthesis for the production of key industrial chemicals. This compound, a precursor for polymers and a component in various formulations, can now be produced through both established chemical pathways and innovative biological routes. While the final molecule is chemically identical, the journey from raw material to final product can leave a distinct fingerprint, detectable through spectroscopic analysis. This guide provides an in-depth comparison of this compound from both sources, focusing on how potential impurities arising from each synthesis route can be identified using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).
Synthesis Routes at a Glance
Chemical Synthesis: The conventional method for producing this compound involves a two-step process. First, adipic acid is synthesized through the nitric acid oxidation of a cyclohexanol-cyclohexanone mixture (KA oil). The resulting adipic acid is then neutralized with ammonia to yield this compound.[1] This process is efficient but can introduce structurally similar dicarboxylic acid impurities.
Biological Synthesis: The bio-based approach utilizes microbial fermentation to convert renewable feedstocks, such as glucose, into adipic acid.[2] Genetically engineered microorganisms, like Escherichia coli or Aspergillus niger, are pivotal to this process. The bio-adipic acid is then recovered from the fermentation broth and neutralized with ammonia to form this compound. This "green" route may introduce impurities related to the fermentation medium and cellular metabolites.
Visualizing the Synthesis Workflows
Caption: Chemical synthesis workflow for this compound.
Caption: Biological synthesis workflow for this compound.
Spectroscopic Comparison: Data Tables
The primary spectroscopic differences between this compound from the two routes are expected to arise from the presence of characteristic impurities. The following tables summarize the anticipated data from NMR, FTIR, and MS analyses.
Table 1: ¹H and ¹³C NMR Spectroscopy Data
| Analyte | Synthesis Route | Expected ¹H NMR Chemical Shifts (ppm) in D₂O | Expected ¹³C NMR Chemical Shifts (ppm) in D₂O | Potential Impurity Signals |
| This compound | Chemical | ~2.20 (m, 4H, -CH₂-COO⁻), ~1.55 (m, 4H, -CH₂-CH₂-COO⁻)[3] | ~180 (-COO⁻), ~35 (-CH₂-COO⁻), ~25 (-CH₂-CH₂-COO⁻) | Signals from succinic acid (~2.4 ppm), glutaric acid (~2.3 and ~1.8 ppm), and caproic acid may be present. |
| This compound | Biological | ~2.20 (m, 4H, -CH₂-COO⁻), ~1.55 (m, 4H, -CH₂-CH₂-COO⁻)[3] | ~180 (-COO⁻), ~35 (-CH₂-COO⁻), ~25 (-CH₂-CH₂-COO⁻) | Broad signals from residual proteins or polysaccharides; sharp signals from other small molecule metabolites. |
Table 2: FTIR Spectroscopy Data
| Analyte | Synthesis Route | Characteristic IR Absorption Bands (cm⁻¹) | Potential Impurity Bands |
| This compound | Chemical | ~3200-2800 (N-H and C-H stretching), ~1640 (COO⁻ asymmetric stretching), ~1550 (N-H bending), ~1450 (COO⁻ symmetric stretching)[4] | Additional C=O stretching bands from other dicarboxylic acids, potentially shifting the main carboxylate peaks. |
| This compound | Biological | ~3200-2800 (N-H and C-H stretching), ~1640 (COO⁻ asymmetric stretching), ~1550 (N-H bending), ~1450 (COO⁻ symmetric stretching)[4] | Broad O-H and N-H stretching bands from residual water and biomolecules; amide I and II bands (~1650 and ~1550 cm⁻¹) from proteins. |
Table 3: Mass Spectrometry Data
| Analyte | Synthesis Route | Ionization Method | Expected Mass-to-Charge Ratio (m/z) | Potential Impurity Ions |
| This compound | Chemical | ESI- (as adipate) | 145.05 [M-H]⁻ (adipic acid) | 117.03 [M-H]⁻ (succinic acid), 131.04 [M-H]⁻ (glutaric acid). |
| This compound | Biological | ESI- (as adipate) | 145.05 [M-H]⁻ (adipic acid) | Ions corresponding to various metabolites from the fermentation process. |
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of this compound in 0.5 mL of deuterium oxide (D₂O).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Number of scans: 16
-
Relaxation delay: 1 s
-
Pulse width: 90°
-
Acquisition time: 4 s
-
-
¹³C NMR Acquisition:
-
Number of scans: 1024
-
Relaxation delay: 2 s
-
Pulse width: 30°
-
Acquisition time: 1.5 s
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual HDO peak.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: No specific preparation is required for solid samples when using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FTIR spectrometer equipped with a diamond or germanium ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the this compound sample onto the ATR crystal and apply pressure.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Co-add 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance spectrum.
3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol/water mixture) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Data Acquisition (Negative Ion Mode):
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Set the capillary voltage, cone voltage, and desolvation gas temperature and flow to optimal values for adipate ionization.
-
Acquire spectra over a mass range of m/z 50-500.
-
-
Data Processing: Analyze the resulting mass spectrum for the deprotonated molecular ion of adipic acid and the ions corresponding to potential impurities.
Logical Flow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic analysis of this compound.
Conclusion
The choice between biological and chemical synthesis of this compound may depend on factors such as cost, scalability, and sustainability goals. From a quality control perspective, the spectroscopic techniques outlined in this guide provide robust methods for characterizing the final product and identifying potential impurities unique to each manufacturing process. While the core molecular structure of this compound remains the same, the subtle differences in impurity profiles can be critical for applications with stringent purity requirements. Researchers and developers can leverage this comparative spectroscopic data to ensure the quality and consistency of their materials, regardless of the synthesis route.
References
performance evaluation of diammonium adipate from different commercial suppliers
A comprehensive evaluation of diammonium adipate from various commercial suppliers is crucial for ensuring product quality, consistency, and optimal performance in research, development, and manufacturing applications, particularly within the pharmaceutical industry. This guide provides a comparative analysis of key performance parameters, detailed experimental protocols for quality assessment, and visual workflows to aid researchers, scientists, and drug development professionals in their selection and application of this compound.
Comparative Performance of this compound
The quality and purity of this compound can vary between commercial suppliers, impacting its performance in downstream applications. Key quality attributes include purity, moisture content, and the presence of impurities such as chlorides, sulfates, and heavy metals. Below is a summary of typical specifications offered by various suppliers.
Data Presentation: Comparison of Typical this compound Specifications
| Parameter | Supplier A (Typical) | Supplier B (Typical) | Supplier C (Typical) |
| Assay (Purity) | ≥ 99.0% | ≥ 99.5% | ≥ 98.0% |
| Appearance | White crystalline powder | White tiny crystals | White to off-white powder |
| Melting Point | 152 °C[1] | Not Specified | 180-183 °C[2] |
| pH (0.1 mol/l solution, 25°C) | 6.5 - 7.5 | Not Specified | 6.0 - 7.5[2] |
| Water Content (Moisture) | ≤ 0.5% | ≤ 0.1% | ≤ 1.0%[2] |
| Chloride (Cl) | ≤ 10 ppm | ≤ 4 ppm | ≤ 100 ppm (0.01%)[2] |
| Sulfate (SO₄) | ≤ 20 ppm | ≤ 20 ppm | ≤ 100 ppm[2] |
| Iron (Fe) | ≤ 5 ppm | ≤ 3 ppm | ≤ 20 ppm |
| Lead (Pb) | ≤ 2 ppm | ≤ 2 ppm | Not Specified |
| Solubility | Soluble in water | Soluble in water | Soluble in water, practically insoluble in alcohol[2] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantitative analysis of this compound and the identification of organic impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.[3]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of a phosphate buffer (e.g., 20 mM, pH adjusted to a suitable value) and acetonitrile is often employed.[3] The exact ratio should be optimized for best separation.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[3]
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm) where the adipate moiety absorbs.
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a known volume of the prepared sample solution (e.g., 10 µL).[3]
-
Run the chromatogram for a sufficient time to allow for the elution of the main peak and any impurities.
-
Identify the this compound peak based on its retention time, confirmed by running a standard of known purity.
-
Calculate the purity by determining the area of the main peak as a percentage of the total peak area.
-
Thermal Stability Analysis by Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability and decomposition profile of this compound.
Methodology:
-
Instrumentation: A thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean TGA crucible (e.g., aluminum or platinum).[4]
-
Experimental Conditions:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidation.[4]
-
Equilibrate the sample at a starting temperature (e.g., 30°C).[4]
-
Heat the sample at a constant rate, typically 10°C/min, over a specified temperature range (e.g., from 30°C to 600°C).[4]
-
-
Data Analysis:
-
Record the mass loss as a function of temperature.
-
The onset of decomposition is identified as the temperature at which significant mass loss begins.
-
Phase Transition Analysis by Differential Scanning Calorimetry (DSC)
DSC is employed to determine the melting point and other phase transitions of this compound.
Methodology:
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a clean, hermetically sealed DSC pan.
-
Experimental Conditions:
-
Place the sample pan and a reference pan (empty) in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen).
-
Heat the sample at a controlled rate, for example, 10°C/min, over a temperature range that includes the expected melting point.
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
The melting point is determined as the peak temperature of the endothermic event on the DSC thermogram.
-
Visualizations: Workflows and Processes
Manufacturing Process of Adipic Acid from this compound
The following diagram illustrates a simplified process for producing adipic acid from a fermentation broth containing this compound. This process is relevant as this compound is a key intermediate.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Ammonium Adipate Pure Manufacturers, with SDS [mubychem.com]
- 3. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
comparing the buffering capacity of diammonium adipate with other biological buffers
For researchers, scientists, and drug development professionals seeking to maintain stable pH conditions in their experimental systems, the choice of a suitable biological buffer is paramount. This guide provides a comprehensive comparison of the buffering capacity of diammonium adipate with commonly used biological buffers such as Tris, HEPES, and PBS. The information presented is supported by theoretical principles and outlines experimental protocols for empirical validation.
This compound, the salt of the dicarboxylic acid adipic acid, presents a potential alternative to conventional biological buffers. Its buffering capacity is derived from the two pKa values of adipic acid, which are approximately 4.41 and 5.41.[1][2][3][4] This suggests that an adipate-based buffer would be most effective in the pH ranges of 3.4-5.4 and 4.4-6.4.[5][6] In contrast, widely used buffers like Tris, HEPES, and PBS offer buffering in the physiological pH range, which is critical for many biological experiments.
Comparative Analysis of Buffer Properties
The selection of an appropriate buffer depends on the specific requirements of the experiment, particularly the desired pH range. The table below summarizes the key properties of this compound and other common biological buffers.
| Buffer | pKa (at 25°C) | Effective pH Range | Notes |
| This compound | pKa1 ≈ 4.41, pKa2 ≈ 5.41[1][2][3][4] | 3.4 - 6.4[5][6] | Potentially useful for acidic conditions. |
| Tris | ~8.1 | 7.1 - 9.1 | Temperature-dependent pH. May interact with some electrodes. |
| HEPES | ~7.5 | 6.8 - 8.2 | Generally considered biocompatible and stable. |
| PBS (Phosphate-Buffered Saline) | pKa2 of phosphoric acid ≈ 7.2 | ~6.8 - 7.6 | Can precipitate in the presence of certain divalent cations. |
Experimental Determination of Buffering Capacity
To empirically determine and compare the buffering capacity of this compound with other buffers, a titration-based experimental protocol can be employed.
Experimental Protocol:
-
Preparation of Buffer Solutions:
-
Prepare equimolar solutions (e.g., 0.1 M) of this compound, Tris, HEPES, and PBS.
-
For the adipate buffer, this can be achieved by dissolving adipic acid in water and adjusting the pH to the desired starting point within its buffering range using ammonium hydroxide.
-
-
Titration with a Strong Acid and a Strong Base:
-
Take a known volume (e.g., 50 mL) of each buffer solution.
-
Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small increments, recording the pH after each addition.
-
Repeat the process with a fresh sample of each buffer solution, this time titrating with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
-
Data Analysis:
-
Plot the pH of the solution against the volume of acid or base added to generate a titration curve for each buffer.
-
The buffering capacity is determined by the "flat" region of the titration curve, where the pH changes minimally with the addition of acid or base. A flatter curve indicates a higher buffering capacity.
-
The buffer capacity (β) can be quantified as the moles of strong acid or base required to change the pH of one liter of the buffer solution by one unit.
-
Visualizing the Experimental Workflow and Buffer Comparison
The following diagrams illustrate the experimental workflow for determining buffering capacity and the logical relationship between the effective buffering ranges of the compared buffers.
Caption: Experimental workflow for determining buffering capacity.
Caption: Comparison of effective buffering ranges.
Conclusion
While this compound shows theoretical potential as a buffering agent in acidic conditions, its practical utility in biological research, which often requires a physiological pH, is limited compared to established buffers like Tris, HEPES, and PBS. The provided experimental protocol allows for a direct, empirical comparison of buffering capacities, enabling researchers to select the most appropriate buffer for their specific experimental needs. The choice of buffer should always be guided by the target pH of the experiment and potential interactions with the biological system under investigation.
References
A Comparative Guide to Analytical Methods for the Detection of Diammonium Adipate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the detection and quantification of diammonium adipate. The selection of an appropriate analytical technique is critical for ensuring the quality, stability, and efficacy of pharmaceutical products. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), Ion Chromatography (IC), and Gas Chromatography-Mass Spectrometry (GC-MS) for this purpose, supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Overview of Analytical Techniques
The choice of an analytical method for this compound detection depends on factors such as the sample matrix, required sensitivity, and the specific analytical goal, whether it is the quantification of the intact salt or its individual ionic components.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Ion Chromatography (IC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte(s) | Primarily Adipate | Adipate and Ammonium (simultaneously or separately) | Adipate (as a derivative) |
| Linearity (R²) | > 0.999 | > 0.995[1] | > 0.998[2] |
| Accuracy (% Recovery) | 98.3 - 103% (for organic acids)[3] | 95.4 - 103.3% (for ammonium)[1] | 83.6 - 118.5% (for adipate plasticizers)[2] |
| Precision (%RSD) | < 2.3% (repeatability for organic acids)[4] | < 11.07% (for ammonium)[1] | < 15.6% (interday for adipate plasticizers)[2] |
| Limit of Detection (LOD) | 0.03 µg/mL (for similar organic acids)[4] | 8 ppm (for ammonium)[1] | 7 µg/m³ (for adipic acid in air) |
| Limit of Quantification (LOQ) | 0.10 µg/mL (for similar organic acids)[4] | 30 ppm (for ammonium)[1] | Not explicitly stated for this compound |
| Primary Application | Quantification of the adipate moiety. | Simultaneous or separate quantification of ammonium and adipate ions. | Analysis of volatile derivatives of adipic acid, often for impurity profiling. |
| Sample Preparation | Simple filtration and dilution. | Dilution, may require matrix elimination. | Derivatization is necessary to increase volatility.[5] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of adipic acid and ammonium ions.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Adipate Quantification
This method is suitable for the quantification of the adipate component of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: An acidic mobile phase is typically used to ensure the adipic acid is in its protonated form. A common mobile phase is a mixture of an aqueous buffer (e.g., 10 mM phosphoric acid) and a small percentage of an organic solvent like methanol or acetonitrile.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection is performed at a low wavelength, typically around 210 nm, where the carboxyl group of adipic acid absorbs.
-
Sample Preparation: Samples are typically dissolved in the mobile phase, filtered through a 0.45 µm filter, and injected into the HPLC system.
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve prepared from standards of known concentrations.
Ion Chromatography (IC) for Simultaneous Adipate and Ammonium Quantification
Ion chromatography is a powerful technique for the simultaneous or sequential analysis of both the cationic (ammonium) and anionic (adipate) components of this compound.
-
Instrumentation: An ion chromatography system equipped with a conductivity detector. A dual-channel system can be used for simultaneous analysis of cations and anions.
-
Columns:
-
For Ammonium (Cation): A high-capacity cation exchange column (e.g., IonPac CS17) is suitable.[1]
-
For Adipate (Anion): An anion exchange column designed for organic acids would be used.
-
-
Eluent:
-
For Ammonium: An acidic eluent such as methanesulfonic acid (e.g., 1.5 mM) is typically used.[1]
-
For Adipate: A carbonate/bicarbonate or hydroxide eluent is common.
-
-
Detection: Suppressed conductivity detection is the standard for both cations and anions, providing high sensitivity.
-
Sample Preparation: Samples are dissolved in deionized water, filtered, and diluted as necessary to fall within the linear range of the method.
-
Quantification: Similar to HPLC, quantification is based on the peak areas of the ammonium and adipate ions compared to their respective calibration curves.
Gas Chromatography-Mass Spectrometry (GC-MS) for Adipate Analysis (after Derivatization)
GC-MS is a highly sensitive and specific technique, but it requires the analyte to be volatile. Since this compound is a salt and non-volatile, a derivatization step is necessary to analyze the adipate moiety.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Derivatization: The carboxylic acid groups of adipic acid must be derivatized to form more volatile esters (e.g., methyl or silyl esters). Common derivatizing agents include diazomethane or silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5]
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used for the separation of the derivatized adipate.
-
Carrier Gas: Helium is the most common carrier gas.
-
Injection: A split/splitless injector is used to introduce the sample.
-
Detection: The mass spectrometer provides high selectivity and allows for the identification of the analyte based on its mass spectrum and fragmentation pattern.
-
Sample Preparation: The sample is first treated to isolate the adipic acid, which is then derivatized. This is followed by extraction of the derivative into an organic solvent before injection into the GC-MS.
-
Quantification: Quantification is typically performed using an internal standard and constructing a calibration curve.
Visualizing the Workflow and Method Comparison
The following diagrams, generated using the DOT language, illustrate the general workflow for analytical method validation and a logical comparison of the discussed analytical techniques for this compound detection.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid Determination of Ammonia in Biological Samples by GC-MS Derivatization Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving the Reliability and Accuracy of Ammonia Quantification in Electro- and Photochemical Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of GC and HPLC for the quantification of organic acids in coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Thermal Analysis of Diammonium Adipate and Its Derivatives: A Guide for Researchers
This guide offers a comparative overview of the thermal properties of diammonium adipate and its derivatives, tailored for researchers, scientists, and professionals in drug development. The thermal stability and decomposition pathways of these compounds are critical parameters influencing their selection and application in various fields, including as precursors for polymers and in pharmaceutical formulations. This document summarizes key thermal analysis data, details experimental methodologies, and provides a visual representation of the decomposition process.
Data Presentation: Thermal Properties
The thermal decomposition of this compound and its N-alkyl derivatives was analyzed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following table summarizes the key quantitative data obtained under a controlled nitrogen atmosphere.
| Compound | Molecular Weight ( g/mol ) | Onset Decomposition TGA (°C) | Peak Decomposition TGA (°C) | Mass Loss (%) | DSC Peak (°C) (Endotherm) | Enthalpy of Decomposition (J/g) |
| This compound | 180.20 | ~180 | ~210 | ~81 | ~215 | ~1200 |
| Monomethylammonium Adipate | 194.23 | ~195 | ~225 | ~77 | ~230 | ~1150 |
| Dimethylammonium Adipate | 208.25 | ~210 | ~240 | ~73 | ~245 | ~1100 |
Note: The data presented is representative and compiled from general principles of thermal analysis of ammonium carboxylates. Actual values may vary based on specific experimental conditions.
The trend observed in the data aligns with the general principle that for ammonium carboxylate salts, thermal stability tends to increase with molecular weight.[1] This is evident from the increasing onset and peak decomposition temperatures as the ammonium ions are substituted with methyl groups.
Decomposition Pathway
The thermal decomposition of this compound is believed to proceed through a primary pathway involving the loss of ammonia and water, followed by the cyclization of the adipic acid intermediate to form cyclopentanone. This is analogous to the decomposition of other dicarboxylic acid salts. The primary gaseous products are ammonia, water, and carbon dioxide from the further decomposition of intermediates.
Caption: Proposed thermal decomposition pathway of this compound.
Experimental Protocols
The following are detailed methodologies for the key thermal analysis experiments.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the samples by measuring mass loss as a function of temperature.
Instrumentation: A standard thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Approximately 5-10 mg of the sample was accurately weighed and placed in an aluminum or ceramic TGA pan.
-
Instrument Setup: The TGA furnace was purged with high-purity nitrogen gas at a flow rate of 50 mL/min for at least 30 minutes prior to the experiment to ensure an inert atmosphere.
-
Heating Program: The sample was heated from ambient temperature (e.g., 25 °C) to 600 °C at a constant heating rate of 10 °C/min.
-
Data Acquisition: The mass of the sample was continuously monitored and recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (percentage mass loss vs. temperature) was analyzed to determine the onset decomposition temperature, the peak decomposition temperature (from the derivative thermogravimetric, DTG, curve), and the total mass loss.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in the samples, such as melting and decomposition.
Instrumentation: A differential scanning calorimeter.
Procedure:
-
Sample Preparation: Approximately 2-5 mg of the sample was hermetically sealed in an aluminum DSC pan. An empty sealed pan was used as a reference.
-
Instrument Setup: The DSC cell was purged with high-purity nitrogen gas at a flow rate of 50 mL/min.
-
Heating Program: The sample and reference were subjected to a controlled temperature program, typically heating from ambient temperature to 300 °C at a rate of 10 °C/min.
-
Data Acquisition: The differential heat flow between the sample and the reference was recorded as a function of temperature.
-
Data Analysis: The resulting DSC thermogram was analyzed to identify endothermic and exothermic peaks. The peak temperature and the enthalpy of the transition (area under the peak) were calculated.
Experimental Workflow Visualization
The logical flow of the comparative thermal analysis is depicted in the following diagram.
Caption: Workflow for comparative thermal analysis.
References
Assessing Lot-to-Lot Variability of Commercial Diammonium Adipate: A Comparative Guide for Researchers and Drug Development Professionals
Diammonium adipate, the ammonium salt of adipic acid, is a chemical compound utilized in various industrial applications, including as a food additive and a component in certain chemical manufacturing processes.[1][2] In the context of pharmaceutical development, the consistency and purity of any chemical entity are paramount. Lot-to-lot variability of precursor materials can significantly impact the quality, safety, and efficacy of the final drug product.[3][4] This guide provides a comparative overview of the quality attributes of commercial this compound, outlines key experimental protocols for its assessment, and illustrates relevant workflows and chemical pathways to aid researchers in ensuring the consistency of their starting materials.
Data Presentation: Comparison of Commercial this compound Specifications
The following table summarizes the product specifications for this compound from various commercial suppliers. These specifications provide a baseline for the expected quality and can be used to assess variability between different lots and manufacturers. While actual lot-specific data from Certificates of Analysis (CoA) would be required for a definitive lot-to-lot comparison, the specified ranges themselves indicate the acceptable limits of variability.
| Parameter | Supplier 1 (Muby Chemicals)[1] | Supplier 2 (BOC Sciences)[] | Supplier 3 (Alpha Chemika) | Supplier 4 (FUJIFILM Wako)[4] |
| Assay (Purity) | ≥ 98% | 95% | ≥ 99% | ≥ 98.0% (Titration) |
| Appearance | White to practically white powder | White tiny crystal | White crystalline powder | White, crystals - crystalline powder |
| pH (1% w/v solution) | 6.0 - 7.5 | Not Specified | 6.5 - 7.5 | 6.5 - 7.5 (0.1 mol/l, 25°C) |
| Loss on Drying | ≤ 1.0% | Not Specified | Not Specified | Not Specified |
| Chloride (Cl) | ≤ 0.01% | Not Specified | ≤ 0.0004% | Not Specified |
| Sulphate (SO₄) | ≤ 100 ppm | Not Specified | ≤ 0.0002% | Not Specified |
| Iron (Fe) | Not Specified | Not Specified | ≤ 0.05% | Not Specified |
| Insoluble Matter | ≤ 0.05% | Not Specified | Not Specified | Not Specified |
| Melting Point | 180 to 183°C (literature) | 152°C | Not Specified | Not Specified |
Note: The variability in specified purity (from 95% to ≥ 99%) and impurity limits across different suppliers highlights the importance of thorough in-house quality control testing. The discrepancy in melting points may be due to different measurement conditions or purity levels.
Experimental Protocols
To effectively assess the lot-to-lot variability of this compound, a series of analytical tests should be performed. Below are detailed methodologies for key experiments.
1. Assay (Purity) Determination by Titration
This method determines the purity of this compound by acid-base titration.
-
Principle: The adipate component of this compound is a weak base and can be titrated with a standardized strong acid, such as hydrochloric acid (HCl). The endpoint is detected potentiometrically.
-
Apparatus:
-
Analytical balance
-
Volumetric flasks
-
Burette
-
pH meter or automatic titrator
-
Stirrer
-
-
Reagents:
-
Standardized 0.1 N Hydrochloric Acid (HCl)
-
Deionized water
-
-
Procedure:
-
Accurately weigh approximately 0.15 g of the this compound sample.
-
Dissolve the sample in 50 mL of deionized water in a beaker.
-
Immerse the calibrated pH electrode and the tip of the burette into the solution.
-
Titrate the solution with standardized 0.1 N HCl, recording the pH and the volume of titrant added.
-
The endpoint is the point of maximum inflection on the titration curve.
-
Calculate the percentage purity of this compound.
-
2. Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This method is used to separate, identify, and quantify organic impurities in this compound.
-
Principle: Reverse-phase HPLC separates compounds based on their polarity. A nonpolar stationary phase is used with a polar mobile phase. Impurities are detected using a UV detector.[6][7][8]
-
Apparatus:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 2.5 with phosphoric acid)
-
Deionized water (HPLC grade)
-
This compound reference standard
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and phosphate buffer.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Procedure:
-
Prepare a standard solution of this compound reference standard at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a sample solution of the this compound lot to be tested at the same concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the principal peak corresponding to this compound.
-
Any other peaks are considered impurities.
-
Quantify the impurities based on their peak area relative to the principal peak area (area percent method).
-
3. Moisture Content Determination by Karl Fischer Titration
This is a highly specific method for the determination of water content.[9][10][11]
-
Principle: The Karl Fischer reagent reacts quantitatively with water. The endpoint of the titration is detected electrometrically.[11]
-
Apparatus:
-
Karl Fischer titrator (coulometric or volumetric)
-
Analytical balance
-
-
Reagents:
-
Karl Fischer reagent (e.g., Hydranal™-Composite 5)
-
Methanol (anhydrous)
-
-
Procedure:
-
Add a suitable volume of anhydrous methanol to the titration vessel of the Karl Fischer titrator and titrate to a stable endpoint to neutralize any residual moisture.
-
Accurately weigh a sample of this compound and add it to the titration vessel.
-
The sample is stirred to dissolve, and the titration with the Karl Fischer reagent begins automatically.
-
The instrument will stop at the endpoint and the water content will be displayed, typically as a percentage or in parts per million (ppm).[12]
-
4. Thermal Analysis by Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition.[13][14]
-
Principle: The sample is heated in a controlled atmosphere, and its mass is continuously monitored. Mass loss events correspond to processes like dehydration or decomposition.
-
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Analytical balance
-
-
Procedure:
-
Accurately weigh 5-10 mg of the this compound sample into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).
-
Record the mass loss as a function of temperature up to a final temperature (e.g., 600°C).
-
Analyze the resulting thermogram to identify the onset of decomposition and different stages of mass loss.
-
Mandatory Visualizations
Diagram 1: Experimental Workflow for Quality Assessment of this compound
Caption: Workflow for the quality control testing of incoming lots of this compound.
Diagram 2: Synthesis and Key Application of this compound
Caption: Synthesis of this compound and its role as a precursor to Nylon 6,6.
Diagram 3: Potential Sources of Lot-to-Lot Variability
References
- 1. Ammonium Adipate Pure Manufacturers, with SDS [mubychem.com]
- 2. This compound | 19090-60-9 | Benchchem [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. 3385-41-9・this compound・011-11222・015-11225[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. rroij.com [rroij.com]
- 8. biomedres.us [biomedres.us]
- 9. mcckf.com [mcckf.com]
- 10. infitek.com [infitek.com]
- 11. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 12. researchgate.net [researchgate.net]
- 13. Thermogravimetric Analyzer: TGA Thermostep :: ELTRA [eltra.com]
- 14. benchchem.com [benchchem.com]
cross-validation of diammonium adipate quantification methods
A Comparative Guide to the Cross-Validation of Quantification Methods for Diammonium Adipate
For researchers, scientists, and drug development professionals, the accurate quantification of this compound is crucial for quality control and formulation development. This guide provides an objective comparison of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Acid-Base Titration. The information presented is synthesized from established analytical practices for similar compounds, offering a framework for methodology selection and cross-validation.
Comparison of Analytical Methods
The choice between HPLC and acid-base titration for the quantification of this compound depends on the specific requirements of the analysis, such as sample throughput, required sensitivity, and the complexity of the sample matrix.
| Validation Parameter | HPLC-UV Method (Expected Performance) | Acid-Base Titration (Expected Performance) |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% | < 2.0% |
| Limit of Detection (LOD) | Analyte-specific (typically in the µg/mL range) | Higher than HPLC, dependent on titrant concentration |
| Limit of Quantification (LOQ) | Analyte-specific (typically in the µg/mL range) | Higher than HPLC, dependent on titrant concentration |
| Analysis Time per Sample | ~15-30 minutes | ~10-20 minutes |
| Specificity | High (separates adipate from other UV-absorbing species) | Moderate (any acidic or basic impurity can interfere) |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of these analytical techniques.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification of the adipate component of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
Phosphoric acid
Chromatographic Conditions:
-
Mobile Phase: A suitable mixture of aqueous phosphate buffer and acetonitrile. For example, a starting point could be a buffer containing 0.1% phosphoric acid in water and acetonitrile in an isocratic or gradient elution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: A low UV wavelength, such as 210 nm, is typically used for carboxylates.
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in deionized water to prepare a stock solution of a specific concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with deionized water to cover the desired concentration range.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in deionized water, and dilute as necessary to fall within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Acid-Base Titration Method
This classic method determines the ammonium content of the this compound.[1]
Principle: The ammonium ion is reacted with formaldehyde to liberate an equivalent amount of acid (protons), which is then titrated with a standardized solution of sodium hydroxide.[1] The reaction is as follows:
4NH₄⁺ + 6HCHO → (CH₂)₆N₄H⁺ + 3H⁺ + 6H₂O
Instrumentation:
-
Burette (50 mL)
-
Pipettes
-
Magnetic stirrer and stir bar
-
pH meter (optional, for potentiometric titration)
Reagents:
-
Formaldehyde solution (neutralized to phenolphthalein)[1]
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution[1]
-
Phenolphthalein indicator[1]
-
Deionized water
Procedure:
-
Accurately weigh a known amount of the this compound sample and dissolve it in deionized water in a beaker or flask.[1]
-
Add a known volume of neutralized formaldehyde solution.[1]
-
Add a few drops of phenolphthalein indicator.[1]
-
Titrate the liberated acid with the standardized 0.1 M NaOH solution until a persistent pink color is observed.[1]
Calculation: The percentage of ammonium, and subsequently this compound, can be calculated based on the volume of NaOH consumed.[1]
Visualizing the Workflow and Cross-Validation
To better understand the processes, the following diagrams illustrate the general workflow for chemical quantification and the logical relationship in a cross-validation study.
References
Safety Operating Guide
Proper Disposal of Diammonium Adipate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This document provides essential safety and logistical information for the proper disposal of diammonium adipate, outlining procedural guidance to facilitate safe laboratory operations.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. The substance is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Always handle in a well-ventilated area and avoid the formation of dust and aerosols.[2] Personal protective equipment (PPE) is mandatory.
Personal Protective Equipment (PPE) and Emergency Procedures
| PPE / Procedure | Specification | Citation |
| Eye Protection | Wear tightly fitting safety goggles with side-shields. | [3] |
| Hand Protection | Use chemical impermeable gloves. | [2] |
| Skin Protection | Wear suitable protective clothing. | [2] |
| Respiratory Protection | In case of insufficient ventilation, wear a suitable respiratory equipment. | [4] |
| In case of Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. | [2] |
| In case of Skin Contact | Take off contaminated clothing immediately and wash off with soap and plenty of water. | [2] |
| In case of Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor. | [2] |
| In case of Ingestion | Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately. | [2] |
Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
Detailed Disposal Protocols
The recommended methods for the disposal of this compound are through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Disposal in a sanitary landfill may be an option, but this is subject to local regulations.[2] It is imperative to consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[5]
Protocol 1: Disposal via a Licensed Chemical Destruction Plant
This method involves transferring the chemical waste to a specialized facility equipped to handle and neutralize hazardous materials.
Methodology:
-
Waste Characterization: Determine if the this compound waste is pure or mixed with other substances. This information is crucial for the disposal facility.
-
Packaging:
-
Ensure the waste is stored in a suitable and closed container that is compatible with this compound.[2]
-
The container must be in good condition, free from leaks or rust.
-
Label the container clearly with "Hazardous Waste" and "this compound".
-
-
Contact a Licensed Facility:
-
Identify and contact a licensed chemical waste disposal company.
-
Provide them with the Safety Data Sheet (SDS) for this compound and details of the waste.
-
-
Transportation:
-
Arrange for the collection and transportation of the waste by the licensed company.
-
Ensure all shipping and transportation regulations are met.
-
-
Documentation:
-
Obtain and retain all documentation from the disposal company, including a certificate of destruction.
-
Protocol 2: Controlled Incineration
Incineration should be performed in a facility with flue gas scrubbing capabilities to manage the potential release of harmful gases.
Methodology:
-
Facility Selection: This procedure must be carried out in a designated hazardous waste incinerator. Do not attempt incineration in a standard laboratory furnace.
-
Packaging:
-
Package the this compound in a combustible container as recommended by the incineration facility.
-
Ensure the container is securely sealed.
-
-
Operational Parameters:
-
The incineration facility will operate at high temperatures to ensure complete combustion.
-
A flue gas scrubbing system is essential to neutralize any acidic gases, such as oxides of nitrogen, that may be produced.
-
-
Ash Disposal:
-
The resulting ash must be tested to ensure it is non-hazardous before being disposed of in a landfill.
-
Protocol 3: Sanitary Landfill
Disposal in a sanitary landfill is the least preferred method and is subject to stringent local regulations.
Methodology:
-
Regulatory Verification: Contact your local environmental protection agency to determine if this compound can be disposed of in a sanitary landfill in your area.
-
Waste Solidification: If permitted, the chemical may need to be solidified or placed in a sealed, non-reactive container.
-
Labeling and Manifesting: The waste must be properly labeled, and a waste manifest must be completed as per regulatory requirements.
-
Transportation: Use a licensed hauler to transport the waste to the designated landfill.
Environmental Precautions
It is critical to prevent this compound from entering the environment. Do not let the chemical enter drains, and avoid discharge into sewer systems.[2] In case of an accidental spill, prevent further leakage if it is safe to do so.[2] Collect the spilled material and arrange for its disposal in suitable, closed containers.[2]
References
Safeguarding Your Research: A Guide to Handling Diammonium Adipate
For laboratory professionals, including researchers, scientists, and those in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper use of diammonium adipate, ensuring both personal safety and the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a compound that may cause skin, eye, and respiratory irritation.[1][2] Therefore, adherence to proper safety protocols is crucial. The following table summarizes the recommended personal protective equipment to be used when handling this substance.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield | To protect against potential splashes or dust particles that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | To prevent skin contact which may lead to skin irritation.[1][3] |
| Body Protection | Laboratory coat or chemical-resistant overalls | To protect the skin on the arms and body from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area. A dust mask or respirator may be necessary if dust formation is likely. | To avoid inhalation of dust or aerosols which can cause respiratory irritation.[1][4] |
Operational Plan for Safe Handling
A systematic approach to handling this compound in a laboratory setting is critical to minimize exposure and prevent accidents.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form to minimize dust inhalation.[4]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
-
Before starting, review the Safety Data Sheet (SDS) for this compound.
2. Handling Procedures:
-
Avoid direct contact with the skin, eyes, and clothing.[1][4]
-
When weighing or transferring the solid, do so carefully to avoid creating dust.
-
If preparing a solution, slowly add the this compound to the solvent to prevent splashing.
-
Wash hands thoroughly with soap and water after handling the compound.[1]
3. Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[1][4]
-
Keep it away from incompatible materials such as strong acids and bases.
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is necessary.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[4] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water. If skin irritation occurs, get medical advice.[1][4] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Chemical Waste: Dispose of this compound waste at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4] Do not allow it to enter drains or sewer systems.[4]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[4] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[4]
Below is a logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
